molecular formula C48H56N6O10S2 B1220651 Penicillin V benzathine CAS No. 5928-84-7

Penicillin V benzathine

Cat. No.: B1220651
CAS No.: 5928-84-7
M. Wt: 941.1 g/mol
InChI Key: BBTOYUUSUQNIIY-ANPZCEIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin V Benzathine is a chemical of interest in biomedical research, particularly in studies of antibiotic mechanisms and bacterial resistance. As a penicillin-class antibiotic, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall, which in turn inhibits the final transpeptidation step of peptidoglycan cross-linking . This action disrupts cell wall integrity, leading to osmotic instability and bacterial cell lysis. This compound is the benzathine salt form of Penicillin V, which is the acid-stable, orally bioavailable version of penicillin . The benzathine component is known to provide sustained-release properties in certain pharmaceutical formulations, such as in Benzathine Penicillin G, which is administered as a long-acting intramuscular injection . Researchers may explore this combination for its potential prolonged antibacterial effect in vitro. This product is intended for laboratory research purposes only. It is supplied with the explicit understanding that it will not be used as a drug, cosmetic, or for any other human or veterinary diagnostic or therapeutic purposes. All safety data sheets (SDS) should be consulted prior to use. Handling should adhere to strict laboratory safety protocols to avoid exposure or contamination.

Properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O5S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTOYUUSUQNIIY-ANPZCEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207999
Record name Penicillin V benzathine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-84-7
Record name Penicillin V benzathine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin V benzathine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLIN V BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EMH59ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Penicillin V Benzathine on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Penicillin V, a member of the β-lactam class of antibiotics, remains a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria. Its benzathine salt form provides a long-acting depot for sustained therapeutic concentrations. The primary mechanism of action of penicillin V involves the inhibition of bacterial cell wall synthesis, a process critical for the survival of bacteria. This guide provides a detailed technical overview of the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate the mechanism of action of penicillin V benzathine against Gram-positive pathogens.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of penicillin V is primarily attributed to its ability to interfere with the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis.[1]

The key steps in the mechanism of action are as follows:

  • Target Identification: Penicillin V targets a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] These are transpeptidases, carboxypeptidases, and endopeptidases located on the outer surface of the bacterial cell membrane.

  • Molecular Mimicry: The strained four-membered β-lactam ring of the penicillin molecule mimics the D-alanyl-D-alanine moiety of the natural substrate of the transpeptidase enzymes.

  • Covalent Inhibition: The active site serine residue of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This reaction is highly efficient due to the strain of the β-lactam ring.

  • Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1]

  • Cell Wall Degradation and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a weakened cell wall. In the hypotonic environment of the host, this results in an influx of water, causing the bacterial cell to swell and lyse.[1]

Penicillin V is particularly effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer, which allows for easy access to the PBPs. In contrast, Gram-negative bacteria possess an outer membrane that acts as a barrier, limiting the penetration of penicillin V.

Signaling Pathway of Penicillin V Action

The following diagram illustrates the molecular cascade of events initiated by the interaction of penicillin V with bacterial PBPs.

Penicillin_Action_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall Synthesis cluster_outcome Bactericidal Outcome Penicillin_V Penicillin V PBP Penicillin-Binding Protein (Transpeptidase) Penicillin_V->PBP Binds to active site Acyl_Enzyme Acylated PBP (Inactive) PBP->Acyl_Enzyme Forms covalent bond (Inactivation) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Acyl_Enzyme->Cross_linked_Peptidoglycan Inhibits cross-linking Weakened_Cell_Wall Weakened Cell Wall Acyl_Enzyme->Weakened_Cell_Wall Leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cross_linked_Peptidoglycan Catalyzed by active PBP Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Osmotic instability

Caption: Molecular pathway of penicillin V action on gram-positive bacteria.

Quantitative Data: In Vitro Efficacy

The in vitro activity of penicillin V against key Gram-positive pathogens is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Minimum Inhibitory Concentrations (MICs) of Penicillin V
Bacterial SpeciesStrain TypeMIC Range (µg/mL)
Streptococcus pneumoniae Penicillin-Susceptible≤0.06
Penicillin-Intermediate0.12 - 1.0
Penicillin-Resistant≥2.0
Streptococcus pyogenes Group A0.004 - 0.015
Staphylococcus aureus Penicillin-Susceptible (blaZ negative)≤0.125
Penicillin-Resistant>0.125

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of penicillin V.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of penicillin V against a bacterial isolate.

Materials:

  • Penicillin V potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of penicillin V in a suitable solvent at a concentration of at least 1000 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the penicillin V stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of penicillin V at which there is no visible growth of the bacteria.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity of penicillin V over time.

Materials:

  • Penicillin V potassium salt

  • CAMHB

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay.

  • Assay Setup: Prepare culture tubes with CAMHB containing various concentrations of penicillin V (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile PBS and plate a known volume onto TSA plates.

  • Incubation and Colony Counting: Incubate the TSA plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point for each antibiotic concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of penicillin V for specific PBPs.

Materials:

  • Bacterial cell membranes containing PBPs

  • Fluorescently labeled penicillin (e.g., Bocillin FL) or radiolabeled penicillin (e.g., ³H-penicillin G)

  • Unlabeled penicillin V

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Fluorescence imager or autoradiography equipment

Procedure:

  • Membrane Preparation: Isolate bacterial membranes from a culture grown to mid-log phase.

  • Competition Reaction: Incubate the bacterial membranes with varying concentrations of unlabeled penicillin V for a defined period.

  • Labeling: Add a fixed, saturating concentration of fluorescently or radiolabeled penicillin to the reaction mixtures and incubate to label the PBPs that are not bound by penicillin V.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

  • Detection and Quantification: Visualize the labeled PBPs using a fluorescence imager or by autoradiography. The intensity of the signal for each PBP band is inversely proportional to the binding of the unlabeled penicillin V.

  • IC₅₀ Determination: Quantify the band intensities and plot the percentage of inhibition of labeled penicillin binding against the concentration of unlabeled penicillin V. The IC₅₀ value (the concentration of penicillin V that inhibits 50% of the labeled penicillin binding) can then be calculated.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of penicillin V.

General Experimental Workflow

Experimental_Workflow Start Start: Characterization of Penicillin V Activity MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination Time_Kill_Assay Time-Kill Curve Assay MIC_Determination->Time_Kill_Assay Provides basis for concentration selection PBP_Binding_Assay PBP Competition Assay MIC_Determination->PBP_Binding_Assay Data_Analysis Data Analysis and Interpretation Time_Kill_Assay->Data_Analysis PBP_Binding_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

Caption: Workflow for characterizing penicillin V's antibacterial action.

Conclusion

This compound remains a vital therapeutic agent against Gram-positive bacterial infections. Its well-defined mechanism of action, centered on the covalent inhibition of penicillin-binding proteins and the subsequent disruption of cell wall synthesis, provides a clear rationale for its clinical efficacy. The experimental protocols detailed in this guide offer a robust framework for the continued study of this important class of antibiotics and for the development of novel antibacterial agents that target the bacterial cell wall. The quantitative data presented underscores the potent activity of penicillin V against key pathogens and serves as a benchmark for future research in the field of antimicrobial drug discovery.

References

Chemical structure and properties of Penicillin V benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Penicillin V benzathine. It includes detailed experimental protocols for its analysis and visualization of its mode of action, designed to be a valuable resource for professionals in the field of drug development and research.

Chemical Structure and Identity

This compound is an antibiotic salt formed from two molecules of phenoxymethylpenicillin (Penicillin V) and one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2][3] This formulation provides a long-acting preparation of Penicillin V, as the benzathine component slows the release of the active penicillin molecule.

The chemical structure of this compound is a complex of these two components, with the chemical formula (C₁₆H₁₈N₂O₅S)₂·C₁₆H₂₀N₂.[4]

Systematic Name: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1).[5][6]

CAS Registry Number: 5928-84-7[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, stability studies, and quality control.

PropertyValueReference
Molecular Formula C₄₈H₅₆N₆O₁₀S₂[2][7][8][9][10]
Molecular Weight 941.12 g/mol [4][8][11]
Appearance White crystalline powder[12]
Melting Point Decomposes at 120-128 °C[12]
Solubility In water at pH 1.8 (acidified with HCl) = 25 mg/100 ml. Soluble in polar organic solvents. Practically insoluble in vegetable oils and liquid petrolatum.[4][12]
pH (in suspension) 4.0 - 6.5 (in a suspension of approx. 30 mg/mL)[5]
Water Content 5.0% - 8.0%[5]

Mechanism of Action

Penicillin V, the active component of this compound, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[4][7][11][13] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillin V binds to and inactivates PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan strands.[5][7][13]

  • Inhibition of Transpeptidation: This binding prevents the transpeptidation reaction, the formation of peptide cross-links that give the peptidoglycan its strength.[4]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][13]

The following diagram illustrates the signaling pathway of Penicillin V's mechanism of action.

Mechanism_of_Action cluster_bacterium Bacterial Cell PenV Penicillin V PBP Penicillin-Binding Proteins (PBPs) PenV->PBP Binds to Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinked_Peptidoglycan

Mechanism of action of Penicillin V.

Stability and Degradation

Penicillin V is known to be relatively stable in acidic conditions, which allows for its oral administration.[4] However, it is susceptible to degradation through hydrolysis of the β-lactam ring, especially in neutral or alkaline conditions, and in the presence of β-lactamase enzymes. The primary degradation products are penicilloic acid and penilloic acid.

Forced degradation studies are crucial to understand the stability of this compound and to develop stability-indicating analytical methods.

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Potency Assay

This method is used to determine the content of Penicillin V in the bulk drug and its formulations.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 75 mm, 3.5 µm).[14]

  • Mobile Phase: A gradient elution using a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.1) and an organic modifier like methanol or acetonitrile.[14][15]

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Detection: UV detection at a wavelength of approximately 220 nm or 276 nm.[5][15]

  • Internal Standard: 1,3,5-trimethoxybenzene can be used as an internal standard.

  • Sample Preparation:

    • Accurately weigh about 40 mg of this compound and transfer to a 100-mL volumetric flask.[5]

    • Dissolve in and dilute to volume with methanol.[5]

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a standard solution of USP Penicillin V Potassium RS in the same manner.

  • Calculation: The percentage of Penicillin V is calculated by comparing the peak area of the sample to that of the standard.

The following diagram outlines the experimental workflow for HPLC analysis.

HPLC_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep standard_prep Standard Preparation start->standard_prep hplc_analysis HPLC Analysis (Injection, Separation, Detection) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration, Calculation) hplc_analysis->data_processing end End data_processing->end

Workflow for HPLC analysis of this compound.
Spectrodensitometric Method for Determination in Oral Suspension

This method provides a rapid way to determine Penicillin V in oral suspensions.

  • Instrumentation: A spectrodensitometer.

  • Plates: HPTLC-F₂₅₄ plates.[10]

  • Mobile Phase: Acetone-chloroform-acetic acid (10 + 9 + 1).[10]

  • Detection: Densitometric scanning at 230 nm.[10]

  • Procedure:

    • Spot the sample and standard solutions onto the HPTLC plate.

    • Develop the plate in the mobile phase.

    • After development, dry the plate and scan it at the specified wavelength.

    • Quantify the amount of Penicillin V by comparing the peak areas of the sample and standard.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies for this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important antibiotic. The provided experimental protocols and diagrams offer practical guidance for the analysis and understanding of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Penicillin V Benzathine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Penicillin V benzathine, a long-acting penicillin salt with significant applications in pharmaceutical research and development. This document details the chemical synthesis, purification, and in-depth characterization of the compound, offering detailed experimental protocols and data analysis for researchers in the field.

Introduction

Penicillin V, or phenoxymethylpenicillin, is a beta-lactam antibiotic that is effective against a range of Gram-positive bacteria. Its benzathine salt, this compound, is formed by the reaction of two molecules of Penicillin V with one molecule of N,N'-dibenzylethylenediamine (benzathine). This salt formation results in a compound with low solubility in water, which allows for its slow release from the site of administration and a prolonged therapeutic effect. The chemical structure of this compound consists of two molecules of Penicillin V ionically bonded to the diamine benzathine.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward salt formation reaction between Penicillin V potassium and N,N'-dibenzylethylenediamine diacetate in an aqueous medium. The sparingly soluble this compound precipitates out of the solution and can be isolated by filtration.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

2 Penicillin V Potassium + N,N'-Dibenzylethylenediamine Diacetate → this compound + 2 Potassium Acetate

This reaction is an example of a metathesis reaction, where the ions of the reactants exchange to form new products.

Experimental Protocol: Synthesis of this compound

Materials:

  • Penicillin V potassium salt

  • N,N'-dibenzylethylenediamine diacetate

  • Deionized water

  • Ethanol

  • Buchner funnel and filter paper

  • Reaction vessel with stirring capability

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of Penicillin V potassium in deionized water. The concentration should be calculated to provide a 2:1 molar ratio of Penicillin V to N,N'-dibenzylethylenediamine.

    • Prepare a solution of N,N'-dibenzylethylenediamine diacetate in deionized water.

  • Reaction:

    • Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the stirred Penicillin V potassium solution at room temperature.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts such as potassium acetate.

    • Further wash the solid with a small amount of cold ethanol to aid in drying.

    • Dry the purified this compound under vacuum at a temperature not exceeding 40°C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification PenV_K Penicillin V Potassium Solution Mixing Mixing and Stirring PenV_K->Mixing Benzathine_Diacetate N,N'-Dibenzylethylenediamine Diacetate Solution Benzathine_Diacetate->Mixing Filtration Vacuum Filtration Mixing->Filtration Precipitate Formation Washing Washing with Water and Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound (Pure Solid) Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying the active pharmaceutical ingredient.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 6.6) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A typical mobile phase could be a 55:45 (v/v) mixture of 5 mmol/L phosphate buffer (pH 6.6) and methanol.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.

Data Presentation: HPLC Parameters

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhasePhosphate buffer (pH 6.6) : Methanol (55:45 v/v)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Injection Volume20 µL
Expected Retention TimeVaries based on exact conditions
Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its structure.

Experimental Protocol: FTIR Analysis

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized this compound.

  • Analysis: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (amide and amine)
~3000C-H stretching (aromatic and aliphatic)
~1770C=O stretching (β-lactam ring)
~1680C=O stretching (amide I)
~1600, ~1490C=C stretching (aromatic rings)
~1520N-H bending (amide II)
~1380COO⁻ symmetric stretching (carboxylate)

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Analysis: Record ¹H and ¹³C NMR spectra.

Data Presentation: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
1.4 - 1.6SingletsMethyl protons of the thiazolidine ring
2.8 - 3.0MultipletCH₂ protons of the benzathine moiety
4.1SingletProton at C3 of the thiazolidine ring
4.5 - 4.7SingletO-CH₂ protons
5.4 - 5.6MultipletProtons at C5 and C6 of the β-lactam ring
6.8 - 7.4MultipletAromatic protons of Penicillin V and benzathine
8.0 - 8.2DoubletAmide N-H proton
8.5 - 9.0BroadAmine N-H protons of benzathine

Data Presentation: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm)Assignment
27, 31Methyl carbons of the thiazolidine ring
48Methylene carbons of the benzathine moiety
58, 67, 71C3, C5, and C6 carbons of the penicillin core
65O-CH₂ carbon
115 - 135Aromatic carbons
158Aromatic carbon attached to oxygen
165, 169, 175Carbonyl carbons (amide, β-lactam, carboxylate)
Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to observe melting and decomposition events.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the thermal stability and decomposition profile.

Data Presentation: Expected Thermal Properties

ParameterExpected Observation
DSC An endothermic peak corresponding to melting, followed by exothermic decomposition.
TGA A weight loss profile indicating the decomposition of the molecule at elevated temperatures.

Logical Relationships in Characterization

The characterization of this compound follows a logical progression to confirm its identity and purity.

Characterization_Logic Synthesis Synthesized This compound FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Molecular Structure) Synthesis->NMR HPLC HPLC (Purity and Assay) Synthesis->HPLC Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Synthesis->Thermal Purity_Confirmation Confirmed Pure This compound HPLC->Purity_Confirmation Confirms Purity

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. The provided experimental protocols and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical field. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of this important long-acting antibiotic, facilitating further research and development.

References

Penicillin V Benzathine: An In-Depth Technical Guide to its Antibacterial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum and in vitro activity of Penicillin V benzathine, a long-acting salt of phenoxymethylpenicillin. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Concepts: Understanding this compound

This compound is the dibenzylethylenediamine salt of penicillin V, a narrow-spectrum beta-lactam antibiotic.[1][2] This formulation is designed to provide a prolonged therapeutic effect due to the slow release of penicillin V following administration. It exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[3][4]

Chemical Structure: this compound consists of two molecules of phenoxymethylpenicillin joined with one molecule of N,N'-dibenzylethylenediamine (benzathine).

Mechanism of Action

Penicillin V, the active component of this compound, acts by interfering with the final stage of peptidoglycan synthesis in the bacterial cell wall.[3][5] Peptidoglycan provides structural integrity to the cell wall, and its inhibition leads to cell lysis and death. The specific mechanism involves the acylation of the active site of transpeptidases, which are penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains.[3][6]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Cell_lysis Cell Lysis and Death Peptidoglycan_synthesis->Cell_lysis Disruption leads to Penicillin_V Penicillin V Penicillin_V->PBP Inhibits

Figure 1: Mechanism of action of Penicillin V.

Antibacterial Spectrum and Activity

The antibacterial spectrum of this compound is primarily focused on Gram-positive bacteria, particularly streptococci.[1][3] It has limited activity against Gram-negative bacteria and is not effective against bacteria that produce beta-lactamase enzymes, which inactivate the penicillin molecule.[3][4]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of penicillin V against various bacterial species. It is important to note that specific MIC data for the benzathine salt of Penicillin V is limited in publicly available literature; therefore, data for phenoxymethylpenicillin (Penicillin V) is presented as a close surrogate.

Table 1: In Vitro Activity of Penicillin V Against Gram-Positive Cocci

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pyogenes (Group A)202 (treatment failures)0.0008 - 0.032-0.016[1]
Streptococcus pneumoniae (penicillin-susceptible)33≤0.06--[4]
Streptococcus pneumoniae (penicillin-intermediate)330.12 - 0.5--[4]
Streptococcus pneumoniae (penicillin-resistant)33≥2.0--[4]
Enterococcus faecalis-1 - 8--[7]
Staphylococcus aureus (penicillin-susceptible)----[8]

Table 2: In Vitro Activity of Penicillin V Against Other Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis>100>16 (most strains)--[9]
Neisseria gonorrhoeae45 (penicillin-therapy failures)0.003 - 1.32--[10][11]

Note: The antibacterial spectrum is generally similar to that of Penicillin G, though Penicillin V is less potent against some organisms.[5]

Mechanisms of Resistance

Bacterial resistance to Penicillin V primarily occurs through two main mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive. This is a common resistance mechanism in many strains of Staphylococcus aureus.[4]

  • Alteration of Target Site: Modifications in the structure of Penicillin-Binding Proteins (PBPs) reduce the affinity of the antibiotic for its target, thereby preventing its inhibitory action. This is a key mechanism of resistance in penicillin-resistant Streptococcus pneumoniae.[3]

cluster_resistance Mechanisms of Resistance Beta_lactamase β-lactamase Production Inactive_Penicillin Inactive Penicillin Beta_lactamase->Inactive_Penicillin Leads to Altered_PBP Altered Penicillin-Binding Proteins (PBPs) Reduced_Binding Reduced Binding Affinity Altered_PBP->Reduced_Binding Results in Penicillin_V Penicillin V Penicillin_V->Beta_lactamase Targeted by Penicillin_V->Altered_PBP Fails to bind effectively

Figure 2: Primary mechanisms of bacterial resistance to Penicillin V.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent and sterile distilled water.

    • Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well in the dilution series. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL).

    • The last well in each row should contain only broth and serve as a growth control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

start Start prep_stock Prepare Penicillin V Benzathine Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Figure 3: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound remains a relevant antibiotic for the treatment of infections caused by susceptible Gram-positive organisms, particularly streptococci. Its long-acting formulation offers a therapeutic advantage in specific clinical scenarios. However, the emergence of resistance, primarily through β-lactamase production and alterations in penicillin-binding proteins, underscores the importance of ongoing surveillance and appropriate susceptibility testing to guide its effective use. The standardized protocols outlined in this guide provide a framework for the accurate in vitro assessment of its antibacterial activity. Further research to generate a more comprehensive dataset of MIC values for this compound against a broader range of clinical isolates is warranted.

References

A Technical Guide to the Discovery and Historical Development of Long-Acting Penicillins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent by Howard Florey and Ernst Chain revolutionized medicine. However, the short half-life of early penicillin formulations necessitated frequent, often painful, injections. This technical guide provides an in-depth exploration of the discovery and historical development of long-acting penicillin formulations, focusing on the two most significant advancements: Procaine Penicillin G and Benzathine Penicillin G. We will delve into the experimental protocols that underpinned their development, present comparative pharmacokinetic data, and illustrate the key mechanisms and workflows that defined this critical era of antibiotic innovation.

The Need for Prolonged Penicillin Action

Following the successful introduction of penicillin into clinical practice in the 1940s, its rapid elimination from the body posed a significant therapeutic challenge. Maintaining effective therapeutic concentrations of penicillin G required intramuscular injections every 3-4 hours, which was not only impractical for patients but also led to poor compliance and the potential for treatment failure and the development of bacterial resistance. This clinical need spurred research into methods to prolong the release and, consequently, the therapeutic action of penicillin.

The Dawn of Long-Acting Formulations: Procaine Penicillin G

The first major breakthrough in extending the action of penicillin came with the development of procaine penicillin G in the late 1940s. The key innovation was the combination of penicillin G with procaine, a local anesthetic.

Mechanism of Sustained Release

The sustained-release mechanism of procaine penicillin G is based on the principle of forming a sparingly soluble salt. Penicillin G is an acid, and procaine is a weak base. When combined, they form a salt, procaine penicillin G, which has significantly lower solubility in water and bodily fluids compared to the potassium or sodium salts of penicillin G.

When injected intramuscularly, the procaine penicillin G forms a depot in the muscle tissue. From this depot, the salt slowly dissolves, releasing both penicillin G and procaine into the surrounding interstitial fluid. The penicillin G is then absorbed into the bloodstream, providing a prolonged therapeutic effect. The procaine component also serves the dual purpose of reducing the pain associated with the intramuscular injection.

cluster_formulation Procaine Penicillin G Formulation cluster_body In Vivo Action penicillin_g Penicillin G (Acid) procaine_penicillin Procaine Penicillin G (Sparingly Soluble Salt) penicillin_g->procaine_penicillin Salt Formation procaine Procaine (Base) procaine->procaine_penicillin Salt Formation im_injection Intramuscular Injection depot Muscle Depot of Procaine Penicillin G im_injection->depot dissolution Slow Dissolution depot->dissolution absorption Absorption into Bloodstream dissolution->absorption Release of Penicillin G therapeutic_effect Prolonged Therapeutic Effect absorption->therapeutic_effect cluster_workflow Experimental Workflow for Long-Acting Penicillin Evaluation formulation Formulation Development (Salt Synthesis, Particle Sizing, Suspension) in_vitro In Vitro Characterization (Solubility, Dissolution Rate) formulation->in_vitro animal_pk Animal Pharmacokinetic Studies (e.g., Rabbits) in_vitro->animal_pk dosing Intramuscular Dosing animal_pk->dosing sampling Serial Blood Sampling dosing->sampling assay Microbiological Assay of Penicillin Levels (e.g., Oxford Cup Plate) sampling->assay data_analysis Data Analysis (Pharmacokinetic Modeling) assay->data_analysis clinical_trials Human Clinical Trials data_analysis->clinical_trials cluster_moa Mechanism of Action of Penicillin G penicillin_g Penicillin G (β-lactam ring) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) penicillin_g->pbp Binds to peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Wall Weakening & Bacterial Lysis cell_wall->lysis Disruption leads to

An In-depth Technical Guide to the Metabolism and Excretion of Phenoxymethylpenicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and excretory pathways of phenoxymethylpenicillin (Penicillin V). The information is compiled from various scientific studies and presented to aid in further research and drug development.

Phenoxymethylpenicillin is a widely used, orally administered antibiotic from the penicillin class. A thorough understanding of its metabolic fate and excretion routes is crucial for optimizing dosing regimens, predicting potential drug interactions, and ensuring its safe and effective use.

Metabolism

The primary site of phenoxymethylpenicillin metabolism is the liver.[1] The metabolic processes result in the formation of several metabolites, with the major pathway being the inactivation of the antibiotic through hydrolysis of the β-lactam ring.

The main metabolite of phenoxymethylpenicillin is penicilloic acid , which is microbiologically inactive.[1][2] This conversion is a key step in the detoxification and elimination of the drug. In addition to penicilloic acid, other minor metabolites have been identified in urine, including 6-aminopenicillanic acid (6-APA) and hydroxylated derivatives.[2] While the specific enzymes involved in the hydroxylation of phenoxymethylpenicillin are not extensively detailed in the available literature, this biotransformation represents a minor metabolic pathway.

cluster_0 Metabolism cluster_1 Excretion Phenoxymethylpenicillin Phenoxymethylpenicillin Penicilloic_acid Penicilloic Acid (Inactive) Phenoxymethylpenicillin->Penicilloic_acid  Hydrolysis of β-lactam ring 6-APA 6-Aminopenicillanic Acid Phenoxymethylpenicillin->6-APA  Minor Pathway Hydroxylated_Metabolites Hydroxylated Metabolites (Minor) Phenoxymethylpenicillin->Hydroxylated_Metabolites  Hydroxylation (Minor) Urine Urine Phenoxymethylpenicillin->Urine Unchanged Drug Penicilloic_acid->Urine 6-APA->Urine Hydroxylated_Metabolites->Urine Liver Liver

Metabolic Pathways of Phenoxymethylpenicillin.

Excretion

Phenoxymethylpenicillin and its metabolites are primarily eliminated from the body via the kidneys through urinary excretion.[1] A significant portion of the administered dose is excreted as the unchanged parent drug. Studies have shown that urinary excretion of phenoxymethylpenicillin can range from 37% to 43% of the given dose within 10 hours of administration.[3] The metabolites, including penicilloic acid, 6-APA, and hydroxylated derivatives, are also rapidly eliminated in the urine.[1][2] A very small amount of the drug is excreted in the bile.[1]

Quantitative Data on Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of phenoxymethylpenicillin from studies in healthy adult volunteers.

Table 1: Serum Pharmacokinetic Parameters of Phenoxymethylpenicillin

ParameterValueReference
Time to Peak Concentration (Tmax)~0.75 hours[3]
Elimination Half-life (t1/2)41 (± 13) minutes (total serum)[4]
55 (± 10) minutes (free serum)[4]
Protein Binding80%[5]

Table 2: Dose-Dependent Peak Serum Concentrations (Cmax) of Phenoxymethylpenicillin

Oral Dose (g)Mean Cmax (mg/L) (± SD)Reference
0.46.1 (± 2.0)[3]
115.0 (± 4.3)[3]
226.3 (± 10.0)[3]
335.5 (± 10.8)[3]

Table 3: Urinary Excretion of Phenoxymethylpenicillin

ParameterValueReference
Percentage of Dose Excreted in Urine (10 hours)37 - 43%[3]

Experimental Protocols

The following section outlines a general methodology for the analysis of phenoxymethylpenicillin and its metabolites in biological samples, based on published literature.

Objective: To quantify the concentration of phenoxymethylpenicillin and its major metabolite, penicilloic acid, in human plasma or serum.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is widely used for its high sensitivity and specificity in quantifying drug molecules in complex biological matrices.

Start Biological Sample (Plasma/Serum) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation (Reversed-Phase Column) Supernatant_Collection->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Workflow for HPLC-MS/MS Analysis.

1. Sample Preparation:

  • Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent like acetonitrile is added to the plasma or serum sample.[6]

  • Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the drug and its metabolites is carefully collected for analysis.

2. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC): The supernatant is injected into an HPLC system.

  • Column: A reversed-phase column (e.g., C18) is typically used to separate phenoxymethylpenicillin and its metabolites from other components in the sample.[7]

  • Mobile Phase: A mixture of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase to elute the compounds from the column.[7]

3. Detection and Quantification:

  • Tandem Mass Spectrometry (MS/MS): The eluent from the HPLC is introduced into a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique used to ionize the molecules.

  • Mass Analysis: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for phenoxymethylpenicillin and its metabolites, allowing for highly selective and sensitive detection.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

4. Method Validation: The analytical method should be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.[4]

References

The Molecular Basis of Penicillin V's Bactericidal Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the bactericidal activity of Penicillin V (phenoxymethylpenicillin), a widely used β-lactam antibiotic. The following sections detail its mode of action, present quantitative efficacy data, provide comprehensive experimental protocols, and visualize key pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Penicillin V exerts its bactericidal effect by targeting and inhibiting the final stages of peptidoglycan biosynthesis in the bacterial cell wall.[1] Peptidoglycan, a critical structural component, provides mechanical strength and maintains the osmotic stability of the bacterial cell.[1] The primary molecular targets of Penicillin V are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1]

PBPs, specifically DD-transpeptidases, are responsible for catalyzing the cross-linking of peptide side chains of adjacent peptidoglycan strands. This cross-linking is essential for the integrity and rigidity of the cell wall. Penicillin V, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, binds to the active site of PBPs and acylates the catalytic serine residue. This covalent modification is essentially irreversible and inactivates the enzyme, thereby preventing the crucial cross-linking step.[2]

The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the high internal osmotic pressure.[1] As the bacterium grows and divides, the compromised cell wall integrity results in cell lysis and death, accounting for the bactericidal nature of Penicillin V.[1] Penicillin V is generally more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, compared to Gram-negative bacteria that possess a protective outer membrane.[1]

Quantitative Efficacy Data

The in vitro efficacy of Penicillin V is commonly quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Penicillin V potassium against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin V Potassium against Staphylococcus aureus and Streptococcus pneumoniae [3]

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Penicillin V Potassium Staphylococcus aureus0.25>256
Streptococcus pneumoniae0.0154
AmoxicillinStaphylococcus aureus0.5>32
Streptococcus pneumoniae0.032
ErythromycinStaphylococcus aureus0.25>4
Streptococcus pneumoniae0.06>4

Note: The high MIC₉₀ value for Penicillin V against Staphylococcus aureus is largely due to the high prevalence of penicillinase-producing strains.[3]

Table 2: MIC of Penicillin V Potassium against various Streptococcus species [4]

Bacterial SpeciesStrainMIC (µg/mL)
Streptococcus pyogenesClinical Isolates0.004 - 0.012
Streptococcus pneumoniaeATCC 496190.25 - 1
Streptococcus pneumoniaePenicillin-Susceptible≤0.06
Streptococcus pneumoniaePenicillin-Intermediate0.12 - 1
Streptococcus pneumoniaePenicillin-Resistant≥2
Streptococcus agalactiaeN/A0.03 - 0.06

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Penicillin V's bactericidal action.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Penicillin V against a bacterial strain.[4][5]

Materials:

  • Penicillin V Potassium

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of Penicillin V Potassium in a suitable sterile solvent (e.g., water).

    • Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of Penicillin V that shows no visible turbidity.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Analysis of Peptidoglycan Composition by Ultra-Performance Liquid Chromatography (UPLC)

This protocol describes the isolation of bacterial cell walls and the analysis of their muropeptide composition to assess the impact of Penicillin V treatment.[4][6]

Materials:

  • Bacterial culture

  • Penicillin V Potassium

  • 4% Sodium dodecyl sulfate (SDS)

  • Pronase E

  • Muramidase

  • Sodium borohydride

  • Trifluoroacetic acid (TFA)

  • Methanol

  • UPLC system with a C18 column and UV detector

Procedure:

  • Cell Wall Isolation (Sacculi Preparation):

    • Grow a bacterial culture to mid-logarithmic phase and treat with a sub-inhibitory concentration of Penicillin V for a defined period. An untreated culture serves as a control.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a 4% SDS solution and boil for 30 minutes to lyse the cells.

    • Wash the insoluble peptidoglycan (sacculi) repeatedly with sterile water by centrifugation to remove SDS.

    • Treat the sacculi with Pronase E to digest any remaining proteins.

    • Wash the sacculi again with water to remove the enzyme.

  • Muropeptide Preparation:

    • Resuspend the purified sacculi in a suitable buffer and digest with muramidase overnight to break down the peptidoglycan into its constituent muropeptides.

    • Stop the reaction by boiling.

    • Reduce the MurNAc residues to N-acetylmuraminitol by adding sodium borohydride.

  • UPLC Analysis:

    • Acidify the muropeptide solution with TFA.

    • Inject the sample into the UPLC system.

    • Separate the muropeptides using a C18 column with a gradient of methanol in TFA.

    • Detect the muropeptides by monitoring the absorbance at 204 nm.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of Penicillin V for specific PBPs.[7]

Materials:

  • Bacterial cells

  • Penicillin V

  • Bocillin-FL (a fluorescent derivative of penicillin V)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to mid-log phase.

    • Wash the cells with PBS.

  • Competition Binding:

    • Resuspend the cells in PBS containing various concentrations of Penicillin V.

    • Incubate for 30 minutes at room temperature to allow Penicillin V to bind to the PBPs.

    • Pellet the cells and wash with PBS to remove unbound Penicillin V.

  • Fluorescent Labeling:

    • Resuspend the cell pellets in a solution containing a fixed concentration of Bocillin-FL (e.g., 50 µg/mL).

    • Incubate for 15 minutes at room temperature to allow Bocillin-FL to bind to the remaining available PBPs.

  • Analysis:

    • Pellet the cells and resuspend in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the Bocillin-FL-bound proteins using a fluorescence gel scanner.

    • Quantify the band intensities to determine the concentration of Penicillin V required to inhibit 50% of Bocillin-FL binding (IC₅₀).

Bacterial Viability Assay (Colony Forming Unit Counting)

This protocol determines the number of viable bacteria after exposure to Penicillin V.[8][9]

Materials:

  • Bacterial culture treated with Penicillin V

  • Phosphate-buffered saline (PBS), pH 7.4

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile dilution tubes

Procedure:

  • Serial Dilution:

    • Following treatment with Penicillin V for the desired time, take an aliquot of the bacterial culture.

    • Perform a series of 10-fold dilutions in sterile PBS.

  • Plating:

    • Plate 100 µL of appropriate dilutions onto agar plates in duplicate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

  • Colony Counting:

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the number of colony-forming units per milliliter (CFU/mL) in the original culture using the formula: CFU/mL = (average number of colonies × dilution factor) / volume plated (in mL)

Signaling Pathways and Experimental Workflows

Molecular Mechanism of Penicillin V Action

PenicillinV_Mechanism PenV Penicillin V PBP Penicillin-Binding Proteins (PBPs) (DD-transpeptidase) PenV->PBP Binds & Inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis PBP->Peptidoglycan_synthesis Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis & Death Cell_wall->Cell_lysis Weakening leads to Osmotic_pressure Internal Osmotic Pressure Osmotic_pressure->Cell_lysis

Caption: Molecular cascade of Penicillin V's bactericidal action.

Downstream Effects: Cell Wall Stress Response

Inhibition of peptidoglycan synthesis by Penicillin V induces a cell wall stress response in bacteria, activating signaling pathways to mitigate the damage.

Stress_Response PenV Penicillin V Treatment PBP_inhibition PBP Inhibition PenV->PBP_inhibition PG_synthesis_defect Peptidoglycan Synthesis Defect PBP_inhibition->PG_synthesis_defect Cell_wall_stress Cell Wall Stress Signal (e.g., PG fragments) PG_synthesis_defect->Cell_wall_stress TCS Two-Component Systems (e.g., Cpx, Rcs) Cell_wall_stress->TCS Sigma_factors Alternative Sigma Factors (e.g., RpoS) Cell_wall_stress->Sigma_factors Gene_expression Altered Gene Expression TCS->Gene_expression Sigma_factors->Gene_expression Response Stress Response: - Cell wall repair - Efflux pumps - Modified metabolism Gene_expression->Response

Caption: Bacterial cell wall stress response to Penicillin V.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PenV_dilution Serial Dilution of Penicillin V in Broth Inoculation Inoculate 96-well Plate PenV_dilution->Inoculation Bacteria_prep Prepare Bacterial Inoculum (0.5 McFarland) Bacteria_prep->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Readout Visual Inspection or OD600 Measurement Incubation->Readout MIC_determination Determine MIC Readout->MIC_determination

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of Bacterial Resistance to Penicillin V

Resistance_Logic PenV Penicillin V Bactericidal_action Bactericidal Action PenV->Bactericidal_action leads to Beta_lactamase β-lactamase Production Beta_lactamase->PenV Hydrolyzes Resistance Bacterial Resistance Beta_lactamase->Resistance PBP_modification PBP Modification (Reduced Affinity) PBP_modification->PenV Prevents Binding PBP_modification->Resistance Efflux_pump Efflux Pump Overexpression Efflux_pump->PenV Expels Efflux_pump->Resistance

Caption: Mechanisms of bacterial resistance to Penicillin V.

References

Stability and degradation profile of Penicillin V benzathine under lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Penicillin V benzathine under various laboratory conditions. Understanding the stability of this widely used antibiotic is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the intrinsic stability of this compound, its degradation pathways, and the analytical methodologies employed for its stability assessment.

Core Stability Characteristics

This compound, the salt of phenoxymethylpenicillin with N,N'-dibenzylethylenediamine, is a long-acting penicillin formulation. Its stability is influenced by several factors, primarily pH, temperature, and the presence of moisture and certain chemical agents. The core structure of penicillin, containing a β-lactam ring, is susceptible to hydrolysis, which is the primary degradation pathway.[1][2]

Key Stability Considerations:

  • pH: The β-lactam ring of penicillin is highly susceptible to both acidic and alkaline hydrolysis. The optimal pH for stability is generally around 6.8.[3][4] Under acidic conditions, it can degrade to penilloic acid, while neutral or alkaline conditions primarily yield penicilloic acid.[2]

  • Temperature: Elevated temperatures accelerate the degradation of Penicillin V. Reconstituted solutions of Penicillin V potassium, a related salt, show significant loss of potency at room temperature (25°C) in under 37 hours.[4][5] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[4][5]

  • Moisture: The solid form of Penicillin V is hygroscopic and should be protected from moisture to prevent degradation.[4]

  • Incompatibilities: Penicillins can be inactivated by oxidizing agents, metal ions (such as copper, mercury, or zinc), and alcohols.[1][4]

Degradation Pathways and Products

The primary degradation of this compound involves the cleavage of the β-lactam ring. This leads to the formation of several inactive and potentially allergenic degradation products.

Major Degradation Products:

  • Penicilloic Acid: Formed through the hydrolysis of the β-lactam ring, particularly under neutral or alkaline conditions.[2][3]

  • Penilloic Acid: A common degradation product under acidic conditions.[2]

  • Penillic Acid and Isopenillic Acid: Additional degradation products that can be formed.[3]

  • 6-Aminopenicillanic Acid: Can be formed by the enzymatic action of penicillin acylase, which removes the phenoxyacetyl side chain.[6][7]

The degradation pathways are crucial for the development of stability-indicating analytical methods capable of separating the intact drug from its degradation products.

DegradationPathway penV This compound penicilloic Penicilloic Acid penV->penicilloic Hydrolysis (Neutral/Alkaline pH) penilloic Penilloic Acid penV->penilloic Hydrolysis (Acidic pH) penillic Penillic Acid penV->penillic Rearrangement amino 6-Aminopenicillanic Acid penV->amino Enzymatic (Penicillin Acylase)

Degradation Pathways of this compound.

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of Penicillin V under various conditions, compiled from forced degradation and stability studies.

Table 1: Stability of Reconstituted Penicillin V Potassium Solution

TemperatureTime to 90% PotencyReference
4°C11.5 days[5]
25°C< 37 hours[4][5]

Table 2: Stability of Penicillin G in Dried Blood Spots (DBS) as a Surrogate

TemperatureTime to 95% of Initial Concentration (t95)Reference
35°C2.5 hours[8]
22°C (Room Temp)13-16 hours[8]
4°C6 days[8]
-20°C> 4 weeks (no detectable degradation)[8]

Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[2][9]

Preparation of Stock Solution

A stock solution of Penicillin V potassium salt is typically prepared at a concentration of 1 mg/mL in a suitable solvent, such as water or a mixture of water and an organic solvent like acetonitrile.[2]

Forced Degradation (Stress Testing) Protocols

The following are typical stress conditions applied in forced degradation studies of Penicillin V.[2][9]

Table 3: Typical Forced Degradation Conditions

Stress ConditionProtocol
Acid Degradation Dissolve Penicillin V in 0.1 M HCl and heat at 80°C for 2 hours.[9] Alternatively, mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl and incubate at room temperature or 60°C for specified time periods (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[2]
Alkaline Degradation Dissolve Penicillin V in 0.1 M NaOH and keep at room temperature for 10 minutes.[9] Alternatively, mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH and incubate for a specified period before neutralizing.[2]
Oxidative Degradation Dissolve Penicillin V in 3% H₂O₂ and keep at room temperature for 15 minutes to 24 hours.[2][9]
Thermal Degradation Expose solid Penicillin V to 70°C for 48 hours or 105°C for 24 hours.[2][9]
Photolytic Degradation Expose a solution of Penicillin V to UV light (e.g., 254 nm) for 24 hours, as per ICH Q1B guidelines.[2][9]
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the separation and quantification of Penicillin V and its degradation products.[9][10][11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) is also employed for the identification and structural elucidation of these compounds.[9][12] A typical HPLC method involves a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[11]

ExperimentalWorkflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis HPLC/LC-MS Analysis acid->analysis alkali Alkaline Hydrolysis alkali->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis start Prepare Penicillin V Stock Solution start->acid start->alkali start->oxidation start->thermal start->photo end Identify Degradation Products & Validate Stability-Indicating Method analysis->end

Experimental Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly understood and controlled to ensure its therapeutic effectiveness and safety. The primary degradation mechanism is the hydrolysis of the β-lactam ring, which is significantly influenced by pH and temperature. Forced degradation studies under various stress conditions are indispensable for identifying potential degradation products and for the development of robust, stability-indicating analytical methods. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide on the Absorption Characteristics of Penicillin V Benzathine from Oral Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption characteristics of Penicillin V benzathine from oral dosage forms. Due to its limited use compared to the more readily absorbed potassium salt, detailed pharmacokinetic data for the oral benzathine salt is sparse. This guide synthesizes the available comparative data, outlines relevant experimental methodologies, and discusses the key factors influencing its absorption.

Introduction to Penicillin V and its Salts

Penicillin V (phenoxymethylpenicillin) is a beta-lactam antibiotic effective against a range of Gram-positive bacteria. For oral administration, it is formulated as various salts to enhance its stability and influence its absorption profile. The most common salt is Penicillin V potassium, which is favored for its superior bioavailability.[1][2] this compound, a salt of Penicillin V with N,N'-dibenzylethylenediamine, is another formulation, primarily available as an oral suspension.[3] While Penicillin V is more resistant to gastric acid than Penicillin G, its absorption can still be influenced by the choice of salt form, the presence of food, and the formulation's characteristics.[4][5]

Comparative Pharmacokinetics of Penicillin V Salts

The oral absorption of this compound is generally lower and slower compared to Penicillin V potassium. This is a critical consideration in the clinical application and development of oral dosage forms.

Quantitative Data Summary

Direct and comprehensive pharmacokinetic studies on oral this compound are limited in publicly available literature. However, comparative studies provide valuable insights into its absorption profile relative to the potassium salt. The following table summarizes available data. It is important to note that one of the key studies providing quantitative data was conducted in children and on the related compound, benzathine penicillin G, which may have different absorption characteristics.

Salt FormSubject PopulationCmax (µg/mL)Tmax (min)AUC (µg·hr/mL)Key Findings & Reference
Benzathine Penicillin G (Oral) Children0.1341250.34Significantly lower and slower absorption compared to the potassium salt.[6]
Phenoxymethyl Penicillin Potassium (Oral) Children1.018351.68Demonstrated more reliable and superior pharmacokinetic properties.[6]
Benzathine Penicillin V (Oral Suspension) Adult VolunteersNot QuantifiedWithin 60Not QuantifiedMean peak serum levels were "several-fold lower" than the potassium salt.[1][7]
Potassium Penicillin V (Oral Suspension) Adult VolunteersNot QuantifiedWithin 60Not QuantifiedShowed superior bioavailability compared to the benzathine salt.[1][7]

Factors Influencing Oral Absorption

The absorption of Penicillin V from the gastrointestinal tract is a complex process influenced by several factors.

Impact of Food

The oral absorption of Penicillin V is significantly affected by the presence of food. Administration on an empty stomach (at least 1 hour before or 2 hours after a meal) is recommended for optimal absorption.[8] Food can interfere with the uptake of the drug, leading to lower plasma concentrations.[9] Specifically, milk has been shown to reduce the absorption of penicillins.[10]

Physicochemical Properties

Penicillin V is an acidic drug, and its absorption is thought to occur primarily in the upper small intestine. The benzathine salt has lower aqueous solubility compared to the potassium salt, which likely contributes to its slower dissolution and subsequent absorption.

The overall process of oral absorption of this compound can be visualized as a multi-step pathway.

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption & Distribution OralDosage This compound Oral Suspension Disintegration Disintegration & Dissolution in GI Fluids OralDosage->Disintegration Ingestion Dissolved Dissolved Penicillin V Disintegration->Dissolved Rate-limiting step Degradation Potential Acid Degradation Dissolved->Degradation Absorption Intestinal Epithelium Absorption Dissolved->Absorption Systemic Systemic Circulation Absorption->Systemic cluster_protocol In Vivo Bioavailability Study Workflow start Subject Screening & Fasting dosing Oral Administration of This compound start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis HPLC Analysis of Penicillin V processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc

References

Whitepaper: Foundational Studies on the Bactericidal Mechanism of Penicillin V Benzathine at the Bacterial Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillin V benzathine, a long-acting salt of phenoxymethylpenicillin, remains a crucial antibiotic for treating various bacterial infections. Its efficacy stems from a well-defined mechanism of action targeting the bacterial cell wall, a structure essential for bacterial survival but absent in human cells. This technical whitepaper delves into the initial and foundational studies that elucidated this mechanism. We will detail the core principles of action, present the key experimental protocols that were instrumental in these discoveries, and provide quantitative data from early inhibitory studies. This guide serves as a comprehensive resource for understanding the fundamental science behind one of the most important classes of antibiotics.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of penicillin is a direct consequence of its ability to disrupt the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][2][3] The cell wall provides mechanical strength and protects the bacterium from osmotic lysis.[4][5] The process of inhibition is a targeted molecular interference.

2.1 The Tipper-Strominger Hypothesis

In 1965, Donald Tipper and Jack Strominger proposed a seminal hypothesis that provided a structural basis for penicillin's activity.[6][7][8] They postulated that the three-dimensional structure of the penicillin molecule, specifically its strained β-lactam ring, is a structural analog of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[6][7][9]

2.2 Transpeptidase Inhibition

Bacterial enzymes known as transpeptidases are responsible for the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains, which gives the cell wall its rigid, net-like structure.[10][11] These enzymes, which became known as Penicillin-Binding Proteins (PBPs), recognize the D-Ala-D-Ala moiety as their substrate.[1][12][13]

By mimicking this substrate, penicillin binds to the active site of the PBPs.[2][7] The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[7][14] This acylation is effectively irreversible, inactivating the enzyme.[2]

2.3 Cell Lysis

With the transpeptidases inhibited, the bacterium can no longer form the necessary cross-links to maintain its cell wall integrity. As the cell continues to grow and synthesize new cytoplasm without a functional cell wall, the internal osmotic pressure becomes unsustainable.[1][2][10] This leads to a catastrophic failure of the weakened cell wall, resulting in cell lysis and bacterial death.[1][4][6]

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Pathway PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes Cross-linking Inactive_PBP Inactive Acyl-PBP Complex (Covalent Bond) PBP->Inactive_PBP PG_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) PG_Precursor->PBP Binds to Active Site Lysis Cell Lysis PenicillinV Penicillin V PenicillinV->PBP Weak_Wall Weakened Cell Wall (No Cross-linking) Inactive_PBP->Weak_Wall Prevents Cross-linking Weak_Wall->Lysis Leads to

Mechanism of Penicillin V action on the bacterial cell wall.

Foundational Experimental Protocols

The understanding of penicillin's mechanism was not instantaneous but built upon a series of key observational and biochemical experiments.

3.1 Early Morphological Studies (Gardner, 1940)

One of the earliest clues to penicillin's mode of action came from simple microscopic observation. A.D. Gardner, in 1940, reported that bacteria grown in sub-lethal concentrations of penicillin exhibited dramatic morphological changes.[15] Instead of dividing normally, bacteria such as E. coli became elongated and formed long, filamentous structures.[15] This suggested that penicillin interfered specifically with the process of cell division and cell wall formation, rather than being a general metabolic poison.[16]

Morphological_Study_Workflow start Start: Bacterial Culture (e.g., E. coli) culture_prep Prepare two liquid cultures start->culture_prep control_culture Culture 1: Control (No Penicillin) culture_prep->control_culture test_culture Culture 2: Add Sub-inhibitory Concentration of Penicillin culture_prep->test_culture incubation Incubate both cultures control_culture->incubation test_culture->incubation sampling Take samples over time incubation->sampling microscopy Observe under Light Microscope sampling->microscopy results Compare Morphology microscopy->results result_control Result: Normal, short rods, undergoing binary fission results->result_control Control result_test Result: Elongated, filamentous 'grotesque' forms with swelling results->result_test Test

Workflow for early morphological studies of penicillin's effect.

3.2 Protocol: Identification of Penicillin-Binding Proteins (PBPs) via Radiolabeling

The discovery of specific binding sites was critical. The primary method involved using radiolabeled penicillin to identify its molecular targets within the bacterium. This protocol outlines the general steps used in these foundational biochemical studies.[1][3]

Methodology:

  • Bacterial Culture and Lysis: Grow a bacterial culture to mid-log phase. Harvest the cells and lyse them using a method like a French press to release cellular contents.

  • Membrane Preparation: Perform differential centrifugation (a low-speed spin to remove whole cells, followed by a high-speed spin) to pellet the cell membranes, where the cell wall synthesis machinery is located.

  • Incubation with Radiolabeled Penicillin: Resuspend the isolated membranes in a buffer and incubate them with a radiolabeled penicillin, such as [3H]penicillin G or [125I]penicillin V, for a defined period (e.g., 10 minutes at 25°C).[1][17] The penicillin will covalently bind to its target proteins.

  • Quenching: Add a large excess of non-radiolabeled ("cold") penicillin to stop the reaction by saturating any remaining binding sites.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography/Autoradiography: Treat the gel with a scintillant (like sodium salicylate) to enhance the radioactive signal.[1] Dry the gel and expose it to X-ray film for a period ranging from days to weeks. The radioactive decay from the bound penicillin will create dark bands on the film, revealing the proteins that bound to the antibiotic—the PBPs.

PBP_Labeling_Workflow start Bacterial Culture lysis Cell Lysis (e.g., French Press) start->lysis centrifuge1 Low-Speed Centrifugation (Pellet intact cells) lysis->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet membranes) centrifuge1->centrifuge2 membranes Isolated Bacterial Membranes centrifuge2->membranes incubation Incubate with Radiolabeled Penicillin (e.g., [125I]Penicillin V) membranes->incubation sds_page Separate proteins by size (SDS-PAGE) incubation->sds_page autoradiography Expose gel to X-ray film (Autoradiography) sds_page->autoradiography result Visualize bands corresponding to Penicillin-Binding Proteins (PBPs) autoradiography->result

Experimental workflow for identifying PBPs using radiolabeling.

Quantitative Data on Cell Wall Synthesis Inhibition

While early studies were often observational, subsequent research developed quantitative assays to measure the precise inhibitory effect of antibiotics on peptidoglycan synthesis. A whole-cell assay was developed using osmotically stabilized E. coli that were made permeable by freeze-thawing. This allowed researchers to measure the incorporation of a radiolabeled precursor, [14C]UDP-N-acetylglucosamine, into the final peptidoglycan product. By testing various concentrations of antibiotics, they could determine the 50% inhibitory concentration (IC50), a key measure of antibiotic potency.

The table below presents IC50 values for several antibiotics that inhibit peptidoglycan formation, as determined by this type of assay.[18]

AntibioticTarget Stage/EnzymeIC₅₀ (μg/ml)
FosfomycinCytoplasmic Stage (MurA)0.2
D-cycloserineCytoplasmic Stage (Alanine Racemase)1.0
BacitracinMembrane Stage (Lipid Carrier)< 10
VancomycinPeriplasmic Stage (Transglycosylation)< 10
Penicillin G Periplasmic Stage (Transpeptidation) 20
AmpicillinPeriplasmic Stage (Transpeptidation)80
FlavomycinPeriplasmic Stage (Transglycosylation)< 10

Data adapted from a study on a whole-cell assay for peptidoglycan biosynthesis inhibitors.[18]

Conclusion

The initial studies on penicillin's effect on bacterial cell walls laid the groundwork for nearly all subsequent antibiotic research. The progression from simple morphological observation to the elegant biochemical proof of the Tipper-Strominger hypothesis represents a landmark in medical science. These foundational experiments, detailing the targeted inhibition of peptidoglycan cross-linking via the acylation of Penicillin-Binding Proteins, have not only saved countless lives but also provided an invaluable molecular tool for dissecting the complex process of bacterial cell wall biosynthesis. This knowledge continues to inform the development of new antimicrobial agents in an era of growing antibiotic resistance.

References

Preliminary Investigation into Off-Label Applications of Penicillin V Benzathine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin V benzathine, a long-acting penicillin antibiotic, has a well-established profile for the treatment of streptococcal infections and the prevention of rheumatic fever. However, emerging evidence and clinical practice have revealed potential off-label applications for this therapeutic agent. This technical guide provides a comprehensive overview of the existing, albeit sometimes limited, evidence for the off-label use of this compound in Lyme disease, actinomycosis, and periodontal disease. This document synthesizes available quantitative data on efficacy, details experimental methodologies from key studies, and visualizes the underlying mechanism of action and experimental workflows to support further research and development in these areas.

Introduction: On-Label and Off-Label Landscape

This compound is FDA-approved for the treatment of mild to moderately severe infections of the upper respiratory tract caused by streptococci, the prevention of rheumatic fever, and the treatment of other infections caused by susceptible organisms.[1][2] Its benzathine moiety allows for slow release of penicillin V, resulting in prolonged, low-level concentrations of the active drug.[3]

The off-label use of a drug refers to its prescription for a condition, dose, or patient group not included in its approved labeling. In the case of this compound, and its closely related parenteral formulation Penicillin G benzathine, off-label use has been explored in conditions where prolonged antibiotic therapy is beneficial. This guide focuses on the scientific rationale and available evidence for its use in Lyme disease, actinomycosis, and periodontal disease.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin V, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell.

The key steps in the mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillin V binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner surface of the bacterial cell membrane.[3]

  • Inhibition of Transpeptidation: The primary target is the transpeptidase enzyme, which catalyzes the cross-linking of peptidoglycan chains. This cross-linking provides the cell wall with its strength and rigidity.

  • Cell Wall Degradation: Inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a weakened cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[3]

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis Cell_Wall Intact Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains PenicillinV Penicillin V Benzathine PenicillinV->PBP Binds to and Inhibits

Figure 1: Mechanism of action of Penicillin V.

Off-Label Use in Lyme Disease

Lyme disease, caused by the spirochete Borrelia burgdorferi, can manifest with a range of symptoms, including arthritis. While doxycycline and amoxicillin are first-line treatments for early Lyme disease, persistent or late-stage manifestations, such as Lyme arthritis, may require alternative therapeutic strategies.

Quantitative Data

The efficacy of benzathine penicillin in treating established Lyme arthritis has been investigated in clinical trials. The available data suggests a potential benefit, although response rates vary.

Study Indication Treatment Regimen Control Group Efficacy Outcome Citation
Steere et al. (1985)Established Lyme Arthritis2.4 million units of intramuscular benzathine penicillin weekly for three weeksSaline placebo35% of patients had complete resolution of arthritis[4][5]
Dattwyler et al. (1987)Chronic Lyme Arthritis (case reports)Long-term benzathine penicillinNot applicableCure in two patients resistant to other antibiotic regimens[6][7][8]
Experimental Protocols
  • Study Design: Double-blind, placebo-controlled trial.[4][5]

  • Patient Population: 40 patients with established Lyme arthritis.[4][5]

  • Inclusion Criteria: Patients with intermittent or chronic arthritis as a late manifestation of Lyme disease.

  • Exclusion Criteria: Prior treatment with high-dose parenteral antibiotics.

  • Treatment Groups:

    • Group 1 (n=20): 2.4 million units of intramuscular benzathine penicillin weekly for three weeks.[4][5]

    • Group 2 (n=20): Intramuscular saline placebo weekly for three weeks.[4][5]

  • Outcome Measures:

    • Primary: Complete resolution of arthritis.[4][5]

    • Secondary: Frequency and duration of subsequent attacks of arthritis.

  • Follow-up: Mean follow-up period of 33 months.[5]

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10]

  • Culture Medium: Barbour-Stoenner-Kelly (BSK) II medium.[9][10]

  • Inoculum: Final inoculum of 10^6 cells per ml.[9][10]

  • Incubation: 72-hour incubation period.[9][10]

  • Endpoint Determination: Visual assessment for growth (sediment and color change).[11]

  • Time-Kill Studies: Subsurface plating to determine Minimum Bactericidal Concentrations (MBCs) and time-kill curves to assess the rate of bactericidal activity.[9][10]

Lyme_Disease_Experimental_Workflow cluster_invitro In Vitro Studies cluster_clinical Clinical Trial Borrelia_Culture Culture of Borrelia burgdorferi MIC_Determination MIC Determination (Microdilution) Borrelia_Culture->MIC_Determination MBC_Determination MBC Determination (Time-Kill Studies) MIC_Determination->MBC_Determination Treatment_Group Benzathine Penicillin (2.4 MU weekly x 3) MIC_Determination->Treatment_Group Informs Dosing Strategy Patient_Recruitment Patient Recruitment (Established Lyme Arthritis) Randomization Randomization Patient_Recruitment->Randomization Randomization->Treatment_Group Placebo_Group Saline Placebo Randomization->Placebo_Group Outcome_Assessment Assessment of Arthritis Resolution Treatment_Group->Outcome_Assessment Placebo_Group->Outcome_Assessment

Figure 2: Experimental workflow for Lyme disease studies.

Off-Label Use in Actinomycosis

Actinomycosis is a chronic, suppurative, and granulomatous bacterial infection caused by Actinomyces species. Treatment typically involves long-term, high-dose antibiotic therapy. Penicillin is the drug of choice.[12][13][14]

Quantitative Data

While large-scale randomized controlled trials are lacking, case series and clinical experience provide guidance on treatment regimens.

Indication Typical Treatment Regimen Duration Reported Success Citations
Cervicofacial ActinomycosisHigh-dose intravenous Penicillin G (18-24 million units/day) followed by oral Penicillin V (2-4 g/day )6-12 monthsHigh, but shorter courses may be effective with adequate surgical intervention.[12][13][15]
Pelvic ActinomycosisSimilar to cervicofacial, often requiring surgical intervention.6-12 monthsGood, especially with combined medical and surgical management.[16][17]
Thoracic ActinomycosisProlonged high-dose intravenous and oral penicillin.6-12 monthsVariable, dependent on the extent of disease.[16]
Experimental Protocols

The treatment of actinomycosis is largely based on clinical guidelines derived from case series and expert opinion rather than formal experimental protocols.

  • Initial Phase (Intravenous Therapy):

    • Drug: Penicillin G.[12][13]

    • Dosage: 18-24 million units per day, administered intravenously in divided doses.[12][13]

    • Duration: 2 to 6 weeks.[12][13]

  • Continuation Phase (Oral Therapy):

    • Drug: Penicillin V.[12][13]

    • Dosage: 2 to 4 grams per day, in divided doses.[12][13]

    • Duration: 6 to 12 months.[12][13]

  • Surgical Intervention: Often required for drainage of abscesses, excision of sinus tracts, and debridement of necrotic tissue.[15][16]

  • Monitoring: Clinical and radiographic follow-up to assess treatment response.[14]

Off-Label Use in Periodontal Disease

Periodontitis is a chronic inflammatory disease of the supporting tissues of the teeth. While mechanical debridement is the cornerstone of therapy, systemic antibiotics are sometimes used as an adjunct in severe or refractory cases.

Quantitative Data

Clinical trials have investigated the adjunctive use of various antibiotics in periodontal therapy. Data specifically for this compound is limited, with studies often focusing on other penicillins or antibiotics.

| Study | Indication | Treatment Regimen | Control Group | Efficacy Outcome | Citations | | :--- | :--- | :--- | :--- | :--- | | Slots et al. (1985) | Juvenile Periodontitis | Phenoxymethyl penicillin (250 mg qid for 10 days) as an adjunct to surgery | Placebo | No significant difference in clinical parameters compared to placebo. |[18] | | Feres et al. (2021) (Systematic Review) | Periodontitis | Various systemic antibiotics as adjuncts to non-surgical therapy | Placebo or no antibiotic | Overall positive effect on clinical and microbiological outcomes for various antibiotics. |[1][19] |

Experimental Protocols
  • Study Design: Double-blind, placebo-controlled clinical trial.[18]

  • Patient Population: 16 subjects with localized juvenile periodontitis.[18]

  • Methodology:

    • All subjects received initial scaling and root planing, followed by flap surgery.

    • Patients were randomly assigned to receive either phenoxymethyl penicillin (250 mg four times a day) or a placebo for 10 days, starting on the day of surgery and at each recall visit.[18]

  • Outcome Measures: Plaque scores, gingival inflammation, gingival bleeding, probeable depths, attachment level, and radiographic bone height.[18]

  • Follow-up: Measurements were taken at baseline and at recall visits up to 62 weeks.[18]

Periodontal_Disease_Logical_Relationship cluster_treatment Treatment Approach cluster_outcomes Clinical Outcomes Periodontitis Periodontitis Mechanical_Debridement Mechanical Debridement (Scaling and Root Planing) Periodontitis->Mechanical_Debridement Primary Treatment Adjunctive_Antibiotics Adjunctive Systemic Penicillin V Mechanical_Debridement->Adjunctive_Antibiotics May be supplemented with (Off-Label Use) Clinical_Improvement Improved Clinical Parameters (e.g., Pocket Depth, Attachment Level) Adjunctive_Antibiotics->Clinical_Improvement Potential for Microbiological_Improvement Reduction in Periodontal Pathogens Adjunctive_Antibiotics->Microbiological_Improvement Potential for

Figure 3: Logical relationship in periodontal disease treatment.

Discussion and Future Directions

The off-label use of this compound presents both opportunities and challenges. In Lyme arthritis, it may offer a therapeutic option for patients with persistent symptoms, although efficacy is not universal. For actinomycosis, penicillin remains the cornerstone of treatment, and the long-acting benzathine formulation could potentially simplify the prolonged treatment course, though this requires further investigation. The role of adjunctive Penicillin V in periodontitis is less clear, with limited evidence to support its routine use.

Future research should focus on well-designed, randomized controlled trials to definitively establish the efficacy and safety of this compound in these off-label indications. Pharmacokinetic and pharmacodynamic studies are also needed to optimize dosing regimens for these specific conditions. Furthermore, a deeper understanding of the mechanisms of persistence of organisms like Borrelia burgdorferi may lead to more effective combination therapies.

Conclusion

This technical guide has synthesized the available evidence for the off-label use of this compound in Lyme disease, actinomycosis, and periodontal disease. While promising in some areas, the data underscores the need for more rigorous scientific investigation to validate these potential therapeutic applications and to develop evidence-based clinical guidelines. The information presented here is intended to serve as a resource for researchers and drug development professionals to inform future studies and potentially expand the therapeutic utility of this long-established antibiotic.

References

Methodological & Application

Application Note: Quantification of Penicillin V in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Penicillin V in human plasma. Penicillin V, administered as Penicillin V benzathine, is an antibiotic used to treat a variety of bacterial infections.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The protocol employs a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation. The method has been developed to be specific, accurate, precise, and linear over a clinically relevant concentration range.

Introduction

Penicillin V is a widely prescribed oral antibiotic effective against gram-positive bacteria.[1] Following administration of this compound, the salt dissociates, releasing Penicillin V into the bloodstream.[2] Monitoring the concentration of Penicillin V in plasma is essential to ensure therapeutic efficacy and to conduct pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of drugs in biological matrices.[4][5] This application note provides a detailed protocol for the quantification of Penicillin V in human plasma, which can be readily implemented in a research or clinical laboratory setting.

Experimental

Materials and Reagents

  • Penicillin V Potassium salt (Reference Standard)

  • Internal Standard (IS), e.g., Penicillin G or a suitable analog

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (ACS grade)

  • Orthophosphoric acid (ACS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • pH meter

Sample Preparation

A protein precipitation method is employed for the extraction of Penicillin V from plasma. This technique is efficient for removing high molecular weight proteins that can interfere with the HPLC analysis.[6][7][8]

Protocol:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[7][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Conditions

The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:0.01 M Potassium Phosphate Monobasic (21:4:75 v/v/v), pH adjusted to 4.5 with phosphoric acid[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 225 nm
Run Time 10 minutes

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][10] The following parameters were assessed:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Linearity: The method was found to be linear over the concentration range of 0.1 to 20 µg/mL.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were within the acceptable limits of ±15% (±20% at the LLOQ).[10]

  • Recovery: The extraction recovery of Penicillin V from plasma was determined to be consistently above 85%.

  • Stability: The stability of Penicillin V in plasma was evaluated under various conditions including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -20°C.[6][11]

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Penicillin V0.1 - 20> 0.995

Table 2: Accuracy and Precision

QC Concentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.3 (Low)< 1090-110< 1090-110
5.0 (Medium)< 1090-110< 1090-110
15.0 (High)< 1090-110< 1090-110

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (225 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the quantification of Penicillin V in plasma.

logical_relationship cluster_method_validation Method Validation Parameters selectivity Selectivity fda FDA selectivity->fda ema EMA selectivity->ema linearity Linearity & Range linearity->fda linearity->ema accuracy Accuracy accuracy->fda accuracy->ema precision Precision precision->fda precision->ema recovery Recovery recovery->fda recovery->ema stability Stability stability->fda stability->ema

Caption: Relationship between method validation parameters and regulatory guidelines.

Conclusion

The HPLC-UV method described in this application note is suitable for the reliable quantification of Penicillin V in human plasma. The simple protein precipitation sample preparation and straightforward chromatographic conditions make this method efficient and easy to implement for routine analysis in a variety of research and clinical settings. The method has been validated to meet regulatory standards for bioanalytical method validation.

References

Application Notes and Protocols for the Preparation of Penicillin V Benzathine Oral Suspensions for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Penicillin V benzathine is an oral antibiotic used in the treatment of various bacterial infections. For clinical trials, particularly those involving pediatric or geriatric populations, an oral suspension is often the preferred dosage form due to ease of administration and dose flexibility. This document provides a comprehensive protocol for the preparation and quality control of a this compound oral suspension intended for clinical trial use. The procedures outlined herein are designed to ensure the formulation is stable, uniform, and meets regulatory standards.

2. Materials and Equipment

2.1 Active Pharmaceutical Ingredient (API) and Excipients

IngredientFunctionSupplier ExampleGrade
This compoundActive Pharmaceutical IngredientCordenPharmaUSP/Ph. Eur.
Purified WaterVehicleMilliporeSigmaUSP/Ph. Eur.
Xanthan GumSuspending AgentDuPontNF/Ph. Eur.
Microcrystalline Cellulose & Carboxymethylcellulose SodiumSuspending Agent / StabilizerFMC CorporationNF/Ph. Eur.
SucroseSweetening AgentDomino Specialty IngredientsNF/Ph. Eur.
Sorbitol Solution 70%Sweetening Agent / HumectantRoquetteUSP/NF
Sodium BenzoatePreservativeEmerald Kalama ChemicalNF/FCC
Sodium Citrate DihydrateBuffering AgentJungbunzlauerUSP/FCC
Citric Acid MonohydrateBuffering AgentJungbunzlauerUSP/FCC
Cherry FlavorFlavoring AgentGivaudanFood Grade
FD&C Red No. 40Coloring AgentSensient TechnologiesFood Grade

2.2 Equipment

EquipmentPurpose
Analytical BalanceAccurate weighing of materials
pH MeterMeasurement of pH
Homogenizer (e.g., Silverson)Particle size reduction and uniform dispersion
Overhead StirrerMixing of ingredients
Viscometer (e.g., Brookfield)Measurement of viscosity
High-Performance Liquid Chromatography (HPLC) System with UV DetectorAssay and impurity analysis
Particle Size Analyzer (e.g., Malvern Mastersizer)Determination of particle size distribution
Stability ChambersStorage of stability samples at controlled conditions
Class A Volumetric GlasswareAccurate measurement of volumes
Water Purification SystemGeneration of purified water

3. Formulation of this compound Oral Suspension

A representative formulation for a 125 mg/5 mL this compound oral suspension is provided below. The exact quantities may require optimization based on the specific characteristics of the raw materials and desired final product attributes.

IngredientQuantity per 100 mL
This compound (equivalent to 2.5 g Penicillin V)As required
Xanthan Gum0.20 g
Microcrystalline Cellulose & CMC Sodium1.20 g
Sucrose40.0 g
Sorbitol Solution 70%10.0 mL
Sodium Benzoate0.10 g
Sodium Citrate Dihydrate0.50 g
Citric Acid Monohydrateq.s. to pH 6.0 - 7.0
Cherry Flavor0.10 mL
FD&C Red No. 400.005 g
Purified Waterq.s. to 100 mL

4. Experimental Protocols

4.1 Preparation of this compound Oral Suspension (1 L Batch)

  • Vehicle Preparation: In a suitable stainless-steel vessel, add approximately 400 mL of purified water. Heat to 70-80°C.

  • Preservative and Buffer Dissolution: While stirring, add and dissolve the sodium benzoate, sodium citrate dihydrate, and sucrose. Continue mixing until all components are fully dissolved.

  • Suspending Agent Dispersion: In a separate container, disperse the xanthan gum and microcrystalline cellulose & CMC sodium in the sorbitol solution to form a slurry.

  • Formation of Structured Vehicle: While homogenizing the hot sucrose solution, slowly add the suspending agent slurry. Continue homogenization for 20-30 minutes to ensure complete hydration of the gums and form a uniform, structured vehicle.

  • Cooling: Allow the vehicle to cool to room temperature (20-25°C) with continuous gentle stirring.

  • API Dispersion: In a separate container, wet the this compound powder with a small portion of the cooled vehicle to form a smooth paste.

  • Incorporation of API: Gradually add the API paste to the bulk of the vehicle under continuous stirring.

  • Flavor and Color Addition: Add the cherry flavor and the FD&C Red No. 40 solution (pre-dissolved in a small amount of purified water) to the suspension and mix until uniform.

  • pH Adjustment: Check the pH of the suspension. The target pH is between 6.0 and 7.0.[1] If necessary, adjust the pH using a 10% w/v solution of citric acid.

  • Final Volume Adjustment: Add purified water to bring the suspension to the final volume of 1 L and mix until uniform.

  • Deaeration: Allow the suspension to stand to remove any entrapped air.

  • Packaging: Fill the suspension into appropriate, well-closed containers for clinical trial use. Store in a refrigerator.[1]

4.2 Quality Control Testing

A series of quality control tests must be performed to ensure the safety, efficacy, and stability of the oral suspension.

Table of Quality Control Specifications:

ParameterSpecificationTest Method
Appearance Red, viscous suspension, free from foreign matter.Visual Inspection
Odor Characteristic cherry odor.Olfactory
pH 6.0 - 7.0[1]Potentiometry
Viscosity 1500 - 3500 cP (Spindle #3, 20 rpm at 25°C)Rotational Viscometry
Particle Size Distribution D(90) < 50 µmLaser Diffraction
Assay (Penicillin V) 90.0% - 120.0% of labeled amount[1]HPLC
Content Uniformity (for single-unit containers) Meets USP <905> requirements[1]HPLC
Deliverable Volume Meets USP <698> requirements[1]Gravimetric
Microbial Enumeration Tests Total Aerobic Microbial Count: ≤ 100 CFU/mL; Total Yeasts and Molds Count: ≤ 10 CFU/mLUSP <61>
Tests for Specified Microorganisms Absence of Escherichia coli and Salmonella species.USP <62>

4.3 Detailed Experimental Protocol: HPLC Assay for Penicillin V

This method is adapted from a published high-performance liquid chromatographic assay for Penicillin V content in oral suspensions.[2]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: 53% Methanol in 0.05 M aqueous pH 3.5 phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Internal Standard: 1,3,5-trimethoxybenzene.

  • Preparation of Solutions:

    • Phosphate Buffer (0.05 M, pH 3.5): Dissolve 6.8 g of monobasic potassium phosphate in 1 L of purified water. Adjust the pH to 3.5 with phosphoric acid.

    • Internal Standard Stock Solution: Accurately weigh and dissolve about 50 mg of 1,3,5-trimethoxybenzene in 100 mL of methanol.

    • Standard Preparation: Accurately weigh about 30 mg of USP Penicillin V Potassium RS into a 100 mL volumetric flask. Add 10.0 mL of the Internal Standard Stock Solution and dilute to volume with methanol. Mix well.

    • Sample Preparation: Accurately measure a volume of the oral suspension equivalent to about 25 mg of Penicillin V into a 100 mL volumetric flask. Add 10.0 mL of the Internal Standard Stock Solution and dilute to volume with methanol. Mix well and sonicate for 15 minutes. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Use the supernatant for injection.

  • Procedure:

    • Inject the Standard Preparation and the Sample Preparation into the chromatograph.

    • Record the peak areas for the Penicillin V and the internal standard.

    • Calculate the ratio of the peak area of Penicillin V to the peak area of the internal standard for both the Standard and Sample preparations.

  • Calculation:

    • Calculate the concentration of Penicillin V in the portion of the oral suspension taken by the formula:

      C = (RU / RS) * (CS / VU)

      Where:

      • C = Concentration of Penicillin V in the sample (mg/mL)

      • RU = Ratio of peak areas in the Sample Preparation

      • RS = Ratio of peak areas in the Standard Preparation

      • CS = Concentration of USP Penicillin V Potassium RS in the Standard Preparation (mg/mL)

      • VU = Volume of the oral suspension taken (mL)

5. Stability Studies

Stability testing is crucial to determine the shelf-life of the oral suspension under various storage conditions.

5.1 Stability Protocol

ConditionStorage PeriodTesting Time Points
Long-term 2-8°C0, 3, 6, 9, 12, 18, 24 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH0, 1, 2, 3, 6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months

5.2 Stability-Indicating Parameters

The following parameters should be monitored during the stability study:

  • Appearance

  • pH

  • Viscosity

  • Assay of Penicillin V

  • Degradation products/impurities

  • Microbial limits

5.3 Representative Stability Data for Penicillin V Potassium Oral Solution

The following data is illustrative of the degradation of Penicillin V Potassium (a related salt) in an oral liquid formulation and highlights the importance of refrigerated storage.[3][4]

Storage TemperatureTime to reach 90% of labeled potency
4°C11.5 days
25°C< 37 hours

Note: This data is for Penicillin V Potassium and may not be directly applicable to a this compound suspension, which is expected to have different stability characteristics. A full stability study of the final formulation is mandatory.

6. Visualizations

experimental_workflow cluster_prep Suspension Preparation cluster_qc Quality Control cluster_packaging Packaging and Storage prep1 Vehicle Preparation (Water, Sucrose, Buffers, Preservative) prep3 Formation of Structured Vehicle (Homogenization) prep1->prep3 prep2 Suspending Agent Dispersion (in Sorbitol) prep2->prep3 prep4 API Wetting and Dispersion prep3->prep4 prep5 Addition of Flavor and Color prep4->prep5 prep6 pH Adjustment and QS to Final Volume prep5->prep6 qc1 In-Process Controls (pH, Viscosity) prep6->qc1 In-Process qc2 Finished Product Testing (Appearance, Assay, Particle Size, Microbial Limits) prep6->qc2 Final qc1->prep6 Feedback for adjustment pack1 Filling into Containers qc2->pack1 pack2 Labeling and Release for Clinical Trial pack1->pack2 pack3 Storage at 2-8°C pack2->pack3

Caption: Workflow for the preparation of this compound oral suspension.

qc_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample Oral Suspension Sample dilution Dilution with Methanol & Internal Standard sample->dilution sonication Sonication dilution->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc concentration_calc Calculate Penicillin V Concentration ratio_calc->concentration_calc report Report Results concentration_calc->report

Caption: Workflow for the HPLC assay of Penicillin V in oral suspension.

References

Application Notes and Protocols for Developing Long-Acting Injectable Penicillin V Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing long-acting injectable (LAI) formulations of Penicillin V. This document outlines potential formulation strategies, detailed experimental protocols, and characterization methods to achieve sustained therapeutic drug levels, improve patient compliance, and potentially reduce the frequency of administration.

Introduction to Long-Acting Injectable Penicillin V

Penicillin V, or phenoxymethylpenicillin, is a widely used oral antibiotic effective against a range of Gram-positive bacteria.[1] While its oral formulations are convenient, the development of a long-acting injectable version could offer significant advantages in clinical scenarios requiring prolonged antibiotic therapy, such as in the prevention of rheumatic fever recurrence or the treatment of chronic infections.[2] LAI formulations can ensure patient adherence and maintain steady-state drug concentrations, minimizing the peaks and troughs associated with frequent oral dosing.

This document explores three primary techniques for the development of LAI Penicillin V formulations:

  • Biodegradable Microspheres: Encapsulation of Penicillin V within biocompatible and biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).

  • In-Situ Forming Implants: Injectable liquid formulations that solidify into a gel-like depot upon injection, providing sustained drug release.

  • Prodrug Approach: Chemical modification of the Penicillin V molecule to enhance its suitability for long-acting parenteral administration.

Physicochemical Properties of Penicillin V Potassium

A thorough understanding of the physicochemical properties of Penicillin V potassium is crucial for formulation design.

PropertyValueReference
Molecular Formula C₁₆H₁₇KN₂O₅S[3][4]
Molecular Weight 388.48 g/mol [3][4]
Appearance White to almost white crystalline powder[4]
Solubility in Water Freely soluble[1][3]
Solubility in Ethanol (96%) Practically insoluble[3]
Solubility in other solvents Soluble in methanol and dimethyl sulfoxide (DMSO)[3][5]
Incompatibilities Acids, oxidizing agents, heavy metal ions (copper, lead, zinc), certain alcohols, and surface-active agents.[3]
Stability Hygroscopic. Degradation follows a first-order process and is temperature-dependent.[3][6]

Formulation Technique 1: Biodegradable PLGA Microspheres

PLGA microspheres are a well-established platform for the sustained release of various drugs.[7] The degradation rate of PLGA can be tailored by altering the ratio of lactic acid to glycolic acid, as well as the polymer's molecular weight, allowing for precise control over the drug release profile.

Materials and Equipment
  • Penicillin V Potassium

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Homogenizer

  • Magnetic stirrer

  • Freeze-dryer

  • Particle size analyzer

  • Scanning Electron Microscope (SEM)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol: Preparation of Penicillin V-Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation)

This protocol is a model and will require optimization for Penicillin V.

G cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_solvent_evaporation Solvent Evaporation cluster_collection_and_drying Collection and Drying A Dissolve PLGA in Dichloromethane (DCM) B Disperse Penicillin V Potassium powder in the PLGA solution A->B D Add the organic phase to the aqueous phase under high-speed homogenization B->D C Prepare an aqueous solution of Polyvinyl Alcohol (PVA) C->D E Continue homogenization to form a stable o/w emulsion D->E F Transfer the emulsion to a larger volume of water and stir for several hours E->F G Allow DCM to evaporate, leading to microsphere hardening F->G H Collect microspheres by filtration or centrifugation G->H I Wash with deionized water to remove residual PVA H->I J Freeze-dry the microspheres to obtain a fine powder I->J

Fig. 1: Workflow for PLGA Microsphere Preparation.
  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 200 mg) in a suitable volume of dichloromethane (DCM) (e.g., 2 mL). Disperse a known amount of Penicillin V potassium powder (e.g., 50 mg) into the PLGA solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for a set duration (e.g., 2-3 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of water and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the hardening of the microspheres.

  • Collection and Drying: Collect the hardened microspheres by filtration or centrifugation. Wash the microspheres several times with deionized water to remove any residual PVA. Finally, freeze-dry the microspheres to obtain a free-flowing powder.

Characterization of Microspheres
  • Particle Size and Morphology: Analyze the particle size distribution using a laser diffraction particle size analyzer. Examine the surface morphology and internal structure of the microspheres using Scanning Electron Microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency:

    • Accurately weigh a small amount of microspheres (e.g., 10 mg).

    • Dissolve the microspheres in a suitable solvent (e.g., DCM) and then extract the drug into an aqueous buffer.

    • Quantify the amount of Penicillin V using a validated HPLC method.[8][9][10][11]

    • Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

      • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

  • In Vitro Drug Release:

    • Disperse a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a vial.

    • Place the vials in a shaking incubator at 37°C.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.

    • Analyze the concentration of Penicillin V in the samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Representative Data (Amoxicillin in PLGA Microspheres)

Since specific data for Penicillin V is limited, the following table provides representative data for a similar beta-lactam antibiotic, amoxicillin, encapsulated in PLGA microspheres. This data can serve as a benchmark for formulation development.

Formulation ParameterValueReference
Polymer PLGA[12][13]
Preparation Method Solid-in-oil-in-water (s/o/w)[13]
Drug Loading (%) ~12%[12]
Encapsulation Efficiency (%) > 40%[13]
Mean Particle Size (µm) 60.2 ± 1.1[14]
In Vitro Release Duration Sustained release for at least 31 days[13]

Formulation Technique 2: In-Situ Forming Implants

In-situ forming implants are injectable drug delivery systems that are in a liquid state before administration and transform into a solid or semi-solid depot at the injection site.[15][16] This transition is typically triggered by a change in temperature, pH, or solvent exchange with the surrounding physiological fluids.

Materials and Equipment
  • Penicillin V Potassium

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Biocompatible organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))

  • Syringes

  • Viscometer

  • In vitro release testing apparatus (e.g., USP Apparatus 2 or 4)

Experimental Protocol: Preparation of a Penicillin V In-Situ Forming Implant

This protocol is a model and will require optimization for Penicillin V.

G A Dissolve the polymer (e.g., PLGA) in a biocompatible organic solvent (e.g., NMP) B Add Penicillin V Potassium to the polymer solution and mix until a homogenous solution or suspension is formed A->B C Aseptically fill the formulation into a syringe B->C D Inject the formulation into an aqueous medium (e.g., PBS pH 7.4) C->D E Solvent exchange occurs, leading to polymer precipitation and formation of a solid/semi-solid implant D->E

Fig. 2: Workflow for In-Situ Implant Formation.
  • Formulation Preparation: Dissolve the selected polymer (e.g., PLGA) in a biocompatible organic solvent (e.g., NMP) to achieve the desired concentration (e.g., 30-50% w/w). Add the desired amount of Penicillin V potassium to the polymer solution and mix thoroughly to obtain a uniform solution or suspension.

  • Sterilization: The formulation can be sterilized by filtration through a 0.22 µm filter if the viscosity allows.

  • In Vitro Implant Formation and Drug Release:

    • Inject a specific volume of the formulation into a vial containing a release medium (e.g., PBS, pH 7.4) at 37°C.

    • Observe the formation of the implant.

    • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

    • Analyze the concentration of Penicillin V in the samples by HPLC.

Characterization of In-Situ Forming Implants
  • Injectability: Measure the force required to inject the formulation through a specific gauge needle using a texture analyzer or similar equipment.

  • Viscosity: Determine the viscosity of the formulation using a viscometer.

  • Implant Morphology: After injection into an aqueous medium, visually inspect and photograph the formed implant. SEM can be used to study the microstructure of the dried implant.

  • In Vitro Drug Release: As described for microspheres.

Representative Data (Antibiotic In-Situ Gels)

The following table provides typical compositions for in-situ forming gels for antibiotic delivery.

ComponentExample Concentration RangeReference
Polymer (e.g., PLGA) 25-50% (w/w)[15]
Solvent (e.g., NMP, DMSO) 50-75% (w/w)[15]
Drug (e.g., Doxycycline) 1-10% (w/w)[17]

Formulation Technique 3: Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[12] For long-acting injectables, a prodrug of Penicillin V could be synthesized to have lower aqueous solubility, allowing for the formation of a crystalline suspension that dissolves slowly at the injection site.

Rationale for a Penicillin V Prodrug

Penicillin V potassium is highly water-soluble, which is not ideal for a long-acting suspension.[1][3] By creating a less soluble ester or salt prodrug, the dissolution rate can be significantly reduced, leading to prolonged absorption from the intramuscular or subcutaneous injection site.

Experimental Workflow: Synthesis and Evaluation of a Penicillin V Prodrug

G cluster_synthesis Prodrug Synthesis and Characterization cluster_formulation Formulation Development cluster_evaluation In Vitro and In Vivo Evaluation A Synthesize a less soluble ester or salt of Penicillin V B Purify the prodrug A->B C Characterize the prodrug (e.g., NMR, Mass Spec, Solubility) B->C D Prepare a sterile, aqueous suspension of the prodrug with suitable excipients (e.g., suspending agents, wetting agents) C->D E In vitro dissolution testing of the suspension D->E F In vivo pharmacokinetic studies in an animal model to determine the release profile of Penicillin V D->F

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Penicillin V against Streptococcus pyogenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a variety of infections, ranging from mild pharyngitis to severe, life-threatening invasive diseases. Penicillin V remains a cornerstone of treatment for S. pyogenes infections due to the organism's consistent and universal susceptibility.[1][2][3] In vitro susceptibility testing is crucial for surveillance, research, and ensuring the continued efficacy of this vital antimicrobial agent.

These application notes provide detailed protocols for the standardized in vitro susceptibility testing of Penicillin V against Streptococcus pyogenes, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The methods covered include Broth Microdilution, Kirby-Bauer Disk Diffusion, and the E-test.

Interpretive Criteria for Penicillin V against Streptococcus pyogenes

Both CLSI and EUCAST consider S. pyogenes to be universally susceptible to penicillin. Consequently, there are no established breakpoints for intermediate or resistant categories.[1][4] Any isolate demonstrating reduced susceptibility should be investigated further, as this is an extremely rare phenomenon.[1][4]

Table 1: CLSI and EUCAST Breakpoints for Penicillin V against Streptococcus pyogenes

Standardization BodyMethodSusceptibleIntermediateResistant
CLSI MIC (μg/mL)≤ 0.12[1][4]--
Disk Diffusion (mm)≥ 24[1][4]--
EUCAST MIC (μg/mL)≤ 0.25-> 0.25
Disk Diffusion (mm)Not specified--

Note: The EUCAST breakpoint is for Benzylpenicillin, which is used as a surrogate for Penicillin V susceptibility.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Streptococcus pyogenes isolate

  • Mueller-Hinton Broth (MHB) supplemented with 2-5% lysed horse blood[5]

  • 96-well microtiter plates

  • Penicillin V stock solution

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C in ambient air)[6]

  • Spectrophotometer (optional)

Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of S. pyogenes from a fresh (18-24 hour) blood agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Penicillin V Dilutions:

    • Prepare serial twofold dilutions of Penicillin V in supplemented MHB in the wells of a 96-well microtiter plate.

    • The final concentration range should typically span from 0.008 to 2 µg/mL to accurately determine the MIC.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 20-24 hours in ambient air.[7]

  • Reading Results:

    • The MIC is the lowest concentration of Penicillin V that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start isolate Isolate S. pyogenes Colonies start->isolate suspension Prepare Bacterial Suspension isolate->suspension standardize Standardize to 0.5 McFarland suspension->standardize dilute_inoculum Dilute Inoculum standardize->dilute_inoculum inoculate Inoculate Microtiter Plate dilute_inoculum->inoculate serial_dilution Prepare Penicillin V Serial Dilutions in Plate serial_dilution->inoculate incubate Incubate at 35°C for 20-24h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative test that determines the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of inhibition.

Materials:

  • Streptococcus pyogenes isolate

  • Mueller-Hinton agar (MHA) plates with 5% sheep blood[8]

  • Penicillin V disks (10 units)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C in 5% CO₂)[9]

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and standardize it to a 0.5 McFarland turbidity as described for the broth microdilution method.[10][11]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[10]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[8][12]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Aseptically place a Penicillin V (10 units) disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C for 20-24 hours in an atmosphere of 5% CO₂.[9]

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter using a ruler or calipers.

    • Interpret the result based on the CLSI zone diameter breakpoints provided in Table 1.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start isolate Isolate S. pyogenes Colonies start->isolate suspension Prepare Bacterial Suspension isolate->suspension standardize Standardize to 0.5 McFarland suspension->standardize inoculate_plate Inoculate MHA Plate standardize->inoculate_plate apply_disk Apply Penicillin V Disk inoculate_plate->apply_disk incubate Incubate at 35°C in 5% CO2 for 20-24h apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Result measure_zone->interpret end End interpret->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

E-test (Gradient Diffusion Method)

The E-test is a quantitative method that utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.

Materials:

  • Streptococcus pyogenes isolate

  • Mueller-Hinton agar (MHA) plates with 5% sheep blood

  • Penicillin V E-test strips

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C in 5% CO₂)[13]

Protocol:

  • Inoculum Preparation and Inoculation:

    • Prepare the inoculum and inoculate the MHA plate as described for the Kirby-Bauer method.

  • Application of E-test Strip:

    • Aseptically apply the Penicillin V E-test strip to the surface of the inoculated agar.

  • Incubation:

    • Incubate the plate at 35°C for 20-24 hours in a 5% CO₂ atmosphere.[13]

  • Reading Results:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. A well-characterized reference strain, such as Streptococcus pneumoniae ATCC 49619, should be tested in parallel with the clinical isolates. The results should fall within the acceptable ranges specified by the respective standardization body (CLSI or EUCAST).

Conclusion

The in vitro susceptibility testing of Penicillin V against Streptococcus pyogenes is a straightforward process that can be reliably performed using standardized methods such as broth microdilution, Kirby-Bauer disk diffusion, and the E-test. Given the continued universal susceptibility of S. pyogenes to penicillin, these tests are primarily used for surveillance and research purposes. Adherence to established protocols and rigorous quality control are paramount for obtaining accurate and meaningful data.

References

Application Notes and Protocols: Formulation and Characterization of Benzathine Penicillin G Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzathine penicillin G (BPG), a semi-synthetic antibiotic, exhibits poor aqueous solubility, which can impede its bioavailability and therapeutic efficacy.[1] Solid dispersion technology offers a promising strategy to enhance the dissolution rate of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix.[2][3] This application note details the formulation of benzathine penicillin G solid dispersions using various hydrophilic carriers and provides comprehensive protocols for their characterization. The methodologies outlined herein are intended to guide researchers in developing and evaluating BPG solid dispersion formulations to improve their physicochemical properties and dissolution performance.

Introduction to Solid Dispersions

Solid dispersion is a technique employed to improve the dissolution and bioavailability of drugs with low aqueous solubility.[1] This is achieved by dispersing the drug in an inert, hydrophilic polymer matrix.[1] The enhanced dissolution rate is attributed to several factors, including a reduction in drug particle size to a molecular level, a solubilizing effect on the drug by the water-soluble carrier, and improved wettability and dispersibility of the drug.[1] A variety of hydrophilic carriers have been successfully utilized to formulate solid dispersions, such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and mannitol.[1][2]

Formulation of Benzathine Penicillin G Solid Dispersions

This section outlines the materials and methods for preparing BPG solid dispersions using the solvent evaporation technique. This method is widely used due to its simplicity and effectiveness.[4]

Materials
  • Active Pharmaceutical Ingredient: Benzathine penicillin G (BPG)[1]

  • Hydrophilic Carriers:

    • Polyethylene glycol (PEG 4000)[1]

    • Polyvinylpyrrolidone (PVP K30)[1]

    • Hydroxypropyl methylcellulose (HPMC)[1]

    • Mannitol[1]

  • Solvent: Suitable organic solvent (e.g., ethanol, methanol)[2]

Experimental Protocol: Solvent Evaporation Method

The solvent evaporation method is a common technique for preparing solid dispersions.[4]

  • Dissolution: Dissolve a specific weighted amount of Benzathine Penicillin G and the chosen hydrophilic carrier in a suitable organic solvent. Common drug-to-carrier ratios to investigate are 50:50 and 70:30.[1]

  • Evaporation: The solvent is then evaporated under vacuum to form a solid mass.[5]

  • Drying and Sieving: The resulting solid dispersion is further dried to remove any residual solvent. The dried mass is then pulverized using a mortar and pestle and passed through a 150 μm sieve to ensure uniform particle size.[6]

  • Storage: The prepared solid dispersions should be stored in a desiccator to prevent moisture absorption.

Characterization of Benzathine Penicillin G Solid Dispersions

Thorough characterization is essential to evaluate the physicochemical properties and performance of the formulated solid dispersions. This section provides detailed protocols for key characterization techniques.

Physicochemical Properties

Table 1: Physicochemical Properties of Benzathine Penicillin G Solid Dispersions

Formulation (BPG:Carrier)RatioPercentage Yield (%)Drug Content (%)Angle of Repose (°)Wetting Time (seconds)
Pure BPG---4459
BPG:PEG 400050:5093.347.531.6712.5
BPG:PEG 400070:3088.739.433.2122.2
BPG:PVP K3050:5089.345.435.42-
BPG:PVP K3070:3076.829.137.46-
BPG:HPMC50:50--34.15-
BPG:HPMC70:30--36.88-
BPG:Mannitol50:5093.339.442.128.3
BPG:Mannitol70:3088.747.545.6318.5

Data compiled from a study on the preparation and characterization of BPG solid dispersions.[1]

Experimental Protocols for Characterization
  • Purpose: To investigate potential chemical interactions between the drug and the carrier.

  • Protocol:

    • Prepare samples by mixing the solid dispersion with potassium bromide (KBr) in a 1:100 ratio.

    • Compress the mixture into a transparent pellet using a hydraulic press.

    • Scan the pellet over a wave number range of 4000 to 400 cm⁻¹.

    • Analyze the resulting spectra for any shifts or disappearance of characteristic peaks of BPG, which would indicate a chemical interaction.[1]

  • Purpose: To evaluate the thermal behavior and physical state (crystalline or amorphous) of the drug within the solid dispersion.

  • Protocol:

    • Accurately weigh 5-10 mg of the solid dispersion sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The absence or broadening of the drug's melting peak can indicate its amorphous state.[1]

  • Purpose: To determine the crystalline or amorphous nature of the BPG in the solid dispersion.

  • Protocol:

    • Mount the powder sample on a sample holder.

    • Expose the sample to an X-ray beam (e.g., Cu Kα radiation).

    • Scan the sample over a 2θ range (e.g., 5-60°).

    • Analyze the diffraction pattern. Sharp peaks indicate a crystalline structure, while a halo pattern suggests an amorphous form.[1]

  • Purpose: To observe the surface morphology and particle characteristics of the solid dispersions.

  • Protocol:

    • Mount the powder sample onto an aluminum stub using double-sided adhesive tape.

    • Sputter-coat the sample with gold to make it conductive.

    • Examine the sample under the scanning electron microscope at various magnifications.[1]

  • Purpose: To evaluate the dissolution rate of BPG from the solid dispersions compared to the pure drug.

  • Protocol:

    • Use a USP dissolution apparatus (e.g., paddle type).

    • Fill the dissolution vessels with a suitable dissolution medium (e.g., phosphate buffer, pH 7.4).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).

    • Introduce a weighed amount of the solid dispersion equivalent to a specific dose of BPG into each vessel.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with fresh medium.

    • Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Plot the percentage of drug released against time to obtain the dissolution profile.[1]

Table 2: In Vitro Dissolution of Benzathine Penicillin G Solid Dispersions

Formulation (BPG:Carrier)RatioMaximum Drug Release (%) after 60 min
Pure BPG-16
BPG:PEG 400050:50>90 (in 45 min)
BPG:Mannitol50:5057
BPG:Mannitol70:3049

Data indicates a significant enhancement in the dissolution rate of BPG from solid dispersions, particularly with PEG 4000.[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of solid dispersion technology.

experimental_workflow cluster_formulation Formulation Stage cluster_characterization Characterization Stage bpg Benzathine Penicillin G (BPG) dissolution Dissolution of BPG and Carrier bpg->dissolution carrier Hydrophilic Carrier (PEG, PVP, HPMC, Mannitol) carrier->dissolution solvent Organic Solvent solvent->dissolution evaporation Solvent Evaporation dissolution->evaporation drying Drying & Sieving evaporation->drying sd Solid Dispersion Product drying->sd ftir FTIR sd->ftir dsc DSC sd->dsc pxrd PXRD sd->pxrd sem SEM sd->sem dissolution_study In Vitro Dissolution sd->dissolution_study

Caption: Experimental workflow for the formulation and characterization of BPG solid dispersions.

solid_dispersion_principle cluster_problem The Challenge cluster_solution The Solid Dispersion Approach cluster_mechanism Mechanism of Enhanced Dissolution cluster_outcome The Outcome bpg Poorly Soluble BPG Crystals carrier Hydrophilic Carrier Matrix bpg->carrier Dispersed into dispersion Molecular Dispersion of BPG in Carrier carrier->dispersion particle_size Reduced Particle Size dispersion->particle_size wettability Increased Wettability dispersion->wettability solubility Enhanced Solubility dispersion->solubility dissolution_rate Improved Dissolution Rate & Bioavailability particle_size->dissolution_rate wettability->dissolution_rate solubility->dissolution_rate

Caption: Principle of enhancing BPG dissolution via solid dispersion technology.

Conclusion

The formulation of benzathine penicillin G into solid dispersions using hydrophilic carriers like PEG 4000 has been shown to be an effective method for enhancing its dissolution rate.[1][6] The protocols provided in this application note offer a comprehensive guide for the preparation and thorough characterization of these formulations. Researchers and drug development professionals can utilize these methodologies to develop improved BPG dosage forms with potentially enhanced bioavailability. The results from such studies indicate that the solid dispersion of BPG with PEG 4000 at a 50:50 ratio provides optimal characteristics in terms of flowability, wettability, and dissolution.[1] Further investigation into the in vivo performance of these optimized formulations is warranted.

References

Use of Penicillin V benzathine in secondary prophylaxis studies for rheumatic fever

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Acute Rheumatic Fever (ARF) is an autoimmune inflammatory process that occurs as a delayed consequence of a pharyngeal or skin infection with Streptococcus pyogenes, also known as Group A Streptococcus (GAS).[1] Recurrent episodes of ARF can lead to Rheumatic Heart Disease (RHD), a chronic condition characterized by permanent damage to the heart valves.[2] Secondary prophylaxis—the continuous administration of antibiotics to individuals with a history of ARF—is the most effective, evidence-based strategy to prevent GAS infections, subsequent ARF recurrences, and the progression to severe RHD.[3][4]

The cornerstones of secondary prophylaxis are long-acting intramuscular Benzathine Penicillin G (BPG) and oral Penicillin V (also known as phenoxymethylpenicillin).[4][5] While the user query specified "Penicillin V benzathine," it is important to clarify that Penicillin V is commercially available as a potassium salt for oral administration, whereas the benzathine salt is characteristic of the long-acting intramuscular Penicillin G formulation. This document will focus on these two standard-of-care agents, summarizing the quantitative data from key studies, outlining relevant experimental protocols, and illustrating the mechanisms and workflows involved.

2.0 Mechanism of Action

Penicillin V and Penicillin G are beta-lactam antibiotics that exert a bactericidal effect against susceptible bacteria, including S. pyogenes.[6] The universally accepted mechanism involves the inhibition of bacterial cell wall synthesis.

  • Target: The primary target is the enzyme DD-transpeptidase, also known as a Penicillin-Binding Protein (PBP).[7]

  • Action: The beta-lactam ring, a core structural feature of penicillin, binds irreversibly to the active site of the PBP.[8]

  • Result: This binding action inhibits the PBP's enzymatic activity, which is essential for cross-linking the peptidoglycan chains that form the bacterial cell wall.[7][8] The disruption of this process results in a weakened, osmotically unstable cell wall, leading to cell lysis and bacterial death.[7]

Since human cells lack a peptidoglycan cell wall, penicillin is selectively toxic to bacteria.[7] To date, clinically significant resistance of S. pyogenes to penicillin has not been documented.[9]

Caption: Mechanism of Penicillin action on the bacterial cell wall.

3.0 Quantitative Data from Prophylaxis Studies

The superiority of intramuscular BPG over oral Penicillin V is well-documented, primarily due to assured adherence and more stable serum concentrations.

Table 1: Efficacy of Prophylactic Regimens in Preventing Rheumatic Fever Recurrence

Comparison Regimen 1 Recurrence Rate (Regimen 1) Regimen 2 Recurrence Rate (Regimen 2) Relative Risk (RR) [95% CI] Source(s)
IM vs. Oral Intramuscular BPG 7 recurrences in 4 trials (n=1098) Oral Penicillin V 89 recurrences in 4 trials (n=1098) RR ~0.04 to 0.13 (Favors IM) [10]
Penicillin vs. Control Penicillin (IM or Oral) 15 recurrences (n=645) No Prophylaxis 43 recurrences (n=656) 0.45 [0.22 to 0.92] [10]
IM Dosing Interval 2-Weekly BPG Lower Recurrence 4-Weekly BPG Higher Recurrence 0.52 [0.33 to 0.83] [10][11]

| IM Dosing Interval | 3-Weekly BPG | 9 recurrences | 4-Weekly BPG | 16 recurrences | 0.57 [0.26 to 1.23] (Not Statistically Significant) |[10] |

Table 2: Pharmacokinetic Profile of Prophylactic Penicillin Regimens

Drug Formulation Dose & Route Key Pharmacokinetic Finding Source(s)
Benzathine Penicillin G 1,200,000 IU, Intramuscular Serum concentrations were >0.01 mg/dL in all patients on day 28 post-injection. [12][13]

| Penicillin V | 250 mg, Orally Twice Daily | Most patients had no detectable serum levels of Penicillin V immediately before the next scheduled dose. |[12][13] |

Table 3: Incidence of Adverse Events with Benzathine Penicillin G Prophylaxis

Adverse Event Incidence Rate Patient Cohort / No. of Injections Source(s)
Any Allergic Reaction 3.2% (57 of 1790 patients) 1790 patients receiving 32,340 injections [4]
Anaphylaxis 0.22% (4 of 1790 patients) 1790 patients receiving 32,340 injections [4]
Anaphylaxis (per injection) 1.2 per 10,000 injections 32,340 injections [4]

| Fatal Reaction | 0.05% (1 of 1790 patients) | 1790 patients |[4] |

Note: A 2022 AHA Presidential Advisory suggests that some sudden deaths following BPG injections in patients with severe RHD may be due to cardiovascular compromise from vasovagal syncope rather than anaphylaxis, recommending oral prophylaxis for this high-risk subgroup.[14]

4.0 Experimental Protocols

4.1 Protocol: Randomized Controlled Trial for Secondary Prophylaxis

This protocol outlines a generalized design for a clinical trial comparing intramuscular BPG with a control group for preventing the progression of latent RHD.

  • Objective: To determine the efficacy of secondary antibiotic prophylaxis in preventing the progression of latent RHD in children and adolescents.[15]

  • Study Population: Children and adolescents aged 5 to 17 years with echocardiographically confirmed latent RHD.[15]

  • Inclusion Criteria: Confirmed latent RHD on echocardiogram, no history of penicillin allergy, informed consent.

  • Exclusion Criteria: Overt or severe RHD, previous receipt of secondary prophylaxis, known penicillin allergy.

  • Randomization: Participants are randomly assigned in a 1:1 ratio to an intervention group or a control group.[15]

  • Intervention:

    • Prophylaxis Group: Intramuscular injection of Benzathine Penicillin G every 4 weeks for 2 years. Dose is weight-based (e.g., 600,000 U for <27 kg; 1,200,000 U for ≥27 kg).[15][16]

    • Control Group: No prophylaxis.[15]

  • Follow-up and Data Collection:

    • Participants are followed for a minimum of 2 years.

    • Echocardiography is performed at baseline and at the 2-year follow-up visit.[15]

    • Adverse events are monitored and recorded at each monthly visit.[15]

  • Primary Outcome: Echocardiographic progression of RHD, defined as any worsening of valvular regurgitation, increase in valve thickness, or new development of mitral stenosis.

  • Secondary Outcomes: Incidence of ARF recurrence, development of moderate or severe RHD, adverse events (including allergic reactions and local injection site pain).[15]

  • Contingency: Participants who develop a confirmed penicillin allergy are switched to an alternative antibiotic, such as oral erythromycin (250 mg twice daily).[15]

4.2 Protocol: Pharmacokinetic Analysis of Penicillin Serum Levels

This protocol is based on studies designed to measure and compare the serum concentrations of different penicillin regimens.

  • Objective: To determine and compare the serum antibiotic concentrations of intramuscular BPG and oral Penicillin V over a standard dosing interval.[12][13]

  • Study Design: A randomized, crossover design where each participant receives each prophylactic regimen.[12]

  • Study Population: A small cohort of adult patients (e.g., n=20) with a history of RF requiring secondary prophylaxis.[12]

  • Regimens:

    • IM BPG: A single 1,200,000 IU intramuscular injection.[12]

    • Oral Penicillin V: 250 mg administered orally twice daily for a set period (e.g., 5 doses).[12]

  • Sample Collection:

    • For IM BPG: Collect venous blood samples at baseline (pre-injection) and at set intervals post-injection (e.g., Day 1, Day 7, Day 14, Day 21, Day 28).[12]

    • For Oral Penicillin V: After a steady state is assumed (e.g., after the 4th dose), collect a trough blood sample immediately before the 5th dose and a peak sample 1-2 hours after the 5th dose.[12]

  • Assay Method: Serum antibiotic concentrations are determined using a validated microbiological assay.[12] This typically involves plating the patient's serum on a medium inoculated with a penicillin-susceptible indicator organism and measuring the zone of growth inhibition.

  • Analysis: Compare the serum concentration curves for BPG over the 28-day period and the trough levels of oral Penicillin V against the minimum inhibitory concentration (MIC) for S. pyogenes (typically ≤0.02 µg/mL).

5.0 Visualizations: Workflows and Logic

Clinical_Trial_Workflow Screen Patient Screening (Latent RHD Diagnosis) Enroll Enrollment & Informed Consent Screen->Enroll Baseline Baseline Assessment (Echocardiogram, Clinical Data) Enroll->Baseline Random Randomization (1:1) Baseline->Random GroupA Intervention Group (IM Benzathine Penicillin G every 4 weeks) Random->GroupA Arm 1 GroupB Control Group (No Prophylaxis) Random->GroupB Arm 2 FollowUp 2-Year Follow-Up Period (Monthly Visits) GroupA->FollowUp GroupB->FollowUp Data Data Collection: - Adherence - Adverse Events - ARF Recurrence FollowUp->Data EndStudy End of Study Assessment (Repeat Echocardiogram) FollowUp->EndStudy Analysis Final Analysis (Compare Outcomes) EndStudy->Analysis

Caption: Experimental workflow for a rheumatic fever secondary prophylaxis trial.

G start Patient with History of ARF q1 Carditis during acute episode? start->q1 q2 Residual Heart Disease? (Persistent Valvular Disease) q1->q2 Yes res3 Prophylaxis for 5 years OR until age 21 (whichever is longer). q1->res3 No res1 Prophylaxis for 10 years OR until age 40 (whichever is longer). Consider lifelong. q2->res1 Yes res2 Prophylaxis for 10 years OR until age 21 (whichever is longer). q2->res2 No

Caption: Logic for determining the duration of secondary prophylaxis (AHA Guidelines).

References

Application Notes and Protocols for Animal Models in the Study of Penicillin V Benzathine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, a narrow-spectrum beta-lactam antibiotic, is a cornerstone in the treatment of various bacterial infections, particularly those caused by gram-positive organisms such as Streptococcus pyogenes (Group A Streptococcus) and Treponema pallidum. The benzathine salt of Penicillin V is designed to provide prolonged, low-level concentrations of the antibiotic. Evaluating the in vivo efficacy of Penicillin V benzathine is crucial for preclinical drug development and for understanding its therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to study the efficacy of this compound.

Animal Models for Efficacy Studies

The choice of an animal model is paramount and depends on the target pathogen and the clinical indication being studied. Key models for assessing the efficacy of this compound include murine, rabbit, rat, and non-human primate models.

Murine Models for Streptococcus pyogenes Infections

Mice are a cost-effective and widely used model for various S. pyogenes infections.

  • Pharyngeal Colonization Model : This model is relevant for studying the efficacy of antibiotics in eradicating S. pyogenes from the upper respiratory tract, mimicking human pharyngitis.[1]

  • Myositis Model : This invasive infection model is useful for evaluating antibiotic efficacy in deep-seated infections.[2]

  • Systemic Infection and Subcutaneous Ulcer Models : These models are valuable for assessing the antibiotic's ability to control bacteremia and localized skin and soft tissue infections.[3]

Rabbit Model for Syphilis

The rabbit model is the gold standard for studying syphilis, caused by Treponema pallidum. It allows for the investigation of antibiotic efficacy against both primary and latent infections.[4][5]

Rat Models for Streptococcus pyogenes Infections

Rats, particularly the Lewis rat, are used to model S. pyogenes oropharyngeal colonization and the post-infectious autoimmune sequelae like rheumatic fever.[3][6]

Non-Human Primate Models for S. pyogenes Pharyngitis

Non-human primates, such as cynomolgus macaques, are considered the most relevant model for human GAS pharyngitis as they can develop similar clinical signs.[1][7][8]

Data Presentation: Efficacy of Penicillin Formulations in Animal Models

The following tables summarize quantitative data on the efficacy of penicillin treatments in various animal models. Note that much of the available literature focuses on the injectable Penicillin G benzathine; data for the oral this compound is less common. The principles of efficacy testing, however, remain similar.

Animal Model Pathogen Penicillin Formulation Dosage Regimen Key Efficacy Endpoint Outcome Reference
RabbitTreponema pallidumBenzathine Penicillin G200,000 units IM, weekly for two weeksDarkfield microscopy negativity of chancre aspiratesAll treated animals became darkfield negative.[5]
RabbitTreponema cuniculiPenicillin G (benzathine/procaine)42,000 - 84,000 IU/kg, SC/IM, repeated 4-6 times at 5-7 day intervalsHealing of skin lesionsEffective in resolving clinical signs.[4]
MouseStreptococcus pyogenesPenicillinNot specifiedSurvivalIneffective unless given at the time of bacterial injection in a myositis model.[2]
PigletsN/A (Pharmacokinetics)Benzathine Penicillin G + Procaine Penicillin G33,000 IU/kg or 100,000 IU/kg IM/SCPharmacokinetic parameters (Cmax, MRT)IM injection resulted in higher Cmax; SC injection resulted in longer MRT.[9]
Parameter Penicillin G Benzathine Penicillin V Key Considerations Reference
Route of Administration Intramuscular (IM), Subcutaneous (SC)OralPenicillin V's oral bioavailability can be variable.[10][11][12]
Absorption Slow release from injection site, leading to prolonged low concentrations.Acid-stable, but absorption from the GI tract can be incomplete. Higher doses may not be fully absorbed.Food can impair the absorption of some oral penicillins.[10][13]
Half-life Long-acting due to slow absorption.Short elimination half-life.The benzathine formulation of Penicillin V aims to prolong its effective concentration.[13][14]
Clinical Use Treatment of syphilis and prevention of rheumatic fever.Treatment of streptococcal pharyngitis and other mild to moderate infections.Penicillin V is generally used for less severe infections where high blood levels are not required.[10][12][15]

Experimental Protocols

Protocol 1: Murine Model of Streptococcus pyogenes Pharyngeal Colonization

Objective: To evaluate the efficacy of oral this compound in eradicating S. pyogenes from the oropharynx of mice.

Materials:

  • 6-8 week old female BALB/c mice

  • Streptococcus pyogenes strain (e.g., M-type 50 strain B514/33)[3]

  • Tryptic Soy Broth (TSB) with 5% sheep blood

  • This compound oral suspension

  • Sterile saline

  • Oral gavage needles

  • Throat swabs

Procedure:

  • Bacterial Culture: Culture S. pyogenes overnight in TSB at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Lightly anesthetize mice and intranasally inoculate with 10 µL of the bacterial suspension in each nostril.

  • Confirmation of Colonization: At 24 hours post-infection, confirm colonization by gently swabbing the oropharynx and plating on selective agar.

  • Treatment Initiation: Begin treatment 24 hours post-infection. Administer this compound orally via gavage once or twice daily for a specified duration (e.g., 5 days). A vehicle control group should receive the suspension vehicle only.

  • Efficacy Assessment:

    • At the end of the treatment period, and at specified time points post-treatment, euthanize the mice.

    • Aseptically dissect the upper respiratory tract (nasal turbinates, pharynx, and trachea).

    • Homogenize the tissues in sterile saline.

    • Perform serial dilutions and plate on selective agar to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Compare the bacterial loads between the treated and control groups using appropriate statistical methods.

Protocol 2: Rabbit Model of Experimental Syphilis

Objective: To assess the efficacy of oral this compound in treating active primary syphilis in rabbits.

Materials:

  • Adult male New Zealand White rabbits

  • Treponema pallidum Nichols strain

  • This compound oral formulation

  • Darkfield microscope

  • Capillary tubes

  • Sterile saline

Procedure:

  • Inoculation: Inoculate rabbits intradermally at multiple sites on their shaved backs with approximately 10⁶ T. pallidum organisms per site.[5]

  • Lesion Development: Monitor the rabbits daily for the development of primary chancres at the inoculation sites.

  • Treatment Initiation: Once well-defined chancres are present and confirmed to be darkfield-positive for motile treponemes, initiate treatment.

  • Drug Administration: Administer this compound orally at a predetermined dose and frequency for a specified duration (e.g., 15 days).[5] A control group should receive a placebo.

  • Efficacy Monitoring:

    • Perform daily darkfield microscopic examinations of aspirates from the chancres to determine the time to non-motility of treponemes.[5]

    • Measure the diameter of the lesions daily.

  • Curative Assessment: Three months post-treatment, euthanize the animals and transfer popliteal lymph node tissue to naive rabbits to assess for the presence of persistent, virulent T. pallidum.[5]

  • Data Analysis: Compare the time to darkfield negativity, lesion size, and the results of lymph node transfers between the treated and control groups.

Visualizations

Experimental_Workflow_Murine_Pharyngeal_Colonization cluster_prep Preparation cluster_infection Infection & Colonization cluster_treatment Treatment cluster_assessment Efficacy Assessment Bacterial_Culture S. pyogenes Culture Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Infection Intranasal Inoculation of Mice Inoculum_Prep->Infection Colonization_Confirmation Confirm Colonization (24h) Infection->Colonization_Confirmation Treatment_Group Oral this compound Colonization_Confirmation->Treatment_Group Control_Group Vehicle Control Colonization_Confirmation->Control_Group Euthanasia Euthanasia & Tissue Collection Treatment_Group->Euthanasia Control_Group->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Data_Analysis Data Analysis (CFU/g) Plating->Data_Analysis

Caption: Workflow for Murine Pharyngeal Colonization Model.

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis catalyzes Cell_Lysis Cell Lysis & Death Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall builds Cell_Wall->Cell_Lysis Weakened wall leads to Penicillin Penicillin V Penicillin->PBP Binds to and inhibits

Caption: Mechanism of Action of Penicillin.

Conclusion

The animal models described provide robust platforms for the preclinical evaluation of this compound. The choice of model should be carefully considered based on the specific research question. The provided protocols offer a starting point for designing in vivo efficacy studies, and the data tables highlight key parameters for comparison. These tools are intended to facilitate the continued development and understanding of this important antibiotic.

References

Application Notes and Protocols for Testing Penicillin V Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, a widely used β-lactam antibiotic, primarily targets bacterial cell wall synthesis. However, emerging evidence suggests that at higher concentrations, penicillin and other bactericidal antibiotics can exert cytotoxic effects on mammalian cells. These effects are thought to be mediated through various mechanisms, including the induction of apoptosis, generation of oxidative stress, and cell cycle arrest. Understanding the cytotoxic potential of Penicillin V is crucial for drug development and safety assessment. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Penicillin V in a cell culture setting, using the human colorectal carcinoma cell line HCT116 as a model system.

Data Presentation

The following tables summarize the dose-dependent effects of Penicillin V on HCT116 cells after 24 hours of treatment.

Table 1: Effect of Penicillin V on HCT116 Cell Viability (MTT Assay)

Penicillin V Concentration (U/mL)Cell Viability (%)
0 (Control)100
50Data not available
100Data not available
200Data not available
500Decreased

Note: Specific quantitative data for MTT assay was not available in the cited literature. A general trend of decreased viability with increasing concentration is expected.

Table 2: Induction of Apoptosis by Penicillin V in HCT116 Cells (Annexin V-FITC/PI Staining)

Penicillin V Concentration (U/mL)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)~5~2
50IncreasedIncreased
100IncreasedIncreased
200Significantly IncreasedSignificantly Increased
500Significantly IncreasedSignificantly Increased

Table 3: Effect of Penicillin V on HCT116 Cell Cycle Distribution (Flow Cytometry)

Penicillin V Concentration (U/mL)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)~55~30~15
50IncreasedDecreasedNo significant change
100IncreasedDecreasedNo significant change
200Significantly IncreasedSignificantly DecreasedNo significant change
500Significantly IncreasedSignificantly DecreasedNo significant change

Table 4: Effect of Penicillin V on Apoptotic and Cell Cycle Regulatory Protein Expression (Western Blot)

Penicillin V Concentration (U/mL)Cleaved Caspase-3 (Fold Change)
0 (Control)1.0
100Increased
200Increased
500Significantly Increased

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_data Data Analysis cell_culture HCT116 Cell Culture penv_treatment Penicillin V Treatment (0-500 U/mL, 24h) cell_culture->penv_treatment mtt_assay MTT Assay (Cell Viability) penv_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) penv_treatment->ldh_assay ros_assay ROS Assay (Oxidative Stress) penv_treatment->ros_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) penv_treatment->cell_cycle_analysis western_blot Western Blot (Protein Expression) penv_treatment->western_blot data_quantification Quantitative Data Analysis mtt_assay->data_quantification ldh_assay->data_quantification ros_assay->data_quantification cell_cycle_analysis->data_quantification western_blot->data_quantification pathway_analysis Signaling Pathway Elucidation data_quantification->pathway_analysis

Caption: Experimental workflow for assessing Penicillin V cytotoxicity.

Signaling Pathways

Penicillin V-Induced Apoptosis

Penicillin V appears to induce apoptosis through the intrinsic (mitochondrial) pathway. Disruption of mitochondrial function leads to the release of pro-apoptotic factors, activating a caspase cascade that culminates in programmed cell death.

apoptosis_pathway penv Penicillin V mitochondria Mitochondrial Dysfunction penv->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis oxidative_stress_pathway penv Penicillin V mitochondria Mitochondrial Electron Transport Chain Disruption penv->mitochondria ros Increased ROS Production (e.g., O2-, H2O2) mitochondria->ros oxidative_damage Oxidative Damage (DNA, Proteins, Lipids) ros->oxidative_damage cell_death Cell Death oxidative_damage->cell_death cell_cycle_arrest_pathway penv Penicillin V p53 p53 Activation penv->p53 p21 p21 (CDK inhibitor) Upregulation p53->p21 cdk2_cyclin_e CDK2/Cyclin E Inhibition p21->cdk2_cyclin_e inhibits g1_arrest G1 Phase Arrest cdk2_cyclin_e->g1_arrest leads to

Application Notes and Protocols for Assessing the Bioavailability of Different Penicillin V Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V (phenoxymethylpenicillin) is a widely used oral antibiotic effective against a range of bacterial infections. Its therapeutic efficacy is directly linked to its bioavailability, which can vary significantly depending on the salt form used in the formulation. The most common salts are Penicillin V potassium, Penicillin V calcium, and Penicillin V benzathine. Understanding the methods to assess the bioavailability of these different salts is crucial for drug development, formulation optimization, and ensuring clinical effectiveness.

These application notes provide a detailed overview of the key methodologies for evaluating the bioavailability of different Penicillin V salts, complete with experimental protocols and data presentation guidelines. The potassium salt of Penicillin V is favored for oral administration due to its enhanced stability in the acidic environment of the stomach, leading to more reliable absorption compared to other forms.[1]

Comparative Bioavailability of Penicillin V Salts

Studies have consistently shown that the potassium salt of Penicillin V exhibits superior bioavailability compared to its calcium and benzathine counterparts.[1][2][3][4][5] This is primarily attributed to its higher dissolution rate and greater stability in gastric acid.[1] Administration of Penicillin V potassium results in more rapid absorption and significantly higher plasma concentrations.[2][3]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for different Penicillin V salts based on findings from various studies. It is important to note that direct comparison between studies should be made with caution due to potential differences in study design, dosage, and patient populations.

Penicillin V SaltPeak Plasma Concentration (Cmax)Time to Peak Plasma Concentration (Tmax)Area Under the Curve (AUC)Key Findings
Potassium Several-fold higher than benzathine salt[3]Reached within the first hour, shorter than benzathine salt[3]Greatest among potassium, calcium, and benzathine salts[4]More rapid and higher absorption leading to superior bioavailability.[2][3][4]
Calcium Lower than potassium saltSlower than potassium saltLower than potassium saltDecreased absorption has been noted, particularly in children with celiac disease.[2]
Benzathine Significantly lower than potassium salt[3]Longer than potassium salt[3]Lower than potassium saltSlower and less complete absorption compared to the potassium salt.[3]

Experimental Protocols

Accurate assessment of the bioavailability of different Penicillin V salts relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vivo and in vitro experiments.

In Vivo Oral Bioavailability Study in Humans

This protocol outlines a standard single-dose, two-treatment, two-period crossover study design, which is a common approach for comparing the bioavailability of different drug formulations.

3.1.1. Study Design

  • Design: A randomized, open-label, single-dose, two-period crossover study with a washout period of at least 7 days between treatments.

  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. A thorough screening should be conducted to exclude individuals with a history of penicillin allergy.

  • Treatments:

    • Test Product: A single oral dose of the Penicillin V salt formulation under investigation (e.g., Penicillin V calcium or benzathine).

    • Reference Product: A single oral dose of a well-characterized Penicillin V potassium formulation.

  • Administration: The drug is administered with a standard volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours. Food is typically withheld for at least 4 hours post-dose.

3.1.2. Blood Sampling

  • Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predefined time points.

  • Sampling Schedule: Pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.

3.1.3. Analytical Method: HPLC Analysis of Penicillin V in Plasma

  • Principle: The concentration of Penicillin V in plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.[6][7]

  • Sample Preparation:

    • To a 500 µL aliquot of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding a suitable organic solvent like acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a specific wavelength (e.g., 225 nm).

  • Quantification: The concentration of Penicillin V in the plasma samples is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of Penicillin V.

3.1.4. Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and for each treatment:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.

  • AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.

In Vitro Dissolution Testing

Dissolution testing is a critical in vitro method to predict the in vivo performance of a solid oral dosage form. The following protocol is based on the United States Pharmacopeia (USP) guidelines for Penicillin V Potassium tablets. This method can be adapted to compare the dissolution profiles of different Penicillin V salts.

3.2.1. Methodology

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a suitable buffer solution. For comparative purposes, dissolution profiles should be evaluated in different pH media that mimic the gastrointestinal tract, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[8][9][10]

  • Rotation Speed: 50 rpm.

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of dissolved Penicillin V using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

3.2.2. Data Analysis

The results are expressed as the cumulative percentage of the labeled amount of drug dissolved over time. The dissolution profiles of the different salts are then compared.

In Vitro Permeability Assay: Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs.[11][12] When cultured, these cells differentiate to form a monolayer with characteristics similar to the intestinal epithelium.

3.3.1. Methodology

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Permeability Assay:

    • The experiment is initiated by adding the Penicillin V salt solution to the apical (AP) side of the monolayer, which represents the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.

    • To investigate the potential for active efflux, the transport of the compound is also measured in the reverse direction (BL to AP).

    • The concentration of Penicillin V in the collected samples is determined by a sensitive analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer (mol/s).

    • A is the surface area of the filter membrane (cm²).

    • C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

Visualizations

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in assessing the bioavailability of Penicillin V salts.

cluster_dissolution Dissolution cluster_absorption Absorption Tablet Tablet Disintegration Disintegration Dissolved_Drug Dissolved_Drug Disintegration->Dissolved_Drug GI Fluids Intestinal_Lumen Intestinal_Lumen Dissolved_Drug->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Permeation Systemic_Circulation Systemic_Circulation Enterocytes->Systemic_Circulation Absorption

Caption: Factors influencing the oral bioavailability of Penicillin V.

Randomization Randomization to Treatment Sequence Treatment_Period_1 Treatment Period 1 (Test or Reference Drug) Blood_Sampling_1 Serial Blood Sampling Washout Washout Period (>= 7 days) Treatment_Period_2 Treatment Period 2 (Alternate Drug) Blood_Sampling_2 Serial Blood Sampling Sample_Analysis Plasma Sample Analysis (e.g., HPLC) PK_Analysis Pharmacokinetic Parameter Calculation Statistical_Analysis Statistical Analysis (Bioequivalence Assessment)

Caption: Experimental workflow for an in vivo bioavailability study.

Cell_Seeding Cell Seeding Caco-2 cells seeded on permeable supports Differentiation Differentiation Cells cultured for 21-25 days to form a monolayer Cell_Seeding:f0->Differentiation:f0 Monolayer_Integrity Monolayer Integrity Check TEER measurement Differentiation:f0->Monolayer_Integrity:f0 Permeability_Assay Permeability Assay Drug added to apical side, samples taken from basolateral side Monolayer_Integrity:f0->Permeability_Assay:f0 Sample_Analysis Sample Analysis Quantification of drug (e.g., LC-MS/MS) Permeability_Assay:f0->Sample_Analysis:f0 Papp_Calculation Papp Calculation Determination of apparent permeability coefficient Sample_Analysis:f0->Papp_Calculation:f0

Caption: Workflow for a Caco-2 permeability assay.

Conclusion

The assessment of bioavailability is a cornerstone of oral drug development. For Penicillin V, the choice of salt form has a profound impact on its pharmacokinetic profile and, consequently, its clinical efficacy. The methodologies detailed in these application notes, including in vivo human studies, in vitro dissolution testing, and Caco-2 permeability assays, provide a comprehensive framework for researchers and drug development professionals to evaluate and compare the bioavailability of different Penicillin V salts. The consistent evidence supporting the superior bioavailability of Penicillin V potassium underscores its clinical preference for oral formulations. A thorough understanding and application of these assessment methods are essential for the development of effective and reliable oral antibiotic therapies.

References

Troubleshooting & Optimization

Overcoming poor solubility of Penicillin V benzathine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillin V benzathine, focusing on challenges related to its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is classified as very slightly soluble in water.[1] Its aqueous solubility is low and can be influenced by factors such as pH and temperature. At approximately 28°C, the solubility of Penicillin V in water is about 0.321 mg/mL.[2] Another source indicates a solubility of 0.25 mg/mL (25 mg/100 ml) in water at pH 1.8.[2][3]

Q2: What factors can influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily affected by pH and temperature. The optimal pH range for stability is between 6.0 and 7.0 for an oral suspension. Degradation, primarily through hydrolysis of the β-lactam ring, is accelerated in both acidic and alkaline conditions, as well as at elevated temperatures. For instance, in a suspension with a pH between 4.0 and 6.5, the product remains stable.[4]

Q3: Why is my this compound not dissolving properly in water?

A3: The inherent low aqueous solubility of this compound is the most likely reason for dissolution challenges.[5] It often forms a suspension rather than a true solution in water.[4] To achieve higher concentrations, solubility enhancement techniques or the use of co-solvents may be necessary.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: While gentle heating can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound. The β-lactam ring in the penicillin structure is susceptible to thermal degradation, and elevated temperatures can lead to a loss of potency.

Q5: What are some common techniques to enhance the aqueous solubility of this compound?

A5: Several techniques can be employed to improve the solubility and dissolution rate of this compound. These include:

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[6]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can improve its aqueous solubility.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation observed in the prepared solution. - The concentration exceeds the solubility limit in the chosen solvent system. - Change in temperature affecting solubility. - pH of the solution is outside the optimal range for solubility.- Prepare a less concentrated solution. - Employ a solubility enhancement technique (see Experimental Protocols). - Maintain a constant temperature during the experiment. - Adjust the pH to the optimal range of 6.0-7.0, if compatible with your experimental design.
Inconsistent experimental results (e.g., variable bioactivity). - Incomplete dissolution of this compound, leading to variations in the effective concentration. - Degradation of the compound due to improper storage or handling (e.g., exposure to high temperatures or non-optimal pH).- Ensure complete dissolution by using an appropriate solvent system or solubility enhancement technique. - Prepare fresh solutions for each experiment. - Store stock solutions at recommended temperatures (e.g., refrigerated) and protect from light. - Maintain the pH of the solution within the stable range.
Difficulty in preparing a stock solution of a specific concentration. - Poor solubility in the selected solvent.- Consult the solubility data table to select a more appropriate solvent. - Utilize a co-solvent system. For example, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO) first, and then slowly add the aqueous phase while stirring.

Data Presentation

Table 1: Solubility of Penicillin V and Related Compounds in Various Solvents

CompoundSolventSolubilityTemperaturepHReference(s)
Penicillin VWater0.321 mg/mL~28°CNot Specified[2]
Penicillin VWater0.25 mg/mLNot Specified1.8[2][3]
Penicillin VEthanol14.6 mg/mL~28°CNot Specified[2]
Penicillin G BenzathineWater~0.33 mg/mL (1g in 3000 mL)Not SpecifiedNot Specified[8]
Penicillin G BenzathineDimethylformamide (DMF)Freely SolubleNot SpecifiedNot Specified[8]
Penicillin G BenzathineFormamideFreely SolubleNot SpecifiedNot Specified[8]
Penicillin G BenzathineEthanol (96%)Slightly SolubleNot SpecifiedNot Specified[8]
Penicillin G Benzathine TetrahydrateDMSO≥ 250 mg/mLNot SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation Method

This protocol is adapted from a method used for Benzathine Penicillin G and is expected to be effective for this compound due to their structural similarities.[6]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PEG 4000, HPMC, or Mannitol)

  • Ethanol

  • Dichloromethane

  • Distilled water

  • Magnetic stirrer and stir bar

  • Porcelain dish

  • Oven

Procedure:

  • Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:1 or 7:3 drug-to-carrier ratio).

  • Dissolve the weighed this compound in a 2:3 mixture of ethanol and dichloromethane.

  • In a separate container, dissolve the hydrophilic carrier in a minimal amount of distilled water.

  • Place the aqueous polymer solution in a porcelain dish on a magnetic stirrer.

  • Slowly pour the organic solution of this compound into the aqueous polymer solution with constant stirring.

  • Allow the solvents to evaporate under continuous stirring at room temperature.

  • Once the solvents have evaporated, place the porcelain dish in an oven at 40°C for 24 hours to ensure complete dryness.

  • Scrape the resulting solid dispersion from the dish and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in an airtight container.

Protocol 2: Enhancing Aqueous Solubility using the Co-solvency Method

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (as co-solvent)

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • Add a minimal amount of the co-solvent (e.g., DMSO or ethanol) to the this compound powder to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.

  • While vigorously stirring, slowly add the aqueous buffer dropwise to the concentrated stock solution.

  • Continue adding the aqueous buffer until the desired final concentration is reached.

  • If any precipitation occurs, it may be necessary to adjust the ratio of co-solvent to the aqueous buffer. The final concentration of the organic solvent should be kept as low as possible, especially for biological experiments, to avoid solvent-induced toxicity.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is based on a method for Penicillin V potassium and can be adapted for the benzathine salt.[7]

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin for increased solubility)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:4).

  • Dissolve the β-cyclodextrin in distilled water with stirring. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before adding the drug.

  • Slowly add the this compound powder to the β-cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at a controlled temperature (e.g., 50°C) for an extended period (e.g., 12 hours) to facilitate complex formation.

  • After stirring, freeze the resulting solution.

  • Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous solution to the desired concentration. The encapsulation efficiency can be determined using UV spectrophotometry.[7]

Mandatory Visualizations

G cluster_factors Factors Affecting Solubility cluster_solutions Solubility Enhancement Strategies Poor Aqueous Solubility Poor Aqueous Solubility Solid Dispersion Solid Dispersion Poor Aqueous Solubility->Solid Dispersion Improves wettability Co-solvency Co-solvency Poor Aqueous Solubility->Co-solvency Increases solvent capacity Cyclodextrin Complexation Cyclodextrin Complexation Poor Aqueous Solubility->Cyclodextrin Complexation Encapsulates molecule pH pH pH->Poor Aqueous Solubility Temperature Temperature Temperature->Poor Aqueous Solubility Solvent Solvent Solvent->Poor Aqueous Solubility

Diagram 1: Factors influencing this compound solubility and enhancement strategies.

G cluster_workflow Troubleshooting Workflow for Dissolution Issues start Start: Dissolution Problem check_conc Is concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Is solvent appropriate? check_conc->check_solvent No solution Problem Solved reduce_conc->solution change_solvent Change Solvent / Use Co-solvent check_solvent->change_solvent No check_ph_temp Are pH and Temperature optimal? check_solvent->check_ph_temp Yes change_solvent->solution adjust_conditions Adjust pH and/or Temperature check_ph_temp->adjust_conditions No enhancement Consider Solubility Enhancement Technique check_ph_temp->enhancement Yes adjust_conditions->solution enhancement->solution

Diagram 2: A logical workflow for troubleshooting common dissolution problems.

References

Technical Support Center: Investigating Bacterial Resistance to Penicillin V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of bacterial resistance to Penicillin V. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to Penicillin V?

A1: The three main mechanisms of bacterial resistance to Penicillin V and other β-lactam antibiotics are:

  • Enzymatic Degradation: Bacteria may produce β-lactamase enzymes that hydrolyze the β-lactam ring of penicillin, rendering the antibiotic inactive.[1][2][3][4] In Staphylococcus aureus, the blaZ gene is a common culprit, often found on mobile genetic elements, which facilitates its spread.[1]

  • Target Site Alteration: Modifications in the structure of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis, can reduce the binding affinity of Penicillin V to its target.[1][5] Resistance can arise from mutations in the genes that code for these proteins.[1]

  • Reduced Permeability and Efflux: Changes in the bacterial cell membrane can either prevent the antibiotic from entering the cell or actively pump it out. This is a particularly relevant mechanism in Gram-negative bacteria, which have an outer membrane that acts as a barrier.[1][5][6]

Q2: My Minimum Inhibitory Concentration (MIC) results for Penicillin V are inconsistent across replicates. What could be the cause?

A2: Inconsistent MIC values are a frequent challenge. Here are several factors to consider for troubleshooting:

  • Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to avoid variability.[5][7]

  • Media Composition: Use of cation-adjusted Mueller-Hinton Broth is recommended as variations in divalent cations can impact antibiotic activity.[7]

  • Penicillin V Stock Solution: β-lactam antibiotics like Penicillin V can degrade. It is advisable to prepare fresh stock solutions and verify their potency.[7]

  • Incubation Conditions: Maintain strict control over incubation time (typically 16-20 hours), temperature (35°C ± 2°C), and atmospheric conditions.[5][7]

  • Plate Edge Effect: Evaporation in the outer wells of a 96-well plate can concentrate the antibiotic and media. To mitigate this, avoid using the outermost wells for critical data points or fill them with sterile media to maintain humidity.[7]

Q3: I suspect my bacterial isolate is producing a β-lactamase, but the rapid nitrocefin test is negative or ambiguous. What should I do next?

A3: A negative nitrocefin test does not definitively rule out β-lactamase-mediated resistance.[7] Consider these possibilities:

  • Low-Level or Inducible Expression: The β-lactamase may be expressed at low levels or only in the presence of an inducer.[7] Try growing the bacteria with a sub-inhibitory concentration of a β-lactam antibiotic before the assay.[7]

  • Enzyme Specificity: Some β-lactamases may have a low affinity for nitrocefin, a broad-spectrum substrate.[7]

Q4: There is a discrepancy between my disk diffusion and MIC results. Which one should I trust?

A4: It is not uncommon for different susceptibility testing methodologies to yield varied results. The MIC value is a quantitative measure of susceptibility and should generally be relied upon.[5] If inducible resistance is suspected, consider performing an induction test.[5]

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST)
Issue/ObservationPotential Cause(s)Recommended Action(s)
No zone of inhibition around Penicillin V disk for a known susceptible strain. Inactive antibiotic disk.Incorrect inoculum density (too high).Improper agar plate depth or expired media.Use a new, quality-controlled antibiotic disk.Ensure inoculum turbidity matches a 0.5 McFarland standard.Verify the quality and preparation of Mueller-Hinton agar plates.[5]
Inconsistent Minimum Inhibitory Concentration (MIC) results in broth microdilution. Errors in serial dilution of Penicillin V.Contamination of the bacterial culture or media.Inconsistent incubation conditions (time, temperature, CO2).Prepare fresh antibiotic dilutions for each experiment.Use aseptic techniques and check for culture purity.Ensure consistent and appropriate incubation for the bacterial species being tested.[5]
Unexpected resistance to Penicillin V in a previously susceptible strain. Spontaneous mutation leading to resistance.Contamination with a resistant organism.Re-streak the culture from a single colony to ensure purity.Perform molecular analysis to check for resistance genes (e.g., blaZ).[5]
"Skipped wells" or trailing endpoints in broth microdilution assays. The antibiotic may be bacteriostatic at certain concentrations, not bactericidal.Heteroresistance within the bacterial population.Read the MIC at the lowest concentration that shows a significant reduction in growth.Consider plating the contents of the wells to determine the Minimum Bactericidal Concentration (MBC).[5]
β-Lactamase Assays
Issue/ObservationPotential Cause(s)Recommended Action(s)
Weak or no color change in nitrocefin assay with a suspected β-lactamase producer. Low enzyme concentration.Incorrect pH or temperature.Substrate degradation.Concentrate the enzyme preparation.Ensure the assay buffer is at the optimal pH and temperature for the specific β-lactamase.Use fresh nitrocefin solution, protected from light.
High background in a colorimetric β-lactamase assay. Contamination of reagents with β-lactamase.Non-enzymatic hydrolysis of the substrate.Use fresh, sterile reagents.Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis.
Molecular Techniques (PCR and Sequencing)
Issue/ObservationPotential Cause(s)Recommended Action(s)
No PCR product when amplifying resistance genes (e.g., pbp genes). Poor DNA quality.Incorrect primer design.Suboptimal PCR conditions.Purify the template DNA to remove inhibitors.Verify primer sequences and annealing sites.Optimize annealing temperature and extension time.
Ambiguous sequencing results for Penicillin-Binding Protein (PBP) genes. Poor quality sequencing read.Presence of multiple gene copies or variants.Re-sequence the PCR product.Clone the PCR product before sequencing to isolate individual variants.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Penicillin V

Bacterial IsolatePenicillin V MIC (µg/mL)InterpretationPutative Resistance Mechanism
Staphylococcus aureus ATCC 292130.12SusceptibleNone (Control)
Clinical Isolate 1 (S. aureus)> 16Resistantβ-lactamase production
Clinical Isolate 2 (Streptococcus pneumoniae)2.0IntermediatePBP alteration
Clinical Isolate 3 (S. pneumoniae)8.0ResistantPBP alteration

Note: MIC interpretive criteria are based on current CLSI/EUCAST guidelines and may vary.

Table 2: Example β-Lactamase Activity Data

Bacterial Isolateβ-Lactamase Activity (nmol nitrocefin hydrolyzed/min/mg protein)Interpretation
S. aureus ATCC 29213< 0.1Negative
Clinical Isolate 1 (S. aureus)25.4Positive
E. coli (with known β-lactamase)50.2Positive (Control)

Experimental Protocols

Protocol 1: Broth Microdilution for Penicillin V MIC Determination

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Penicillin V potassium salt

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Penicillin V Stock Solution: Prepare a stock solution of Penicillin V at a concentration of 1280 µg/mL.

  • Prepare Antibiotic Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the Penicillin V stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to wells 1-11. Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]

  • Read Results: The MIC is the lowest concentration of Penicillin V that completely inhibits visible bacterial growth.[5]

Protocol 2: Nitrocefin Test for β-Lactamase Detection

Materials:

  • Nitrocefin solution (or commercially available disks)

  • Bacterial colonies from an agar plate

  • Sterile loop or applicator stick

  • Microscope slide or petri dish

Procedure:

  • Prepare Test Surface: Place a drop of nitrocefin solution on a microscope slide or add a drop of sterile water to a nitrocefin disk.

  • Inoculate: Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the nitrocefin-impregnated area.

  • Observe for Color Change: A positive result is indicated by a color change from yellow to red/pink, usually within 5-10 minutes. A positive reaction for some staphylococci may take up to an hour.[8]

  • Controls: Always include known positive and negative control strains.

Mandatory Visualizations

PenicillinV_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms PenicillinV_out Penicillin V (extracellular) Porin Porin Channel PenicillinV_out->Porin Entry PenicillinV_in Penicillin V (periplasmic/cytoplasmic) Porin->PenicillinV_in ReducedPermeability Reduced Permeability/ Efflux Porin->ReducedPermeability Mutation/Loss PBP Penicillin-Binding Protein (PBP) PenicillinV_in->PBP Binding & Inhibition BetaLactamase β-lactamase PenicillinV_in->BetaLactamase Hydrolysis EffluxPump Efflux Pump PenicillinV_in->EffluxPump Export CellWall Cell Wall Synthesis PBP->CellWall AlteredPBP Altered PBP (Reduced Affinity) PBP->AlteredPBP Mutation InactivePenicillin InactivePenicillin BetaLactamase->InactivePenicillin Inactivation EnzymaticDegradation Enzymatic Degradation BetaLactamase->EnzymaticDegradation EffluxPump->PenicillinV_out EffluxPump->ReducedPermeability

Caption: Overview of Penicillin V's mechanism of action and bacterial resistance pathways.

Experimental_Workflow Start Bacterial Isolate with Suspected Resistance MIC Determine Penicillin V MIC Start->MIC Resistant Resistant? MIC->Resistant BetaLactamaseAssay Perform β-lactamase Assay (e.g., Nitrocefin) Resistant->BetaLactamaseAssay Yes End_Susceptible Susceptible Resistant->End_Susceptible No Positive Positive? BetaLactamaseAssay->Positive PCR_blaZ PCR for β-lactamase genes (e.g., blaZ) Positive->PCR_blaZ Yes PBP_Analysis Investigate PBP Alterations Positive->PBP_Analysis No End_Enzymatic Resistance likely due to β-lactamase PCR_blaZ->End_Enzymatic PBP_Sequencing Sequence pbp genes PBP_Analysis->PBP_Sequencing Efflux_Assay Consider Efflux Pump Assay PBP_Analysis->Efflux_Assay End_PBP Resistance likely due to PBP alteration PBP_Sequencing->End_PBP

Caption: Experimental workflow for characterizing Penicillin V resistance.

Troubleshooting_Logic Start Inconsistent MIC Results CheckInoculum Verify Inoculum Standardization (0.5 McFarland) Start->CheckInoculum CheckMedia Confirm Correct Media (Cation-Adjusted MHB) CheckInoculum->CheckMedia CheckAntibiotic Prepare Fresh Penicillin V Stock CheckMedia->CheckAntibiotic CheckIncubation Standardize Incubation (Time, Temp, Atmosphere) CheckAntibiotic->CheckIncubation Rerun Re-run Experiment CheckIncubation->Rerun Consistent Consistent Results? Rerun->Consistent End_Success Problem Solved Consistent->End_Success Yes End_Further Investigate Further (e.g., heteroresistance) Consistent->End_Further No

Caption: Logical flow for troubleshooting inconsistent MIC results.

References

Troubleshooting Penicillin V benzathine degradation in formulated products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Penicillin V Benzathine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound formulated products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is showing a significant loss of potency. What are the most likely causes?

A1: Loss of potency in this compound formulations is primarily due to the chemical degradation of the active pharmaceutical ingredient (API). The most critical factor is the hydrolysis of the β-lactam ring, which is highly susceptible to environmental conditions. Key factors that accelerate degradation include:

  • Improper pH: The stability of Penicillin V is highly pH-dependent. The β-lactam ring is vulnerable to both acid- and base-catalyzed hydrolysis. The optimal pH for stability is generally in the neutral range (approximately 6.0 to 7.5).[1][2]

  • High Temperature: Elevated storage temperatures significantly increase the rate of chemical degradation.[1] Formulations should be stored under recommended refrigerated conditions.

  • Presence of Moisture: Penicillin V is hygroscopic, and the presence of water is necessary for hydrolysis to occur. In solid dosage forms, moisture uptake can create micro-environments where degradation is accelerated.[1][3]

  • Incompatible Excipients: Certain substances, including heavy metal ions (e.g., copper, zinc), oxidizing agents, and some alcohols, can catalyze the degradation process.[1]

Q2: What are the primary degradation products of Penicillin V, and how are they formed?

A2: The degradation of Penicillin V primarily occurs through the cleavage of the four-membered β-lactam ring. The specific products formed are highly dependent on the pH of the environment.[2]

  • Under neutral or alkaline conditions (pH > 7) , the primary degradation pathway is hydrolysis to form Penicilloic Acid V . This product is biologically inactive.

  • Under acidic conditions (pH < 5) , Penicillin V can undergo a more complex rearrangement to form Penilloic Acid V .[2]

Identifying these degradation products is crucial for understanding the stability profile of your formulation and is a key requirement for developing stability-indicating analytical methods.

Q3: My oral suspension of this compound is changing color and viscosity. Is this related to degradation?

A3: Yes, physical changes such as discoloration, changes in viscosity, or particle aggregation can be indicators of chemical degradation or physical instability. While color change in oleaginous formulations may sometimes be due to interactions with trace aldehydes in oils, a change in an aqueous suspension often points to degradation.[3] Aggregation of particles in a suspension can affect drug dissolution, bioavailability, and dose uniformity.[4] It is critical to investigate any physical changes alongside chemical analysis to determine the root cause.

Q4: How can I set up a stability-indicating analytical method to monitor this compound and its degradants?

A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[5][6] The key is to develop a method that achieves baseline separation between the parent Penicillin V peak and the peaks of its major degradants, such as penicilloic acid. See the "Experimental Protocols" section below for a detailed starting methodology.

Data Presentation: Stability Data

The following table summarizes the stability of a reconstituted Penicillin V potassium solution at various temperatures, which follows first-order degradation kinetics. While this data is for the potassium salt, the principles of temperature-dependent degradation are directly applicable to formulations involving the benzathine salt.

Storage Temperature (°C)Time to Reach 90% Potency (t₉₀)Degradation Kinetics
25°C (Room Temperature)< 37 hoursFirst-Order[1]
4°C (Refrigerated)~11.5 daysFirst-Order[1]
-10°C (Frozen)> 60 daysFirst-Order[1]

Visualizations: Pathways and Workflows

Below are diagrams illustrating key processes related to this compound degradation and analysis.

PenV Penicillin V Penicilloic Penicilloic Acid V (Inactive) PenV->Penicilloic  Hydrolysis  (Neutral/Alkaline pH) Penilloic Penilloic Acid V (Inactive) PenV->Penilloic  Rearrangement  (Acidic pH)

Caption: Primary degradation pathways of Penicillin V.

start Start: Formulation Instability Observed (e.g., Potency Loss, Color Change) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_ph Measure Formulation pH check_storage->check_ph Conditions OK reformulate Reformulate: Adjust pH, Change Excipients, Improve Packaging check_storage->reformulate Conditions incorrect check_excipients Review Excipient Compatibility check_ph->check_excipients pH within spec check_ph->reformulate pH out of spec hplc_analysis Perform Stability-Indicating HPLC Analysis check_excipients->hplc_analysis Excipients compatible check_excipients->reformulate Incompatibility suspected identify_degradants Identify & Quantify Degradation Products hplc_analysis->identify_degradants identify_degradants->reformulate

Caption: Troubleshooting workflow for formulation instability.

step1 Step 1 Sample Preparation: Accurately weigh and dissolve sample in appropriate diluent. (e.g., Methanol/Buffer) step2 Step 2 HPLC Injection: Inject prepared sample onto a calibrated HPLC system. step1->step2 step3 Step 3 Chromatographic Separation: Separate Penicillin V from degradants on a C18 column using a gradient mobile phase. step2->step3 step4 Step 4 Data Acquisition & Analysis: Detect peaks (e.g., at 220-230 nm). Integrate peak areas. step3->step4 step5 Step 5 Quantification: Calculate concentrations based on a reference standard curve. step4->step5

Caption: Experimental workflow for HPLC analysis.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation (specificity, linearity, accuracy, precision, robustness) is required for use in a regulated environment.

1. Objective: To quantify this compound and separate it from its principal degradation products in a formulated product.

2. Materials and Reagents:

  • Penicillin V Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid

  • Water (HPLC Grade)

  • Sample of this compound formulation

3. Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.1 with phosphoric acid.[7]

  • Mobile Phase B: Methanol or Acetonitrile.[7]

  • Gradient Elution: A linear gradient can be optimized to ensure separation. For example, starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 220 nm or 230 nm.[7][8]

  • Injection Volume: 20 µL.

4. Preparation of Solutions:

  • Mobile Phase A: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.05 M solution. Adjust the pH to 3.1 using phosphoric acid. Filter through a 0.45 µm filter.

  • Reference Standard Preparation: Accurately weigh about 20 mg of Penicillin V reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of methanol and water). This creates a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the formulated product equivalent to about 20 mg of Penicillin V. Disperse/dissolve it in a suitable solvent, which may require sonication. Dilute to a final nominal concentration similar to the primary reference standard.[5] Centrifuge or filter the sample through a 0.45 µm syringe filter before injection to remove any undissolved excipients.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the reference standard solutions to establish system suitability (checking for tailing factor, theoretical plates) and to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the Penicillin V peak by comparing its retention time with that of the reference standard.

  • Integrate the peak areas for Penicillin V and any visible degradation products.

  • Calculate the concentration of Penicillin V in the sample using the calibration curve from the reference standard. The amount of degradation can be estimated by the relative peak areas of the degradants.

References

Technical Support Center: Optimizing the Microbiological Efficacy of Oral Penicillin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance and practical solutions for researchers working to enhance the microbiological efficacy of oral penicillin V. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving penicillin V efficacy.

Problem Potential Cause Suggested Solution
Low oral bioavailability of penicillin V in animal models. Food effect: Penicillin V absorption is significantly reduced in the presence of food.Administer penicillin V to fasted animals. Ensure a fasting period of at least two hours before and one hour after administration for optimal absorption.
Incorrect salt form: Different salt forms of penicillin V have varying absorption rates. The potassium salt of penicillin V has been shown to have superior bioavailability compared to the benzathine salt.Use the potassium salt of penicillin V for oral formulations to achieve higher and more rapid peak serum levels.
Gastrointestinal instability: Penicillin V is susceptible to degradation in acidic environments, although it is more acid-stable than penicillin G.Consider enteric-coated formulations or the use of buffering agents to protect the antibiotic from gastric acid.
High Minimum Inhibitory Concentrations (MICs) against target organisms (e.g., Streptococcus pneumoniae). Bacterial resistance: The primary mechanism of resistance in S. pneumoniae is the alteration of penicillin-binding proteins (PBPs), which reduces the affinity of penicillin V for its target.1. Increase drug exposure: Co-administer penicillin V with probenecid to increase its plasma concentration and duration of action. 2. Combination therapy: If beta-lactamase production is a suspected resistance mechanism in other organisms, consider co-administration with a beta-lactamase inhibitor like clavulanic acid.
Inconsistent results in in vitro synergy testing (e.g., checkerboard assay). Incorrect antibiotic concentrations: The range of concentrations tested may not be appropriate to observe synergistic effects.Perform preliminary MIC testing for each individual agent to inform the concentration range for the checkerboard assay.
Inoculum effect: The density of the bacterial inoculum can affect the MIC values and the outcome of synergy testing.Standardize the inoculum preparation to a 0.5 McFarland standard to ensure reproducibility.
Incorrect interpretation of results: The Fractional Inhibitory Concentration (FIC) index may be calculated incorrectly.Use the standard formula: FIC Index = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone. Synergy is typically defined as an FIC index ≤ 0.5.

Frequently Asked Questions (FAQs)

Formulation and Administration
  • Q1: How does food intake affect the absorption of oral penicillin V? A1: Food intake significantly decreases the absorption of oral penicillin V. For optimal absorption, it is recommended to administer penicillin V on an empty stomach, at least two hours before a meal and no sooner than one hour after.

  • Q2: Which salt form of penicillin V provides the best oral bioavailability? A2: The potassium salt of penicillin V demonstrates superior oral bioavailability compared to other salts like benzathine penicillin V. Studies in children have shown that potassium penicillin V leads to more rapid absorption and significantly higher plasma concentrations.

Enhancing Efficacy
  • Q3: What is the mechanism of action of probenecid when co-administered with penicillin V? A3: Probenecid competitively inhibits the organic anion transporters (OAT1 and OAT3) in the proximal tubules of the kidneys. This blockage reduces the renal excretion of penicillin V, leading to increased plasma concentrations and a prolonged half-life of the antibiotic. This can result in a 2- to 4-fold increase in penicillin blood levels.

  • Q4: Can combination therapy with a beta-lactamase inhibitor improve penicillin V efficacy? A4: Yes, if the target bacteria's resistance mechanism is the production of beta-lactamase enzymes. Penicillin V is susceptible to degradation by these enzymes. A beta-lactamase inhibitor, such as clavulanic acid, can be co-administered to protect penicillin V from enzymatic inactivation, thereby restoring its antibacterial activity.

  • Q5: Are there novel formulation strategies to improve the oral delivery of penicillin V? A5: Yes, nanotechnology offers promising strategies. Formulations such as lipid-polymer hybrid nanoparticles are being explored to enhance the oral bioavailability of antibiotics. These nanoparticles can protect the drug from the harsh gastrointestinal environment, improve its solubility, and facilitate its absorption.

Resistance
  • Q6: What is the primary mechanism of penicillin V resistance in Streptococcus pneumoniae? A6: The main resistance mechanism in S. pneumoniae is the alteration of penicillin-binding proteins (PBPs). These are the target enzymes for penicillin V. Genetic mutations lead to changes in the structure of PBPs, which reduces the binding affinity of the antibiotic, rendering it less effective.

Quantitative Data Summary

Table 1: Comparative Bioavailability of Penicillin V Salts

Salt FormRelative BioavailabilityKey FindingsReference(s)
Penicillin V Potassium HigherMore rapid absorption and significantly higher plasma concentrations compared to benzathine and calcium salts.
Penicillin V Benzathine LowerSlower absorption and lower peak serum levels compared to the potassium salt.
Penicillin V Calcium LowerSlower absorption and lower plasma concentrations compared to the potassium salt.

Table 2: Effect of Probenecid on Penicillin V Pharmacokinetics

ParameterPenicillin V AlonePenicillin V with ProbenecidKey FindingsReference(s)
Plasma Concentration Baseline2- to 4-fold increaseProbenecid significantly increases penicillin V blood levels by inhibiting renal excretion.
Half-life StandardProlongedThe duration of action of penicillin V is extended.

Experimental Protocols

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

This protocol is designed to assess the synergistic effect of penicillin V in combination with another agent (e.g., a beta-lactamase inhibitor).

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton broth (or other appropriate growth medium)

    • Penicillin V and the second test agent

    • Bacterial strain of interest

    • 0.5 McFarland standard turbidity solution

    • Incubator

  • Procedure: a. Prepare stock solutions of penicillin V and the second agent. b. In a 96-well plate, create a two-dimensional gradient of both agents. One agent is serially diluted along the x-axis, and the other is serially diluted along the y-axis. c. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration in the appropriate broth. d. Add the standardized bacterial suspension to each well of the microtiter plate. e. Include wells with bacteria and no antibiotics (growth control) and wells with broth only (sterility control). f. Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours. g. After incubation, visually inspect the plate for turbidity to determine the MIC of each agent alone and in combination.

  • Data Analysis: a. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of Penicillin V = MIC of Penicillin V in combination / MIC of Penicillin V alone
    • FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone c. Calculate the FIC Index:
    • FIC Index = FIC of Penicillin V + FIC of Agent B d. Interpret the results:
    • Synergy: FIC Index ≤ 0.5
    • Additive: 0.5 < FIC Index ≤ 4.0
    • Antagonism: FIC Index > 4.0

Protocol 2: In Vivo Oral Bioavailability Study in a Rodent Model

This protocol outlines a typical study to determine the pharmacokinetic profile of an oral penicillin V formulation.

  • Study Design:

    • Animals: Male/female Sprague-Dawley rats (or other appropriate rodent model).

    • Groups: At least two groups - one receiving the test formulation and one receiving a reference formulation.

    • Dosing: A single oral gavage dose of the penicillin V formulation.

    • Fasting: Animals should be fasted overnight prior to dosing.

  • Procedure: a. Acclimatize the animals for at least one week before the study. b. On the day of the study, weigh the animals and administer the designated formulation by oral gavage. c. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). d. Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis: a. Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), for the quantification of penicillin V in plasma. b. Analyze the plasma samples to determine the concentration of penicillin V at each time point.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)
    • Tmax (time to reach Cmax)
    • AUC (Area Under the Curve) from time 0 to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
    • t1/2 (half-life) b. Compare the pharmacokinetic parameters between the test and reference formulation groups to assess relative bioavailability.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation mic_testing MIC Determination checkerboard Checkerboard Assay mic_testing->checkerboard informs concentration range time_kill Time-Kill Assay checkerboard->time_kill confirms synergy formulation Formulation Development pk_study Pharmacokinetic Study formulation->pk_study efficacy_model Infection Model pk_study->efficacy_model informs dosing regimen start Start: Identify Need for Improved Efficacy cluster_invitro cluster_invitro start->cluster_invitro cluster_invitro->formulation promising candidates cluster_invivo cluster_invivo final_assessment Optimized Penicillin V Formulation cluster_invivo->final_assessment successful outcome

Caption: Experimental workflow for developing an improved oral penicillin V formulation.

logical_relationship cluster_strategy Strategies to Improve Efficacy cluster_mechanism Mechanisms of Action cluster_outcome Desired Outcomes absorption_enhancers Absorption Enhancement probenecid Probenecid: Blocks renal excretion absorption_enhancers->probenecid combination_therapy Combination Therapy bl_inhibitor Beta-lactamase Inhibitor: Protects penicillin V combination_therapy->bl_inhibitor novel_formulations Novel Formulations nanoparticles Nanoparticles: Enhance absorption & stability novel_formulations->nanoparticles increased_bioavailability Increased Bioavailability probenecid->increased_bioavailability overcome_resistance Overcome Resistance bl_inhibitor->overcome_resistance improved_pk_pd Improved PK/PD Profile nanoparticles->improved_pk_pd increased_bioavailability->improved_pk_pd overcome_resistance->improved_pk_pd penicillin_v Oral Penicillin V penicillin_v->absorption_enhancers penicillin_v->combination_therapy penicillin_v->novel_formulations

Caption: Logical relationships between strategies and outcomes for improving penicillin V efficacy.

Addressing analytical challenges in Penicillin V benzathine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Penicillin V benzathine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the official compendial methods for the assay of this compound?

A1: The United States Pharmacopeia (USP) outlines several methods for the quantification of this compound. The primary methods include an iodometric titration assay and a UV-Vis spectrophotometric method.[1] The iodometric assay determines the potency of Penicillin V, while the UV-Vis method measures the Penicillin V content by comparing the absorbance of a sample solution to a standard solution at approximately 276 nm.[1] High-Performance Liquid Chromatography (HPLC) is also a widely used and recommended technique for more specific and stability-indicating assays.[2][3]

Q2: What are the key challenges in quantifying this compound in oral suspensions?

A2: The main challenges in quantifying this compound in oral suspensions include:

  • Poor Solubility: this compound is only very slightly soluble in water, which can make sample preparation and dissolution testing challenging.[4][5]

  • Viscosity of the Suspension: The viscous nature of oral suspensions can lead to difficulties in accurate and reproducible sample handling and dilution.

  • Excipient Interference: Oral suspensions contain various excipients such as buffers, colors, dispersants, flavors, and preservatives that can potentially interfere with the analytical method.[6]

  • Physical Stability: The particle size and crystal form of the suspended drug can change over time, potentially affecting dissolution and bioavailability.[3][7]

Q3: How can I improve the dissolution of this compound for analysis?

A3: To improve the dissolution of this compound for analytical purposes, consider the following:

  • Solvent Selection: Methanol is commonly used to dissolve this compound for UV-Vis and HPLC analysis.[1][2] For oral suspensions, direct dilution with methanol containing an internal standard has been shown to be effective.[2] In some cases, a mixture of organic solvents like acetonitrile and methanol, followed by dilution with a buffer, is used.[8]

  • Sonication: Sonication can aid in the dissolution of the active pharmaceutical ingredient (API), especially when dealing with suspensions or aggregated particles.[3]

  • pH Adjustment: The pH of the dissolution medium can influence the solubility of Penicillin V. The USP specifies a pH range of 4.0 to 6.5 for a suspension of this compound.[1]

Q4: What are the common impurities associated with Penicillin V?

A4: Penicillin V can degrade to form related substances that need to be monitored.[9] While the specific impurities for this compound are not detailed in the provided results, penicillins, in general, can degrade via hydrolysis of the β-lactam ring. Common degradation products can include penicilloic acids.[9] Stability-indicating methods, typically HPLC, are crucial to separate and quantify these degradation products from the intact drug.[10]

Troubleshooting Guides for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups. A pH around 3.5 has been used successfully.[2] Using a high-purity, end-capped column can also minimize these interactions.
Column Overload Reduce the injection volume or the concentration of the sample solution.[11] The linearity of the method should be established to determine the appropriate concentration range.[2]
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11][12]
Inappropriate Mobile Phase Ensure the mobile phase components are of high purity and are properly mixed and degassed.[11] A common mobile phase is a mixture of methanol and a phosphate buffer.[2]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Check the HPLC pump for leaks and ensure it is properly primed. Perform a flow rate calibration.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the proportioning valves are functioning correctly.[11] Use of an internal standard can help to correct for minor variations.[2]
Column Temperature Variations Use a column oven to maintain a consistent temperature.[11]
Poor Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[11]
Issue 3: Inaccurate Quantification Results
Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure complete dissolution of the analyte. Use a validated sample preparation procedure, including accurate weighing and dilution steps.[1][8]
Standard Solution Instability Prepare fresh standard solutions regularly. Penicillin solutions can be unstable and should be handled accordingly.[13]
Incorrect Integration of Peaks Review the integration parameters in the chromatography data system to ensure accurate peak area determination.
Non-Linearity in Detector Response Verify the linearity of the method over the desired concentration range.[2]

Experimental Protocols

UV-Vis Spectrophotometric Method for Penicillin V Content

This protocol is based on the USP method for determining the Penicillin V content in this compound.[1]

  • Standard Preparation: Accurately weigh about 30 mg of USP Penicillin V Potassium RS and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Preparation: Accurately weigh about 40 mg of this compound and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Procedure: Concomitantly determine the absorbances of the Standard solution and the Sample solution in 1-cm cells at the wavelength of maximum absorbance at approximately 276 nm, using methanol as the blank.

  • Calculation: Calculate the percentage of Penicillin V using the formula provided in the USP monograph, taking into account the potency of the reference standard.[1]

HPLC Method for Penicillin V in Oral Suspensions

This protocol is adapted from a published method for the rapid analysis of Penicillin V in oral suspensions.[2]

  • Mobile Phase: Prepare a mixture of 53% methanol in 0.05 M aqueous phosphate buffer with a pH of 3.5.

  • Internal Standard Solution: Prepare a solution of 1,3,5-trimethoxybenzene in methanol.

  • Standard Preparation: Prepare a standard solution of USP Penicillin V Potassium RS in the internal standard solution.

  • Sample Preparation: Dilute a portion of the oral suspension with the internal standard solution to achieve a suitable concentration for analysis.

  • Chromatographic System:

    • Column: Reversed-phase C18 column.

    • Detector: UV detector at a suitable wavelength.

    • Flow Rate: As appropriate for the column dimensions.

  • Procedure: Inject equal volumes of the Standard and Sample preparations into the chromatograph, record the chromatograms, and measure the peak responses.

  • Calculation: Calculate the quantity of Penicillin V in the oral suspension by comparing the peak area ratios of the analyte to the internal standard in the sample and standard preparations.

Quantitative Data Summary

Parameter USP Specification for this compound Reference
Potency Not less than 1060 and not more than 1240 Penicillin V Units per mg.[1]
pH (in a 30 mg/mL suspension) Between 4.0 and 6.5.[1]
Water Content Between 5.0% and 8.0%.[1]
Penicillin V Content Between 62.3% and 72.5%.[1]
Parameter USP Specification for this compound Oral Suspension Reference
Content of Penicillin V Not less than 90.0% and not more than 120.0% of the labeled amount.[6]

Visualized Workflows

experimental_workflow start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep standard_prep Standard Preparation (Weighing & Dissolution) start->standard_prep hplc_analysis HPLC Analysis (Injection & Data Acquisition) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration & Calculation) hplc_analysis->data_processing end End data_processing->end troubleshooting_logic problem Analytical Problem (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) problem->check_mobile_phase check_column Inspect Column (Contamination, Age) problem->check_column check_instrument Verify Instrument Parameters (Flow Rate, Temperature) problem->check_instrument solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase solution_column Flush or Replace Column check_column->solution_column solution_instrument Calibrate and Adjust check_instrument->solution_instrument

References

Technical Support Center: Mitigating Penicillin Interference in Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference in laboratory tests caused by penicillin administration.

Frequently Asked Questions (FAQs)

Q1: Which common laboratory tests are known to be affected by penicillin and its derivatives?

A: Penicillin and related β-lactam antibiotics have been reported to interfere with several laboratory tests, including:

  • Urine Glucose Tests: Specifically, those utilizing the copper reduction method (e.g., Clinitest).[1][2][3][4]

  • Creatinine Assays: Primarily the Jaffe reaction, which uses alkaline picrate.[5]

  • Immunoassays: Potential for cross-reactivity, especially with anti-penicilloyl antibodies and penicillin metabolites.[6]

  • Direct Antiglobulin (Coombs) Test: Penicillin can lead to false-positive results.[7]

  • Protein Assays: Some methods, like the bicinchoninic acid (BCA) assay, may show interference.

Q2: What is the general mechanism behind penicillin interference in these tests?

A: The mechanisms of interference vary depending on the assay:

  • Chemical Reactivity: In tests like the Clinitest and Jaffe reaction, the chemical structure of penicillin or its metabolites can directly react with the test reagents, producing a false signal. For instance, some cephalosporins, which are also β-lactam antibiotics, can form a non-creatinine chromogen with the alkaline picrate reagent used in the Jaffe method.[5]

  • Cross-Reactivity: In immunoassays, antibodies raised against a specific target may unintentionally bind to penicillin or its metabolites (like penicilloic and penilloic acids) if they share similar structural features (epitopes).[6]

  • In Vivo Effects: Penicillin can induce the production of antibodies that coat red blood cells, leading to a positive Direct Antiglobulin (Coombs) Test.[7]

Q3: Are there alternative laboratory tests that are less susceptible to penicillin interference?

A: Yes, in many cases, alternative methods are available and recommended:

  • For Urine Glucose: Glucose oxidase-based tests (e.g., Tes-Tape, Diastix) are not affected by penicillin and are a reliable alternative to the copper reduction method (Clinitest).[1][2][3]

  • For Creatinine: Enzymatic methods for creatinine determination are generally less prone to interference from drugs like cephalosporins compared to the Jaffe reaction.[8]

  • For Immunoassays: The extent of interference is highly dependent on the specific antibodies and the assay design. If interference is suspected, using an assay with different monoclonal antibodies or a non-immunoassay-based method (e.g., liquid chromatography-mass spectrometry, LC-MS) may be necessary.

Troubleshooting Guides

Issue 1: Unexpectedly High Urine Glucose Levels in a Patient on Penicillin

Symptoms:

  • Urine glucose readings from a copper reduction-based test (e.g., Clinitest) are elevated.

  • Blood glucose levels are within the normal range.

  • The patient is being administered a penicillin-type antibiotic.

Troubleshooting Steps:

  • Confirm the Urine Glucose Testing Method: Verify if the method used is based on copper reduction. This method is known to be susceptible to interference from reducing substances, including some antibiotics.[2][9]

  • Re-test with an Alternative Method: Analyze the urine sample using a glucose oxidase-based strip test (e.g., Tes-Tape or Diastix). These tests are specific for glucose and are generally not affected by penicillin.[3][4]

  • Consult Patient Medication Records: Note the specific type of penicillin and the dosage. Higher concentrations of the antibiotic are more likely to cause significant interference.[2]

Quantitative Data Summary: Penicillin Interference in Urine Glucose Tests (Copper Reduction Method)

Antibiotic ClassSpecific Drug ExamplesObserved Interference with ClinitestRecommended Action
PenicillinsMezlocillin, Piperacillin, AzlocillinFalsely elevated readings, especially at high antibiotic and low glucose concentrations.[1][2]Use a glucose oxidase-based test.
Cephalosporins (β-Lactams)Cefadroxil, CefaclorCan produce a reaction color consistent with 0.25% glucose in glucose-free urine.[2]Use a glucose oxidase-based test.
Issue 2: Elevated Creatinine Levels in a Patient Receiving Penicillin or Cephalosporins

Symptoms:

  • Serum creatinine levels measured by the Jaffe reaction are unexpectedly high.

  • Other indicators of renal function appear normal.

  • The patient is on high-dose penicillin or cephalosporin therapy.

Troubleshooting Steps:

  • Identify the Creatinine Assay Method: Determine if the laboratory uses the Jaffe reaction. This method is known to be susceptible to interference from various compounds.

  • Consider the Specific Antibiotic: Cephalosporins are well-documented to interfere with the Jaffe reaction.[5] While less common, some penicillins may also react.

  • Request an Alternative Creatinine Measurement: If available, request a re-measurement of creatinine using an enzymatic assay, which is generally more specific and less prone to this type of interference.[8]

  • Sample Timing: If possible, collect blood samples for creatinine measurement at the trough concentration of the antibiotic (i.e., just before the next dose) to minimize the potential for interference.

Quantitative Data Summary: β-Lactam Interference with Creatinine Assays

Assay MethodInterfering AntibioticsNature of InterferenceMitigation Strategy
Jaffe ReactionCephalosporins (e.g., Cefoxitin)False positive (elevated) results due to the formation of a non-creatinine chromogen.[5]Use an enzymatic creatinine assay.[8]
Jaffe ReactionStreptomycin (high doses)False positive results.[5]Interpret results with caution and consider alternative methods.
Enzymatic MethodsGenerally less affectedMinimal interference reported from penicillins and most cephalosporins.Preferred method when β-lactam interference is suspected.
Issue 3: Suspected False-Positive Immunoassay Result

Symptoms:

  • An immunoassay (e.g., ELISA) yields a positive result that is inconsistent with other clinical or experimental data.

  • The sample is from a subject receiving penicillin therapy.

Troubleshooting Steps:

  • Review Assay Specificity: Examine the technical documentation for the immunoassay to check for any known cross-reactivity with penicillin or its metabolites.

  • Consider Metabolite Cross-Reactivity: Penicillin is metabolized into compounds like penicilloic acid, which can be immunologically active.[6][10] These metabolites may cross-react with the assay's antibodies.

  • Perform a Spike and Recovery Experiment: Add a known concentration of the analyte of interest to the sample matrix (with and without penicillin) to see if the recovery is within acceptable limits.

  • Use an Alternative Detection Method: If interference is strongly suspected and cannot be resolved, consider a different analytical platform, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.

Experimental Protocols

Protocol: Validating and Mitigating Penicillin Interference in a Laboratory Assay
  • Objective: To determine if penicillin or its metabolites interfere with a specific laboratory assay and to establish a mitigation strategy.

  • Materials:

    • Blank matrix (e.g., drug-free serum, urine, or buffer)

    • Penicillin standard of known concentration

    • Analyte of interest standard of known concentration

    • Your laboratory assay kit and required instrumentation

  • Procedure:

    • Step 1: Baseline Measurement: Analyze the blank matrix to establish a baseline reading for your assay.

    • Step 2: Interference Check (Penicillin Only):

      • Prepare several dilutions of the penicillin standard in the blank matrix to cover a range of clinically relevant concentrations.

      • Analyze these samples using your assay. A significant deviation from the baseline reading indicates direct interference.

    • Step 3: Spike and Recovery (Analyte in Blank Matrix):

      • Prepare a sample of the blank matrix spiked with a known concentration of your analyte.

      • Analyze this sample and calculate the percent recovery: (Measured Concentration / Spiked Concentration) x 100%. The recovery should ideally be between 80-120%.

    • Step 4: Spike and Recovery with Penicillin:

      • Prepare a sample of the blank matrix spiked with both your analyte of interest and penicillin at a clinically relevant concentration.

      • Analyze the sample and calculate the percent recovery of your analyte. A significant change in recovery compared to Step 3 suggests interference.

    • Step 5: Serial Dilution:

      • If interference is observed, perform serial dilutions of the patient/experimental sample. If the interference is concentration-dependent, dilution may reduce its effect. Analyze the diluted samples and multiply the result by the dilution factor.

  • Mitigation:

    • If interference is confirmed and cannot be resolved by dilution, an alternative assay method should be used.

Visualizations

InterferenceTroubleshootingWorkflow Workflow for Investigating Suspected Penicillin Interference start Unexpected Lab Result in Patient on Penicillin check_meds Review Patient's Medication: - Specific Penicillin - Dosage and Timing start->check_meds check_assay Identify Assay Method and Known Interferences check_meds->check_assay is_known_interference Is There a Known Interference? check_assay->is_known_interference select_alt_method Select and Perform Alternative Assay (e.g., Glucose Oxidase, Enzymatic Creatinine) is_known_interference->select_alt_method Yes no_known_interference No Known Interference Proceed with Validation is_known_interference->no_known_interference No compare_results Compare Original and Alternative Assay Results select_alt_method->compare_results end Final Report compare_results->end report_with_caution Report Original Result with Caution Note About Potential Interference report_with_caution->end protocol Perform Interference Validation Protocol (Spike & Recovery, Dilution) no_known_interference->protocol interference_confirmed Interference Confirmed? protocol->interference_confirmed interference_confirmed->select_alt_method Yes, and alternative is available interference_confirmed->report_with_caution Yes, and no alternative available no_interference No Interference Detected Investigate Other Causes (e.g., sample handling, patient condition) interference_confirmed->no_interference No no_interference->end

Caption: Troubleshooting workflow for suspected penicillin interference.

MitigationDecisionTree Decision Tree for Mitigating Penicillin Interference start Suspected Penicillin Interference test_type What type of test? start->test_type urine_glucose Urine Glucose test_type->urine_glucose Urine Glucose creatinine Creatinine test_type->creatinine Creatinine immunoassay Immunoassay test_type->immunoassay Immunoassay glucose_method Using Copper Reduction (Clinitest)? urine_glucose->glucose_method creatinine_method Using Jaffe Reaction? creatinine->creatinine_method immunoassay_validation Perform Validation Protocol immunoassay->immunoassay_validation use_gox Switch to Glucose Oxidase Method glucose_method->use_gox Yes no_action_gox No Action Needed (Glucose Oxidase) glucose_method->no_action_gox No use_enzymatic Switch to Enzymatic Creatinine Method creatinine_method->use_enzymatic Yes no_action_enzymatic No Action Needed (Enzymatic Method) creatinine_method->no_action_enzymatic No interference_present Interference Confirmed? immunoassay_validation->interference_present dilute_sample Dilute Sample and Re-analyze interference_present->dilute_sample Yes report_inconclusive Report as Inconclusive due to Interference interference_present->report_inconclusive No use_alt_platform Use Alternative Platform (e.g., LC-MS/MS) dilute_sample->use_alt_platform If dilution fails

References

Adjusting Penicillin V dosage for research subjects with renal impairment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of Penicillin V for research subjects with renal impairment.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of Penicillin V?

A1: Penicillin V is absorbed orally with a bioavailability of approximately 60-73%.[1][2] While it is primarily excreted by the kidneys through tubular secretion, a notable portion of the drug (about 35-70%) is metabolized in the liver to an inactive compound, penicilloic acid.[1][3] In individuals with impaired kidney function, the renal excretion of Penicillin V is delayed.[4] However, due to the significant hepatic metabolism, the impact of renal impairment on the overall drug clearance is less pronounced compared to other penicillins, like Penicillin G, which are almost exclusively cleared by the kidneys.[5]

Q2: Is it necessary to adjust the dosage of Penicillin V for research subjects with renal impairment?

A2: No, it is generally not necessary to adjust the dosage of Penicillin V for subjects with any degree of renal impairment.[6][7][8] This includes individuals with severe renal impairment (Creatinine Clearance <10 mL/min) and those undergoing dialysis.[7]

Q3: Why is Penicillin V dosed differently than Penicillin G in renal impairment?

A3: The difference in dosing recommendations stems from their distinct elimination pathways. Penicillin G is minimally metabolized and is almost entirely eliminated unchanged by the kidneys.[3] Consequently, renal impairment leads to significant accumulation of Penicillin G, necessitating dose adjustments to prevent toxicity.[9] In contrast, Penicillin V undergoes substantial hepatic metabolism, providing an alternative clearance route that mitigates drug accumulation in the presence of reduced kidney function.[1][5]

Q4: What potential adverse effects should be monitored in subjects with renal impairment receiving Penicillin V?

A4: While dosage adjustments are not typically required, it is prudent to monitor for any potential adverse effects, especially with prolonged use.[9] Standard monitoring should include observing for signs of hypersensitivity reactions (e.g., rash, urticaria) and gastrointestinal disturbances (e.g., nausea, diarrhea).[1] In the context of a research study, periodic assessment of renal and hematologic function is also recommended during long-term administration.[9][10]

Penicillin V Dosage Adjustment in Renal Impairment

The following table summarizes the recommended dosage adjustments for Penicillin V based on creatinine clearance (CrCl).

Creatinine Clearance (CrCl)Recommended Penicillin V Dosage Adjustment
>50 mL/minNo adjustment necessary.
10-50 mL/minNo adjustment necessary.[7]
<10 mL/minNo adjustment necessary.[7]
Hemodialysis / Peritoneal DialysisNo adjustment necessary.[7]

Experimental Protocols

Methodology for Assessing Renal Function

To accurately determine the appropriate dosing regimen for research subjects, it is essential to estimate their renal function. The most common method for this in a research and clinical setting is the calculation of creatinine clearance (CrCl) using the Cockcroft-Gault equation.

Objective: To estimate a research subject's creatinine clearance to guide drug dosage.

Materials:

  • Subject's age, weight (in kg), and sex.

  • Recent serum creatinine (SCr) level (in mg/dL or µmol/L).

  • Calculator.

Procedure:

  • Record Subject Data: Accurately record the subject's age (in years), actual body weight (in kg), and sex.

  • Obtain Serum Creatinine: Collect a blood sample to measure the serum creatinine concentration. Ensure the subject has stable renal function at the time of measurement.

  • Calculate Creatinine Clearance (CrCl): Use the Cockcroft-Gault formula:[11][12]

    • For males: CrCl (mL/min) = [(140 - age) × weight (kg)] / [72 × SCr (mg/dL)]

    • For females: CrCl (mL/min) = [(140 - age) × weight (kg)] / [72 × SCr (mg/dL)] × 0.85

    Note: If serum creatinine is provided in µmol/L, convert it to mg/dL by dividing by 88.4.

  • Considerations for Body Weight:

    • If the subject's actual body weight is less than their ideal body weight (IBW), use the actual body weight.

    • For obese subjects (BMI > 30 kg/m ²), it is often recommended to use an adjusted body weight (AdjBW) to avoid overestimation of CrCl. The formulas for IBW and AdjBW are as follows:

      • IBW (males, in kg) = 50 + 2.3 × (height in inches - 60)

      • IBW (females, in kg) = 45.5 + 2.3 × (height in inches - 60)

      • AdjBW (in kg) = IBW + 0.4 × (Actual Body Weight - IBW)

  • Interpret the Results: Use the calculated CrCl value to determine the subject's category of renal function and apply the dosage recommendations from the table above.

Workflow for Penicillin V Dosing in Research Subjects

PenicillinV_Dosing_Workflow Penicillin V Dosing Workflow for Research Subjects with Renal Impairment start Start: New Research Subject for Penicillin V Administration assess_renal Assess Renal Function: Measure Serum Creatinine start->assess_renal calculate_crcl Calculate Creatinine Clearance (CrCl) using Cockcroft-Gault Equation assess_renal->calculate_crcl decision Is Dose Adjustment Required for Penicillin V? calculate_crcl->decision no_adjustment No: Standard Dosage is Appropriate for All Levels of Renal Function decision->no_adjustment Based on Guidelines administer_drug Administer Standard Penicillin V Dose no_adjustment->administer_drug monitor Monitor Subject for Adverse Events and Efficacy administer_drug->monitor end End of Dosing Protocol monitor->end

Caption: Workflow for Penicillin V dosage determination in research.

References

Challenges in maintaining long-term stability of Penicillin V benzathine suspensions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Penicillin V Benzathine Suspensions

Welcome to the Technical Support Center for this compound Suspensions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and answers to frequently asked questions regarding the long-term stability of this compound suspensions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Q1: I've observed significant caking (a dense sediment that is difficult to redisperse) in my suspension after storage. What is causing this?

A1:

  • Potential Cause 1: Inadequate Suspending or Flocculating Agents. The formulation may lack the proper concentration or type of excipients needed to keep the this compound particles adequately suspended.

  • Solution: Re-evaluate the formulation's suspending system. Consider optimizing the concentration of existing agents (e.g., carboxymethylcellulose, xanthan gum) or introducing a flocculating agent (e.g., electrolytes, surfactants) to promote the formation of loose particle agglomerates (floccules) that are easily redispersed.

  • Potential Cause 2: Particle Size Growth (Ostwald Ripening). Over time, smaller particles can dissolve and redeposit onto larger particles, leading to crystal growth. These larger, denser particles settle more quickly and can form a compact cake.

  • Solution: Control the initial particle size distribution of the this compound active pharmaceutical ingredient (API). A narrower, more uniform distribution can reduce the driving force for Ostwald ripening. Incorporating a crystal growth inhibitor into the formulation may also be beneficial.

  • Potential Cause 3: Improper Storage Temperature. Temperature fluctuations can alter the solubility of the API, accelerating particle growth and settling.

  • Solution: Ensure suspensions are stored at the recommended temperature, typically refrigerated at 2°C to 8°C (36°F to 46°F), and avoid freezing.[1][2] Use temperature-controlled storage units and monitor for fluctuations.

Q2: The potency of my suspension has dropped below the acceptable limit (e.g., 90% of label claim) sooner than expected. What is the likely cause?

A2:

  • Potential Cause 1: Chemical Degradation via Hydrolysis. Penicillin V, like all beta-lactam antibiotics, is susceptible to hydrolysis, which opens the beta-lactam ring and renders the drug inactive.[3][4] This is the most common pathway for potency loss.

  • Solution: The primary driver of hydrolysis is pH. This compound oral suspensions should be buffered to maintain a pH between 6.0 and 7.0.[5] Verify the pH of your formulation and adjust the buffer system (e.g., citrate or phosphate buffers) as needed to maintain this optimal range throughout the product's shelf life.

  • Potential Cause 2: Elevated Storage Temperature. Chemical degradation rates are highly dependent on temperature. Storing the suspension at room temperature or higher will significantly accelerate the hydrolysis of Penicillin V.[6][7]

  • Solution: Strictly adhere to refrigerated storage conditions (2°C to 8°C).[1][2] Studies have shown that reconstituted Penicillin V potassium is unstable in less than 37 hours at 25°C (room temperature).[6][7]

Q3: I'm noticing a change in the color and odor of the suspension. Is this a sign of instability?

A3:

  • Potential Cause 1: Chemical Degradation. The breakdown products of Penicillin V can be colored or have distinct odors.[8] A change in appearance is a strong indicator of chemical instability.

  • Solution: Discard the suspension immediately. Review the formulation for potential incompatibilities between excipients and the API. Perform forced degradation studies to identify the specific degradation products and pathways, which can help in reformulating a more stable product.

  • Potential Cause 2: Microbial Contamination. Although preserved, suspensions can be susceptible to microbial growth if the preservative system is inadequate or compromised, which can lead to changes in appearance and odor.[8]

  • Solution: Evaluate the efficacy of the preservative system (e.g., parabens, sodium benzoate) in your formulation. Ensure that manufacturing and handling procedures are aseptic to prevent initial contamination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a reconstituted this compound oral suspension?

A1: Reconstituted oral suspensions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) in a tightly closed container.[1][2][5] Do not freeze the suspension, as this can damage the formulation and affect particle dispersion. The powder for suspension should be stored in a dry place at room temperature (below 25°C) before reconstitution.[1]

Q2: Why is pH control so critical for the stability of these suspensions?

A2: The stability of the Penicillin V molecule is highly pH-dependent. The primary degradation route is the hydrolysis of the beta-lactam ring. This reaction is catalyzed by both acidic and alkaline conditions.[4][9] Maintaining a pH between 6.0 and 7.0 is crucial to minimize the rate of this degradation and ensure the drug remains potent for its intended shelf life.[5]

Q3: How long is a reconstituted Penicillin V suspension typically stable?

A3: The stability period varies by product and formulation, but generally, reconstituted suspensions are stable for 7 to 14 days when refrigerated.[1][8] However, some studies have shown that only certain formulations meet the 90% potency requirement at 14 days, highlighting the variability between products.[10] It is critical to refer to the specific product's literature or conduct your own stability studies. One study on Penicillin V potassium repackaged in oral syringes found it reached 90% of the label claim in 11.5 days at 4°C.[6][7]

Q4: What role do excipients play in the stability of the suspension?

A4: Excipients are critical for both physical and chemical stability.

  • Suspending Agents (e.g., HPMC, Xanthan Gum): Increase the viscosity of the vehicle to slow down particle settling.

  • Wetting Agents (e.g., Polysorbates): Ensure proper dispersion of the hydrophobic API particles in the aqueous vehicle.

  • Flocculating Agents: Promote the formation of loose particle aggregates that prevent caking and are easily redispersed.

  • Buffers (e.g., Citrate, Phosphate): Maintain the optimal pH to minimize chemical degradation.[9][11]

  • Preservatives (e.g., Parabens, Benzoates): Prevent microbial growth in the aqueous formulation.[11]

Quantitative Stability Data

The following table summarizes stability data for Penicillin V Potassium (a related, more soluble salt often used in oral liquid preparations) under different storage conditions. While not specific to the benzathine salt, it illustrates the critical impact of temperature on stability.

Storage TemperatureTime to Reach 90% of Label ClaimStudy Reference
4°C (Refrigerated)11.5 days[6][7]
25°C (Room Temp)< 37 hours[6][7]
41°CNot specified, but degradation is rapid[6][7]
60°CNot specified, but degradation is rapid[6][7]
75°CNot specified, but degradation is rapid[6][7]

Table 1: Stability of Reconstituted Penicillin V Potassium (125 mg/mL) in Oral Syringes.

Experimental Protocols

Protocol 1: HPLC Method for Potency and Degradation Products

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantifying Penicillin V and its primary degradants.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to 6.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 230 nm.[12]

    • Injection Volume: 20 µL.

  • Preparation of Standards:

    • Prepare a stock solution of USP Penicillin V Potassium Reference Standard at a concentration of 1 mg/mL in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Preparation of Samples:

    • Accurately weigh a portion of the suspension.

    • Dilute with the mobile phase to a theoretical concentration of Penicillin V within the calibration range (e.g., 0.1 mg/mL).

    • Centrifuge or filter the sample through a 0.45 µm filter to remove undissolved particles before injection.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Calculate the concentration of Penicillin V in the samples by comparing their peak areas to the calibration curve. Degradation products can be identified by their retention times relative to the main peak and quantified as a percentage of the total peak area.

Protocol 2: Particle Size Distribution Analysis

This protocol uses laser diffraction to assess the physical stability of the suspension.

  • Instrument: Laser Diffraction Particle Size Analyzer.

  • Sample Preparation:

    • Gently invert the suspension bottle 10-15 times to ensure homogeneity. Do not shake vigorously to avoid air bubbles.

    • Add a small, representative aliquot of the suspension to the instrument's dispersion unit (typically containing water or a suitable dispersant) until the optimal obscuration level is reached.

  • Measurement:

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the particle size distribution, paying close attention to the D(v, 0.1), D(v, 0.5), and D(v, 0.9) values, which represent the particle diameters at 10%, 50% (median), and 90% of the volume distribution, respectively.

  • Analysis:

    • Compare the particle size distribution at different stability time points (e.g., T=0, 1 month, 3 months). A significant increase in the D(v, 0.9) value may indicate particle aggregation or crystal growth.

Visualizations

Diagram 1: Chemical Degradation Pathway of Penicillin V

This diagram illustrates the primary hydrolytic degradation pathway of Penicillin V, which involves the cleavage of the beta-lactam ring to form inactive penicilloic acid.

G PenV Penicillin V (Active Beta-Lactam Ring) TransitionState Hydrolysis (H₂O, H⁺, or OH⁻) PenV->TransitionState Cleavage of Amide Bond PenicilloicAcid Penicilloic Acid (Inactive, Ring Opened) TransitionState->PenicilloicAcid Formation of Carboxyl Groups

Caption: Hydrolytic degradation of Penicillin V.

Diagram 2: Experimental Workflow for a Suspension Stability Study

This flowchart outlines the key steps involved in conducting a long-term stability study for a this compound suspension.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Formulation 1. Formulate Suspension Packaging 2. Package in Final Container Formulation->Packaging T0 3. Initial Analysis (T=0) (Potency, pH, Particle Size, Appearance) Packaging->T0 Storage 4. Place on Stability (e.g., 5°C / ambient RH) T0->Storage Timepoints 5. Pull Samples at Timepoints (1, 3, 6, 12 months) Storage->Timepoints Analysis 6. Perform Stability Tests Timepoints->Analysis Analysis->Timepoints Next Timepoint Data 7. Analyze Data & Trends Analysis->Data Report 8. Generate Stability Report Data->Report G Start Instability Observed IssueType What is the nature of the instability? Start->IssueType Caking Caking (Hard Sediment) IssueType->Caking Sedimentation CrystalGrowth Crystal Growth (Large Particles) IssueType->CrystalGrowth Particle Size PoorDispersion Poor Redispersion IssueType->PoorDispersion Redispersion CauseCaking Potential Causes: - Inadequate suspending agent - Particle aggregation - Improper flocculation Caking->CauseCaking CauseCrystal Potential Causes: - Ostwald Ripening - Temperature fluctuations - Broad particle size distribution CrystalGrowth->CauseCrystal CauseDispersion Potential Causes: - Insufficient wetting agent - High viscosity - Strong particle interactions PoorDispersion->CauseDispersion ActionCaking Action: - Increase suspending agent - Add flocculating agent CauseCaking->ActionCaking ActionCrystal Action: - Control API particle size - Optimize storage temp - Add growth inhibitor CauseCrystal->ActionCrystal ActionDispersion Action: - Optimize wetting agent - Adjust viscosity CauseDispersion->ActionDispersion

References

Identifying and minimizing impurities in Penicillin V benzathine batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and minimization of impurities in Penicillin V benzathine batches. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three main types:

  • Related Substances: These are molecules that are structurally similar to Penicillin V and may be formed during the synthesis process.

  • Degradation Products: Penicillin V is susceptible to degradation when exposed to environmental factors such as heat, moisture, and changes in pH.[1] This degradation can lead to the formation of impurities like penicilloic acid and penilloic acid.[2][3]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying Penicillin V and its impurities.[1][2][4] For structural elucidation of unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) is a powerful tool.[2]

Q3: What are forced degradation studies, and why are they important for this compound?

A3: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a drug substance under more severe conditions than those used in accelerated stability studies.[3] These studies are crucial for:

  • Identifying potential degradation products that could form under various storage and handling conditions.

  • Elucidating the degradation pathways of the drug substance.

  • Developing and validating stability-indicating analytical methods that can accurately measure the active ingredient in the presence of its degradation products.[2]

Typical stress conditions for Penicillin V include exposure to acidic, alkaline, oxidative, thermal, and photolytic environments.[2]

Q4: How can I minimize the formation of impurities during the production of this compound?

A4: Minimizing impurity formation requires careful control over the entire manufacturing process. Key strategies include:

  • Optimization of Synthesis: Fine-tuning reaction conditions (temperature, pH, reaction time) to reduce the formation of synthesis-related impurities.

  • Control of Raw Materials: Ensuring the purity of starting materials and reagents.

  • Effective Purification: Implementing robust purification steps to remove impurities after synthesis.

  • Controlled Storage and Handling: Storing this compound under recommended conditions (temperature, humidity, light protection) to prevent degradation.

Regulatory bodies like the European Medicines Agency (EMA) emphasize the importance of a well-described and controlled manufacturing process, especially for antibiotics produced via fermentation or semi-synthesis.

Troubleshooting Guides for HPLC Analysis

This section addresses common problems encountered during the HPLC analysis of this compound and its impurities.

ProblemPossible Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Extraneous column effects.- Optimize the mobile phase pH to suppress silanol interactions.- Reduce the sample concentration or injection volume.- Ensure proper column packing and connections.[2]
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high.- Adjust the organic-to-aqueous ratio in the mobile phase.- Replace the column with a new one.- Optimize the flow rate to improve separation.[2]
Ghost Peaks - Contaminated mobile phase or glassware.- Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol and inject a blank solvent between samples.[2]
High Backpressure - Clogged column frit or inlet filter.- Air bubbles in the mobile phase.- Damaged pump seals.- Flush the column and replace the inlet filter if necessary.- Degas the mobile phase thoroughly.- Inspect and replace pump seals if they are worn or leaking.[5]
Peak Splitting - Poor column packing.- Incompatible mobile phase and sample solvents.- Column overloading.- Use a new, well-packed column.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.- Reduce the amount of sample injected onto the column.[5]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Penicillin V

This protocol provides a general method for the separation and quantification of Penicillin V and its impurities.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient elution is often employed. For example:

      • Mobile Phase A: 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid.[7]

      • Mobile Phase B: Methanol.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector at 220 nm.[7]

    • Column Temperature: 40°C.[7]

    • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

    • Filter the solution through a 0.45 µm nylon filter before injection.[6]

Protocol 2: Forced Degradation Studies of Penicillin V

This protocol outlines the conditions for inducing the degradation of Penicillin V to identify potential degradation products.[2]

  • Acid Degradation: Dissolve Penicillin V in 0.1 M HCl and heat at 80°C for 2 hours.

  • Alkaline Degradation: Dissolve Penicillin V in 0.1 M NaOH and maintain at room temperature for 10 minutes.

  • Oxidative Degradation: Dissolve Penicillin V in 3% H₂O₂ and maintain at room temperature for 15 minutes.

  • Thermal Degradation: Expose solid Penicillin V to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Penicillin V to UV light (254 nm) for 24 hours.

After exposure to these stress conditions, the samples should be analyzed by a stability-indicating HPLC method to separate and identify the resulting degradation products.

Quantitative Data

The following table summarizes typical validation parameters for an HPLC method used for impurity quantification. Actual values may vary depending on the specific method and instrumentation.

ParameterMethod A: Isocratic HPLC-UVMethod B: Gradient HPLC-UV
Linearity Range (µg/mL) 0.1 - 10.00.05 - 15.0
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.050.02
Limit of Quantification (LOQ) (µg/mL) 0.10.05
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.0
Precision (% RSD) < 2.0< 1.5

Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis of impurities in this compound.

experimental_workflow Experimental Workflow for Impurity Analysis sample_prep Sample Preparation hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: A general workflow for the analysis of impurities using HPLC.

degradation_pathway Simplified Degradation Pathway of Penicillin V pen_v Penicillin V penicilloic_acid Penicilloic Acid pen_v->penicilloic_acid Alkaline/Enzymatic Hydrolysis penilloic_acid Penilloic Acid pen_v->penilloic_acid Acidic Conditions phenoxyacetic_acid Phenoxyacetic Acid penicilloic_acid->phenoxyacetic_acid

Caption: A simplified diagram of the major degradation pathways for Penicillin V.

troubleshooting_logic HPLC Troubleshooting Logic action_node action_node start Problem Observed? check_pressure High Backpressure? start->check_pressure check_peaks Abnormal Peaks? check_pressure->check_peaks No action_flush Flush System / Check for Blockages check_pressure->action_flush Yes check_retention Retention Time Shift? check_peaks->check_retention No action_peak_shape Adjust Mobile Phase / Check Column check_peaks->action_peak_shape Yes action_mobile_phase Prepare Fresh Mobile Phase / Check Pump check_retention->action_mobile_phase Yes end Problem Resolved check_retention->end No action_flush->end action_peak_shape->end action_mobile_phase->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Bioequivalence Testing of Generic vs. Brand-Name Benzathine Penicillin G Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between generic and brand-name benzathine penicillin G (BPG) formulations, supported by experimental data and detailed methodologies. Establishing bioequivalence for long-acting injectable suspensions like BPG presents unique challenges due to its low aqueous solubility and prolonged release characteristics.[1][2] This document synthesizes findings from pharmacokinetic studies and in vitro characterization to offer a comprehensive overview for professionals in drug development and research.

I. Regulatory Framework for Bioequivalence

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the World Health Organization (WHO) have established guidelines for demonstrating bioequivalence of BPG formulations. These guidelines are crucial for the approval of generic versions.

The FDA recommends two primary options for establishing bioequivalence[3]:

  • Two in vitro bioequivalence studies supported by in vitro characterization. This option is available if the test product is qualitatively (Q1) and quantitatively (Q2) the same as the reference listed drug (RLD).

  • One in vivo bioequivalence study with pharmacokinetic endpoints.

The WHO recommends a single-dose, parallel-design in vivo study due to the long half-life of the drug, which makes crossover studies challenging.[4] For a crossover study, a washout period of at least 75 days, and possibly up to 5 months, is suggested.[1][4]

Bioequivalence is generally concluded if the 90% confidence intervals (CIs) for the ratio of the geometric means of the primary pharmacokinetic parameters (Cmax and AUC) between the test and reference products fall within the acceptance range of 80.00% to 125.00%.[4][5]

II. Comparative Pharmacokinetic Data

Pharmacokinetic (PK) studies are fundamental in assessing the rate and extent of drug absorption. For BPG, these studies typically measure the plasma concentrations of benzylpenicillin (penicillin G) over an extended period.[4] The key PK parameters for bioequivalence assessment are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the curve extrapolated to infinity (AUC0-inf).[1][4]

Below is a summary of comparative pharmacokinetic data from a bioequivalence study comparing a generic and a brand-name BPG formulation.

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation (Brand-Name)Ratio (Test/Reference) [90% CI]
Cmax (ng/mL) 1.1 (µg/mL)Not explicitly stated, but ratio provided97.75% (86.34% - 110.67%)[2][6]
AUC0-t (µg·h/mL) 279.6 (for AUC0-504h)Not explicitly stated, but ratio provided91.15% (85.29% - 97.42%)[2][6]
AUC0-inf (µg·h/mL) Not explicitly statedNot explicitly stated87.98% (81.29% - 95.23%)[6]
Tmax (h) 9.60 (median)Not explicitly stated-

Data synthesized from a study by Shahbazi et al. (2013) and another bioavailability study.[1][6] Note that direct comparison of absolute values between different studies can be misleading due to variations in study design, analytical methods, and patient populations. The ratio of geometric means and the corresponding 90% confidence interval are the primary determinants of bioequivalence.

A study involving 12 healthy male volunteers demonstrated that a generic BPG formulation was bioequivalent to the innovator product, Retarpen®.[1] Another study with 168 healthy male subjects also concluded bioequivalence between two BPG formulations based on ANVISA (Brazilian Health Regulatory Agency) criteria.[6]

III. Experimental Protocols

Detailed and validated methodologies are critical for reliable bioequivalence testing. The following sections outline typical protocols for both in vivo and in vitro studies.

A representative in vivo study protocol is detailed below.

  • Study Design: An open-label, randomized, two-period, two-group crossover or a parallel design is often employed.[1][4] A single intramuscular injection of 1,200,000 IU of benzathine penicillin G is a common dosage.[1][2]

  • Subjects: Healthy adult male volunteers are typically recruited.[1][6] The number of subjects is determined by statistical power calculations, often ranging from 12 to over 100 participants.[1][6]

  • Washout Period: Due to the long half-life of BPG (approximately 336 hours), a lengthy washout period of at least 75 days to 5 months is necessary for crossover studies.[1][4][7]

  • Blood Sampling: Serial blood samples are collected over an extended period, for instance, up to 500-672 hours post-dose, to adequately capture the drug's absorption, distribution, and elimination phases.[1][6]

  • Analytical Method: Plasma concentrations of penicillin G are determined using a validated high-performance liquid chromatography (HPLC) with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][4] The method must be validated for linearity, accuracy, precision, and sensitivity.[1]

In vitro tests are crucial for characterizing the physicochemical properties of the formulation and can sometimes be used in lieu of in vivo studies.

  • Particle Size Distribution: The particle size of the suspended BPG is a critical quality attribute that influences its dissolution and absorption rate. Comparative analysis of the particle size distribution (e.g., D10, D50, and D90) between the test and reference products is recommended.[3] This is typically performed on at least three batches of each product.[3]

  • In Vitro Dissolution/Release Testing (IVRT): A properly developed and validated IVRT method that is sensitive to potential formulation differences is required.[3] The dissolution profiles of the test and reference products are compared. The FDA's Dissolution Methods Database may provide specific methodologies.[3] While there is no universally accepted standard method for injectable suspensions, various apparatus and media can be adapted.[8] For poorly soluble drugs like BPG, the inclusion of hydrophilic carriers (e.g., PEG 4000, Mannitol) in the formulation can enhance the dissolution rate.[9][10]

IV. Visualizing Experimental and Logical Workflows

Diagrams can effectively illustrate the complex processes involved in bioequivalence testing.

cluster_0 In Vivo Bioequivalence Pathway SubjectRecruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Test vs. Reference) SubjectRecruitment->Randomization Dosing Single IM Dose Administration Randomization->Dosing BloodSampling Serial Blood Sampling (e.g., up to 672h) Dosing->BloodSampling SampleAnalysis Plasma Penicillin G Analysis (LC-MS/MS or HPLC) BloodSampling->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) SampleAnalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI for Ratio) PK_Analysis->Stat_Analysis BE_Conclusion_vivo Bioequivalence Conclusion Stat_Analysis->BE_Conclusion_vivo cluster_1 In Vitro Bioequivalence & Characterization Pathway Formulation_Q1Q2 Q1/Q2 Sameness Assessment PSD_Analysis Particle Size Distribution (Test vs. Reference) Formulation_Q1Q2->PSD_Analysis IVRT_Method IVRT Method Development & Validation Formulation_Q1Q2->IVRT_Method PBE_Analysis Population Bioequivalence (PBE) Analysis of Particle Size PSD_Analysis->PBE_Analysis Dissolution_Testing Comparative Dissolution Testing IVRT_Method->Dissolution_Testing Data_Analysis Profile Comparison (e.g., f2 similarity factor) Dissolution_Testing->Data_Analysis BE_Conclusion_vitro Bioequivalence Conclusion Data_Analysis->BE_Conclusion_vitro PBE_Analysis->BE_Conclusion_vitro

References

Penicillin V Benzathine Versus Amoxicillin for Group A Streptococci Eradication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of penicillin V benzathine and amoxicillin for the eradication of Group A Streptococcus (GAS), the causative agent of streptococcal pharyngitis. The information presented is based on clinical trial data and established treatment guidelines to inform research and development in this therapeutic area.

Efficacy in Eradication of Group A Streptococci

Penicillin V has long been the standard treatment for GAS pharyngitis due to its narrow spectrum of activity, proven efficacy, and low cost.[1] Amoxicillin, a derivative of penicillin, is also a recommended first-line treatment and is often preferred for children due to its more palatable taste and the option of once-daily dosing.[2][3]

Intramuscular benzathine penicillin G is a long-acting formulation that provides a single-dose option, which can be crucial for ensuring adherence to treatment.[2][4] Clinical studies have compared the bacteriological eradication rates and clinical outcomes of these antibiotics.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from clinical trials comparing the efficacy of penicillin V (oral), intramuscular benzathine penicillin G, and amoxicillin in the eradication of GAS.

Table 1: Bacteriological Eradication Rates

Antibiotic RegimenStudy PopulationFollow-up TimeBacteriological Eradication RateReference
Amoxicillin (oral, once daily)Children48 hours81.1%[5]
Benzathine Penicillin G (intramuscular)Children48 hours93.6%[5]
Amoxicillin (oral, 40 mg/kg/day)Children (3-18 years)10-14 days post-treatment79.3%[6]
Penicillin V (oral, standard dose)Children (3-18 years)10-14 days post-treatment54.5%[6]
Amoxicillin (oral, 50 mg/kg/day for 6 days)Children4 days post-treatment83.7%[7]
Penicillin V (oral, 45 mg/kg/day for 10 days)Children4 days post-treatment85.3%[7]

Table 2: Clinical Cure and Treatment Failure Rates

Antibiotic RegimenStudy PopulationOutcomeRateReference
Amoxicillin (oral, once daily)ChildrenTreatment Failure18.9%[5]
Benzathine Penicillin G (intramuscular)ChildrenTreatment Failure6.4%[5]
Amoxicillin (oral, 40 mg/kg/day)Children (3-18 years)Clinical Cure87.9%[6]
Penicillin V (oral, standard dose)Children (3-18 years)Clinical Cure70.9%[6]
Amoxicillin (oral, once daily)ChildrenClinical Recurrence (12-21 days post-treatment)9.2%[8]
Amoxicillin (oral, twice daily)ChildrenClinical Recurrence (12-21 days post-treatment)7.1%[8]

It is important to note that while some studies show a statistically significant difference in eradication or clinical cure rates, others report non-inferiority between the treatment arms.[4][5] For instance, one study concluded that once-daily oral amoxicillin is as effective as intramuscular benzathine penicillin G for treating GAS pharyngitis, although penicillin was more effective in reducing exudate.[5] Another randomized controlled trial found that in a per-protocol analysis, amoxicillin was not inferior to intramuscular benzathine penicillin G in one location (Croatia), but it was in another (Egypt), highlighting the potential influence of factors like patient compliance.[4]

Experimental Protocols

The design and methodology of clinical trials evaluating the efficacy of antibiotics for GAS pharyngitis are crucial for interpreting the results. Below are detailed descriptions of the typical experimental protocols employed in such studies.

Patient Population and Selection Criteria

Clinical trials for GAS pharyngitis typically enroll pediatric and adult patients presenting with signs and symptoms of acute pharyngitis.

Inclusion Criteria:

  • Age within a specified range (e.g., 3 to 18 years for pediatric studies).[6]

  • Clinical signs and symptoms consistent with GAS pharyngitis, such as sore throat, fever, tonsillar exudates, and tender anterior cervical lymph nodes.[5][9]

  • Laboratory confirmation of GAS infection through a positive rapid antigen detection test (RADT) and/or a positive throat culture.[9]

Exclusion Criteria:

  • History of allergy to penicillin or other β-lactam antibiotics.[5]

  • Use of systemic antibiotics within a specified period before enrollment (e.g., the preceding 3 days for oral antibiotics or 28 days for intramuscular antibiotics).[9]

  • History of rheumatic fever or rheumatic heart disease.[9]

  • Presence of other concurrent illnesses.[9]

Diagnostic Confirmation of GAS Infection

Accurate diagnosis is fundamental to ensure that only patients with GAS pharyngitis are included in the trial.

  • Throat Swab and Culture: A throat swab is collected from the posterior pharynx and tonsils and cultured on a sheep blood agar plate. This is considered the gold standard for diagnosis.[10][11]

  • Rapid Antigen Detection Test (RADT): RADTs provide a rapid diagnosis and have high specificity, though their sensitivity can vary.[10] In many pediatric guidelines, a negative RADT result is recommended to be confirmed with a throat culture.[12]

Treatment Allocation and Dosing Regimens

Participants are typically randomized to receive either the investigational drug or the comparator drug in a single- or double-blinded manner.

  • Penicillin V: Oral doses for children are often weight-based (e.g., 25-50 mg/kg/day divided into multiple doses for 10 days).[13] For adults, a common dose is 500 mg twice daily for 10 days.[13]

  • Benzathine Penicillin G: Administered as a single intramuscular injection. The dosage is typically based on weight: 600,000 units for patients weighing less than 27 kg and 1,200,000 units for those weighing 27 kg or more.[14]

  • Amoxicillin: Oral doses for children are often weight-based (e.g., 50 mg/kg/day, sometimes as a single daily dose).[13] For adults, doses can range from 500-875 mg twice daily or 250-500 mg three times daily for 10 days.[13]

Efficacy and Safety Assessments

Follow-up visits are scheduled to assess the clinical and bacteriological outcomes.

  • Clinical Cure: Assessed by the resolution of the initial signs and symptoms of pharyngitis.

  • Bacteriological Eradication: Determined by a negative throat culture at a specified time point after the completion of therapy (e.g., 10-14 days post-treatment).[6]

  • Adverse Events: All adverse events are recorded and assessed for their relationship to the study medication.

Routine post-treatment throat cultures are generally not recommended in clinical practice unless the patient has a history of rheumatic fever or in specific outbreak situations.[15]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a clinical trial comparing treatments for GAS pharyngitis.

GAS_Clinical_Trial_Workflow PatientScreening Patient Screening (Sore throat, fever, etc.) InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientScreening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Diagnosis Diagnostic Confirmation InformedConsent->Diagnosis RADT Rapid Antigen Detection Test (RADT) Diagnosis->RADT Primary Screening Randomization Randomization Diagnosis->Randomization GAS Positive ThroatCulture Throat Culture RADT->ThroatCulture Negative Result ThroatCulture->Randomization Positive Result TreatmentArmA Treatment Arm A (e.g., this compound) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Amoxicillin) Randomization->TreatmentArmB FollowUp1 Follow-up Visit 1 (e.g., Day 4 post-treatment) TreatmentArmA->FollowUp1 TreatmentArmB->FollowUp1 AssessmentA1 Clinical & Bacteriological Assessment FollowUp1->AssessmentA1 AssessmentB1 Clinical & Bacteriological Assessment FollowUp1->AssessmentB1 FollowUp2 Follow-up Visit 2 (e.g., Day 10-14 post-treatment) AssessmentA2 Clinical & Bacteriological Assessment FollowUp2->AssessmentA2 AssessmentB2 Clinical & Bacteriological Assessment FollowUp2->AssessmentB2 FollowUp3 Final Follow-up (e.g., Day 28-35) AssessmentA3 Clinical & Bacteriological Assessment FollowUp3->AssessmentA3 AssessmentB3 Clinical & Bacteriological Assessment FollowUp3->AssessmentB3 AssessmentA1->FollowUp2 AssessmentA2->FollowUp3 DataAnalysis Data Analysis and Comparison AssessmentA3->DataAnalysis AssessmentB1->FollowUp2 AssessmentB2->FollowUp3 AssessmentB3->DataAnalysis

Caption: Workflow of a randomized clinical trial for GAS pharyngitis.

Adverse Events

Both penicillin V and amoxicillin are generally well-tolerated. The most common adverse events are gastrointestinal in nature.

Table 3: Comparative Adverse Events

Adverse EventPenicillin VAmoxicillinGeneral FrequencyReference
Gastrointestinal
DiarrheaCommonCommonSimilar incidence[16]
Nausea/VomitingCommonCommonSimilar incidence[16]
Abdominal PainCommonCommonSimilar incidence[16]
Dermatological
Rash (non-allergic)Less commonMore commonAmoxicillin is more likely to cause a non-allergic rash[17]
Urticaria (Hives)PossiblePossibleSign of a potential allergic reaction[16]
Hypersensitivity
Allergic ReactionPossiblePossibleCross-reactivity exists between penicillins[16]

One study reported adverse events in 4 patients in the amoxicillin group and 8 in the penicillin V group, with 3 discontinuations due to drug-related adverse events in the penicillin V group.[7] Another study found no statistical difference in adverse events between once-daily and twice-daily amoxicillin.[8]

Conclusion

Both this compound and amoxicillin are effective for the eradication of Group A Streptococcus. Penicillin V remains a cornerstone of therapy due to its narrow spectrum and low cost, which aligns with antimicrobial stewardship principles.[1] Amoxicillin offers the advantages of more palatable formulations and simpler dosing schedules, which can improve adherence, particularly in children.[2][3] Intramuscular benzathine penicillin G provides a single-dose option that ensures completion of therapy.

The choice between these agents may depend on factors such as patient age, likelihood of adherence, local resistance patterns (although GAS resistance to penicillin has not been documented), and cost.[3] The data presented in this guide, along with the detailed experimental protocols, can serve as a valuable resource for researchers and drug development professionals working to optimize the treatment of GAS pharyngitis.

References

A Head-to-Head Comparison of Oral vs. Intramuscular Penicillin for Pharyngitis

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the comparative efficacy and practical application of different antibiotic formulations is crucial. This guide provides an objective, data-driven comparison of oral and intramuscular penicillin for the treatment of pharyngitis, primarily caused by Group A Streptococcus (GAS).

This analysis synthesizes findings from multiple clinical trials to evaluate efficacy, patient adherence, and adverse effect profiles associated with both administration routes. Detailed experimental methodologies are provided for key studies to allow for critical appraisal and replication.

Efficacy and Microbiological Outcomes

The primary goal of treating streptococcal pharyngitis is the eradication of GAS to prevent complications such as acute rheumatic fever.[1] Clinical trials have demonstrated that both oral and intramuscular penicillin are effective in treating GAS pharyngitis, though outcomes can be influenced by patient compliance.[2]

A systematic review of six studies involving 1,707 patients concluded that intramuscular penicillin was more effective than oral penicillin in reducing the recurrence of rheumatic fever and streptococcal throat infections.[3] However, the authors noted that the evidence was based on older trials using outdated formulations of oral penicillin.[3]

More recent studies have shown comparable efficacy between once-daily oral amoxicillin and intramuscular benzathine penicillin G.[4] One study involving 571 children found that while both treatments were effective in reducing most symptoms of pharyngitis, intramuscular penicillin was significantly more effective in reducing exudate.[4] In this study, the treatment failure rate was higher in the amoxicillin group (18.9%) compared to the penicillin group (6.4%), although this difference was not statistically significant.[4]

Another randomized controlled trial in low-resource settings found that the success rates of intramuscular benzathine penicillin G and oral amoxicillin were comparable when patients adhered to the full 10-day oral regimen.[5][6] However, in an intention-to-treat analysis in one location, oral amoxicillin was not comparable to the intramuscular counterpart, highlighting the significant impact of compliance on outcomes.[5][6]

Interestingly, a study published in Pediatrics reported unexpectedly high rates of microbiological treatment failure for both oral penicillin V (35%) and intramuscular benzathine penicillin G (37%), raising questions about current recommended dosages and the potential for a carrier state.[7][8]

Outcome MeasureOral Penicillin (Amoxicillin/Penicillin V)Intramuscular Penicillin (Benzathine Penicillin G)Key Studies
Clinical Cure Rate Generally high and comparable to IM penicillin when compliance is ensured.Historically considered the "gold standard" with high cure rates.[9]Rimoin et al., 2011[5][6]; Peyramond et al., 2001[7]
Microbiological Eradication Can be effective, but some studies show notable failure rates (e.g., 35% for Penicillin V).[7][8]Also shows variability, with one study reporting a 37% failure rate.[7][8]Peyramond et al., 2001[7][8]
Prevention of Rheumatic Fever Effective with a full 10-day course.[9]Highly effective, often preferred when compliance is a concern.[2][3]Manyemba & Mayosi, 2002[3]
Symptom Reduction Effective in reducing symptoms like sore throat, erythema, and lymphadenopathy.[4]Significantly more effective in reducing exudate in one study.[4]Mehdizadeh et al., 2012[4]

Patient Compliance: The Decisive Factor

A critical differentiator between oral and intramuscular penicillin is the issue of patient compliance. Oral penicillin requires a 10-day course of treatment, and adherence is crucial for its success.[1][9] In contrast, a single intramuscular injection ensures the full course of therapy is delivered, eliminating concerns about patient adherence.[1][2]

Several studies emphasize that if patient compliance is a significant issue, a single dose of intramuscular benzathine penicillin G is the preferable treatment for GAS pharyngitis.[1][2][5][6] This is particularly relevant in low-resource settings where monitoring daily medication intake can be challenging.[5][6]

Adverse Effects and Tolerability

Both oral and intramuscular penicillin are generally well-tolerated, but they have different side effect profiles.

Adverse EffectOral Penicillin (Amoxicillin/Penicillin V)Intramuscular Penicillin (Benzathine Penicillin G)
Gastrointestinal Nausea, vomiting, diarrhea, and antibiotic-associated colitis are common.[10][11]Less common.
Allergic Reactions Rashes are a common side effect.[10] Severe reactions like anaphylaxis are possible but less frequent than with injectable forms.[1]Higher perceived risk of anaphylaxis.[1] One study reported four allergic reactions in the intramuscular group versus one in the oral group.[12]
Injection Site Reactions Not applicable.Pain at the injection site is a common side effect.[2] The injection should be warmed to room temperature to lessen the pain.[13]
Emotional Distress (Pediatric) Generally well-accepted, though the taste of liquid formulations can be a challenge.[11]Injections can be emotionally upsetting for children.[12]

Experimental Protocols

Below are summaries of the methodologies from key comparative studies.

Study 1: Rimoin et al. (2011) - Randomized Controlled Trial in Low-Resource Settings[5][6]
  • Objective: To assess the non-inferiority of oral amoxicillin compared to intramuscular benzathine penicillin G for the treatment of GAS pharyngitis.

  • Study Design: A randomized, controlled, 1:1 allocation trial.

  • Patient Population: 558 children aged 2 to 12 years with symptoms of pharyngitis, recruited from outpatient clinics in Egypt and Croatia.

  • Interventions:

    • Oral Group: A single daily dose of oral amoxicillin for 10 days.

    • Intramuscular Group: A single dose of intramuscular benzathine penicillin G.

  • Outcome Measures: Treatment success was evaluated in both an intention-to-treat (ITT) and a per-protocol (PP) analysis.

Study 2: Peyramond et al. (2001) - Multicenter Antibiotic Efficacy Trials[7][8]
  • Objective: To evaluate the efficacy of oral penicillin V and intramuscular benzathine penicillin G in eradicating GAS from the upper respiratory tract.

  • Study Design: Two randomized, single-blind, multicenter trials.

  • Patient Population: Children with acute-onset pharyngitis and a positive throat culture for GAS.

  • Interventions:

    • Oral Group: Recommended doses of oral penicillin V.

    • Intramuscular Group: Recommended doses of intramuscular benzathine penicillin G.

  • Outcome Measures: Throat examinations and cultures were performed at enrollment and on days 5-8, 10-14, and 29-31 to assess for microbiological treatment failure.

Pharmacokinetics

The route of administration significantly impacts the pharmacokinetic profile of penicillin.

  • Oral Penicillin: Oral absorption of benzathine penicillin is poor due to acid-catalyzed hydrolysis.[13] Amoxicillin, a derivative, has better oral bioavailability.[10]

  • Intramuscular Penicillin: Following an intramuscular injection, benzathine penicillin G is slowly released from the injection site and hydrolyzed to penicillin G.[13][14] This results in lower but more sustained blood concentrations over a prolonged period.[13] A single 1.2 million unit injection in adults can lead to detectable drug concentrations for 14 days or longer.[13]

Signaling Pathways and Experimental Workflows

Clinical_Workflow cluster_oral Oral Penicillin Pathway cluster_im Intramuscular Penicillin Pathway p1 Patient with Pharyngitis p2 Diagnosis of GAS Pharyngitis p1->p2 p3 Prescription of 10-day Oral Penicillin p2->p3 p4 Patient Adherence to Daily Dosing p3->p4 Ideal Scenario p5 Potential for Non-Compliance p3->p5 Common Challenge p6 Clinical & Microbiological Outcome p4->p6 p5->p6 i1 Patient with Pharyngitis i2 Diagnosis of GAS Pharyngitis i1->i2 i3 Administration of Single IM Penicillin Injection i2->i3 i4 Guaranteed Full Course of Therapy i3->i4 i5 Clinical & Microbiological Outcome i4->i5

Figure 1: Comparative clinical workflow for oral vs. intramuscular penicillin administration for pharyngitis.

Conclusion

The choice between oral and intramuscular penicillin for the treatment of pharyngitis is a nuanced one that hinges on a trade-off between patient convenience and guaranteed adherence. While both routes of administration are effective in eradicating Group A Streptococcus when used appropriately, intramuscular penicillin offers a definitive advantage in situations where patient compliance with a 10-day oral regimen is uncertain. For researchers and drug development professionals, future efforts could focus on developing more palatable oral formulations with simpler dosing schedules or long-acting oral antibiotics to mitigate the compliance challenges associated with current oral penicillin therapies. Conversely, research into reducing the pain associated with intramuscular injections could improve the acceptability of this highly effective treatment modality.

References

Navigating Beta-Lactam Cross-Reactivity: A Comparative Guide for Penicillin V Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the cross-reactivity profile of Penicillin V benzathine with other beta-lactam antibiotics. The information presented is curated from experimental data to support research and development in the pharmaceutical industry. Understanding the nuances of beta-lactam cross-reactivity is paramount for the development of safer and more effective antibiotics.

The immunological cross-reactivity between beta-lactam antibiotics, a class of drugs characterized by a core beta-lactam ring, is a significant concern in clinical practice.[1] While this compound is a widely used antibiotic, its potential to elicit hypersensitivity reactions in individuals allergic to other beta-lactams necessitates a thorough understanding of its cross-reactivity profile. It is now widely accepted that the primary determinant of cross-reactivity is not the beta-lactam ring itself, but rather the structural similarity of the R1 side chains of the different molecules.[1][2]

Quantitative Analysis of Cross-Reactivity

While specific quantitative data for this compound is limited in the available literature, extensive research has been conducted on the penicillin class as a whole. The following tables summarize the reported cross-reactivity rates between penicillins and other major classes of beta-lactam antibiotics. This data provides a valuable framework for understanding the potential cross-reactivity of Penicillin V.

Table 1: Cross-Reactivity of Penicillins with Cephalosporins

Cephalosporin GenerationRepresentative AntibioticsReported Cross-Reactivity with Penicillins (%)Key Considerations
First-Generation Cephalexin, CefadroxilUp to 16.45% (with identical R1 side chains)Higher cross-reactivity is observed with aminopenicillins (Amoxicillin, Ampicillin) which share identical R1 side chains with some first-generation cephalosporins.[1]
Second-Generation Cefuroxime, CefaclorGenerally LowCross-reactivity is more likely with agents that have similar R1 side chains to the specific penicillin .[1]
Third-Generation Ceftriaxone, Ceftazidime< 1% - 2.11%These cephalosporins possess R1 side chains that are structurally distinct from most penicillins, leading to a significantly lower risk of cross-reactivity.[1]
Fourth-Generation Cefepime~1%Similar to third-generation cephalosporins, the risk is low due to dissimilar R1 side chains.

Table 2: Cross-Reactivity of Penicillins with Other Beta-Lactams

Beta-Lactam ClassRepresentative AntibioticsReported Cross-Reactivity with Penicillins (%)Key Considerations
Carbapenems Imipenem, Meropenem, Ertapenem< 1%Despite sharing the beta-lactam ring, the overall structural dissimilarity leads to a very low rate of cross-reactivity.[3][4]
Monobactams AztreonamNegligible (with most penicillins)Aztreonam is structurally very different from penicillins and is often considered a safe alternative for penicillin-allergic patients. However, it shares an identical R1 side chain with ceftazidime, leading to potential cross-reactivity with this specific cephalosporin.[2][4]

Experimental Protocols for Assessing Cross-Reactivity

The determination of beta-lactam cross-reactivity relies on a combination of in vivo and in vitro assays. These tests are crucial for both clinical diagnosis and pre-clinical drug development.

In Vivo Testing: Penicillin Skin Testing

Penicillin skin testing is the primary method for evaluating IgE-mediated (Type I) hypersensitivity.[5]

Protocol Overview:

  • Reagents:

    • Major determinant: Penicilloyl-poly-lysine (PPL)

    • Minor determinants: Penicillin G, and sometimes the specific penicillin (e.g., Penicillin V).[5]

    • Positive control: Histamine.[5]

    • Negative control: Saline.[5]

  • Procedure:

    • Prick Test: A small drop of each reagent is placed on the skin, and the skin is pricked through the drop.[6][7]

    • Intradermal Test: If the prick test is negative, a small amount of each reagent is injected intradermally to form a bleb.[6][7]

  • Interpretation:

    • A positive test is indicated by the formation of a wheal and flare reaction at the test site that is significantly larger than the negative control.[5] A wheal of 3 mm or greater than the negative control is typically considered positive.[5]

In Vitro Assays

In vitro tests offer a safer alternative to skin testing, particularly in high-risk patients, and are valuable tools in research settings.

1. Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the activation of basophils (a type of white blood cell) in response to an allergen.[8]

Protocol Overview:

  • Sample: Fresh whole blood from the subject.

  • Stimulation: Aliquots of the blood are incubated with various concentrations of the test antibiotic (e.g., Penicillin V) and control substances.[8]

  • Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CCR3) and activation markers (e.g., CD63).[8][9]

  • Analysis: Flow cytometry is used to identify the basophil population and quantify the percentage of activated basophils.[8]

  • Interpretation: A significant increase in the percentage of activated basophils in the presence of the antibiotic compared to the negative control indicates a positive response. A stimulation index (ratio of activated basophils with allergen to without) of ≥ 2 is often considered positive.[1]

2. Lymphocyte Transformation Test (LTT)

The LTT is used to detect delayed-type (Type IV) hypersensitivity reactions by measuring the proliferation of T-lymphocytes in response to a drug.[10]

Protocol Overview:

  • Sample: Peripheral blood mononuclear cells (PBMCs) are isolated from the subject's blood.[10]

  • Culture: The PBMCs are cultured in the presence of various concentrations of the test antibiotic.[1]

  • Incubation: The cultures are incubated for 5 to 7 days to allow for lymphocyte proliferation.[1]

  • Proliferation Assessment: Lymphocyte proliferation is typically measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using colorimetric assays that measure cell viability.[1][10]

  • Interpretation: A stimulation index (ratio of proliferation in the presence of the drug to the proliferation in the negative control) is calculated. An SI ≥ 2 is generally considered a positive result.[11]

3. Radioallergosorbent Test (RAST)

RAST is a laboratory test used to detect specific IgE antibodies in the blood.[12]

Protocol Overview:

  • Allergen Binding: The allergen of interest (e.g., a penicillin-protein conjugate) is bound to an insoluble material.[12]

  • Serum Incubation: The patient's serum is added, and if specific IgE antibodies are present, they will bind to the allergen.[12]

  • Detection: Radiolabeled anti-IgE antibodies are added, which bind to the patient's IgE antibodies.[12]

  • Measurement: The amount of radioactivity is measured, which is proportional to the level of specific IgE in the serum.[12]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the workflow of key experimental protocols and the logical relationship of beta-lactam cross-reactivity.

Experimental_Workflow_Penicillin_Skin_Testing cluster_0 Prick Testing cluster_1 Intradermal Testing prick_reagents Apply Reagents: PPL, Penicillin G, Histamine, Saline prick_skin Prick Skin prick_reagents->prick_skin prick_observe Observe for 15-20 min prick_skin->prick_observe prick_result Prick Test Negative? prick_observe->prick_result id_reagents Inject Reagents Intradermally id_observe Observe for 15-20 min id_reagents->id_observe id_result Intradermal Test Positive? id_observe->id_result start Patient Assessment start->prick_reagents prick_result->id_reagents Yes positive_result Positive for Penicillin Allergy prick_result->positive_result No id_result->positive_result Yes negative_result Negative for Penicillin Allergy id_result->negative_result No

Caption: Workflow for Penicillin Skin Testing.

Beta_Lactam_Cross_Reactivity cluster_cephalosporins Cephalosporins cluster_other Other Beta-Lactams pen_v Penicillin V gen1 1st Gen (e.g., Cephalexin) pen_v->gen1 Higher Risk (Similar R1 Side Chain) gen2 2nd Gen (e.g., Cefuroxime) pen_v->gen2 Low Risk gen3 3rd Gen (e.g., Ceftriaxone) pen_v->gen3 Very Low Risk (Dissimilar R1 Side Chain) carbapenems Carbapenems (e.g., Meropenem) pen_v->carbapenems Very Low Risk monobactams Monobactams (e.g., Aztreonam) pen_v->monobactams Negligible Risk

Caption: Cross-Reactivity of Penicillin V.

Signaling Pathways in Penicillin Allergy

Penicillin allergies are primarily mediated by two types of hypersensitivity reactions as classified by Gell and Coombs:

  • Type I (Immediate) Hypersensitivity: This is an IgE-mediated reaction that occurs within minutes to an hour of drug administration. Upon initial exposure, the immune system produces IgE antibodies specific to penicillin-protein conjugates. These IgE antibodies bind to the surface of mast cells and basophils. Subsequent exposure to penicillin leads to cross-linking of these IgE antibodies, triggering the degranulation of these cells and the release of inflammatory mediators such as histamine, leading to symptoms like urticaria, angioedema, and anaphylaxis.[6]

  • Type IV (Delayed) Hypersensitivity: This is a T-cell-mediated reaction that typically occurs 24 to 72 hours after drug exposure. Penicillin or its metabolites act as haptens, binding to host proteins to form immunogenic complexes. These complexes are processed by antigen-presenting cells and presented to T-cells, leading to their activation and proliferation. Activated T-cells release cytokines that recruit and activate other immune cells, resulting in a delayed inflammatory response that can manifest as maculopapular rashes or more severe cutaneous adverse reactions.[10]

Type_I_Hypersensitivity_Pathway cluster_sensitization Sensitization Phase cluster_reaction Reaction Phase (Re-exposure) penicillin Penicillin Exposure b_cell B-Cell Activation penicillin->b_cell plasma_cell Plasma Cell Differentiation b_cell->plasma_cell ige_production IgE Production plasma_cell->ige_production ige_crosslinking IgE Cross-linking on Mast Cells mast_cell IgE-coated Mast Cell ige_production->mast_cell IgE binds to Mast Cells re_exposure Penicillin Re-exposure re_exposure->ige_crosslinking degranulation Mast Cell Degranulation ige_crosslinking->degranulation mediators Release of Histamine & other mediators degranulation->mediators symptoms Allergic Symptoms (Urticaria, Anaphylaxis) mediators->symptoms mast_cell->ige_crosslinking

Caption: Type I Hypersensitivity Pathway.

References

Comparative analysis of Penicillin V and Penicillin G against susceptible organisms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), two foundational β-lactam antibiotics. While they share a core mechanism of action, their minor structural differences lead to significant variations in their pharmacokinetic profiles and antibacterial potency. This document synthesizes quantitative data, experimental methodologies, and pathway visualizations to support research and drug development professionals.

Shared Mechanism of Action: Inhibition of Cell Wall Synthesis

Both Penicillin G and Penicillin V exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall. Their shared β-lactam ring is the key structural moiety responsible for this activity. The antibiotics specifically target and irreversibly inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] By binding to the active site of these enzymes (such as DD-transpeptidase), penicillins block the cross-linking of peptidoglycan chains.[2] This inhibition disrupts the integrity of the cell wall, rendering the bacterium susceptible to osmotic lysis and leading to cell death.[2][3] As mammalian cells lack a cell wall, these antibiotics are selectively toxic to bacteria.[3]

cluster_bacterium Bacterial Cell cluster_inhibition Mechanism of Inhibition PBP Penicillin-Binding Protein (PBP) (Transpeptidase) CrosslinkedWall Stable Cross-linked Peptidoglycan Cell Wall PBP->CrosslinkedWall Catalyzes Cross-linking InhibitedPBP Inactivated PBP PeptideChains Peptidoglycan Precursors PeptideChains->PBP Normal Binding Penicillin Penicillin G / V (β-Lactam Ring) NoWall Inhibition of Cell Wall Synthesis Lysis Cell Lysis & Death Penicillin->PBP Irreversible Binding InhibitedPBP->NoWall Prevents Cross-linking NoWall->Lysis

Caption: Mechanism of penicillin action on bacterial cell wall synthesis.

Comparative Pharmacokinetics and Physicochemical Properties

The primary distinction between Penicillin G and V lies in their side chains, which dramatically impacts their stability in acidic environments. Penicillin V's phenoxymethyl side chain protects the β-lactam ring from acid hydrolysis, allowing for oral administration.[3] In contrast, Penicillin G's benzyl side chain makes it acid-labile, necessitating parenteral (IV or IM) administration to avoid degradation in the stomach.[4]

ParameterPenicillin G (Benzylpenicillin)Penicillin V (Phenoxymethylpenicillin)
Route of Administration Intravenous (IV), Intramuscular (IM)[3]Oral[3]
Acid Stability Labile (Destroyed by stomach acid)[3]Relatively Acid-Stable[3]
Oral Bioavailability < 30%[3]60% - 73%[3]
Plasma Protein Binding ~60%[4]~80%[4]
Plasma Half-life ~30 minutes (normal renal function)[3]30 - 60 minutes[3]

Comparative In Vitro Efficacy

While their antibacterial spectra are largely similar, Penicillin G is generally considered more potent against susceptible organisms, particularly certain Gram-negative cocci.[3][5] Penicillin V is noted to be less active against species such as Neisseria.[3] For many highly susceptible Gram-positive organisms, such as non-penicillinase-producing streptococci, their activity is often comparable. It is critical to note that for some species, like N. meningitidis, susceptibility to Penicillin G cannot be accurately predicted by Penicillin V MIC results due to observed discrepancies.[6]

OrganismAntibioticRepresentative MIC (µg/mL)Notes
Streptococcus pyogenes Penicillin G≤ 0.12Highly susceptible.[3]
Penicillin VSimilar to Penicillin GActivity is comparable in susceptible strains.[3]
Streptococcus pneumoniae Penicillin G (IV, Non-meningitis)≤ 2.0 (Susceptible Breakpoint)Breakpoints vary based on infection site.[7][8]
Penicillin V (Oral)≤ 0.06 (Susceptible Breakpoint)Used for infections treatable with oral therapy.[8][9]
Staphylococcus aureus Penicillin G0.4 - 24Only effective against non-penicillinase producing strains.[3]
(non-penicillinase producing)Penicillin VSimilar to Penicillin GActivity is comparable in susceptible strains.[3]
Neisseria meningitidis Penicillin G0.25 - 0.38 (Reduced Susceptibility)Reduced susceptibility is increasingly reported.[10]
Penicillin V1.5 (Resistant)Generally less active; one study showed resistance in an isolate with reduced Pen G susceptibility.[10]
Clostridium perfringens Penicillin G≤ 0.12Remains highly effective.[2][11]
Penicillin V-Data not widely available, but generally susceptible to penicillins.
Pasteurella multocida Penicillin G≤ 0.06Exceptionally susceptible for a Gram-negative organism.[12]
Penicillin V-Used as an oral treatment option (as Penicillin VK).[13]

Note: MIC values can vary significantly between strains and testing methodologies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of Penicillin G and V against a bacterial strain, adapted from standard methodologies.

1. Preparation of Materials:

  • Bacterial Culture: Prepare an overnight culture of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solutions: Prepare stock solutions of Penicillin G and Penicillin V in a suitable solvent (e.g., sterile water) at a known high concentration (e.g., 1024 µg/mL).

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh broth to match the turbidity of a 0.5 McFarland standard.

  • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antibiotics:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the antibiotic stock solution to the first column of wells, resulting in a 2x starting concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 serves as a positive control (broth and inoculum, no antibiotic).

  • Column 12 serves as a negative control (broth only, no inoculum).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to wells in columns 1 through 11.

  • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

5. Data Interpretation:

  • After incubation, visually inspect the plate for turbidity.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of Penicillin G and Penicillin V.

cluster_plate 96-Well Plate Preparation start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture prep_antibiotic Prepare Penicillin G & V Stock Solutions start->prep_antibiotic adjust_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_culture->adjust_inoculum add_broth Dispense Broth into Wells dilute_inoculum Dilute to Final Inoculum Density adjust_inoculum->dilute_inoculum inoculate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate serial_dilute Perform 2-Fold Serial Dilution of Antibiotics (Columns 1-10) add_broth->serial_dilute add_controls Setup Controls (Positive & Negative) serial_dilute->add_controls add_controls->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect & Determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion for the Research Professional

The choice between Penicillin G and Penicillin V is primarily dictated by the required route of administration and the specific target organism. Penicillin V's acid stability provides a crucial advantage for oral therapy in treating mild to moderate infections caused by highly susceptible organisms.[3] However, for severe infections requiring high and reliable systemic concentrations, or for infections caused by organisms with potentially reduced susceptibility (like Neisseria species), the more potent, parenterally administered Penicillin G remains the superior choice.[3][5] For drug development, the comparison between these two molecules serves as a classic illustration of how minor structural modifications can profoundly alter a drug's pharmacokinetic properties, underscoring the importance of early-stage physicochemical profiling.

References

A Comparative Guide to the Therapeutic Equivalence of Penicillin V Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic equivalence of two common salts of Penicillin V: Penicillin V potassium and Penicillin V benzathine. The information presented is based on available scientific literature and is intended to assist researchers and drug development professionals in understanding the key differences in their pharmacokinetic profiles and clinical efficacy.

Executive Summary

Penicillin V is a widely used oral antibiotic effective against a range of bacterial infections. Its therapeutic efficacy is significantly influenced by its salt form, which affects its absorption and bioavailability. Clinical studies have demonstrated that Penicillin V potassium exhibits superior bioavailability compared to this compound. The potassium salt is more rapidly absorbed, leading to higher and faster peak serum concentrations of the active drug. This difference in pharmacokinetic profiles is a critical consideration in the formulation and clinical application of Penicillin V.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Penicillin V potassium and a closely related compound, oral benzathine penicillin G, based on a study in children. While not a direct comparison of this compound in adults, this data provides valuable insight into the relative bioavailability of the two salt forms.

Pharmacokinetic ParameterPenicillin V PotassiumOral Benzathine Penicillin G
Maximum Plasma Concentration (Cmax) 1.018 µg/mL0.134 µg/mL
Time to Maximum Plasma Concentration (Tmax) 35 minutes125 minutes
Area Under the Curve (AUC) 1.68 µg·hr/mL0.34 µg·hr/mL

Note: Data is derived from a study conducted in a pediatric population and compares phenoxymethyl penicillin potassium with oral benzathine penicillin G. These values should be interpreted with caution when extrapolating to adult populations and to this compound.

A study in adult volunteers qualitatively supports these findings, noting that the mean peak serum level of Penicillin V potassium was "several-fold higher" and was reached in a shorter time than the benzathine preparation[1].

Experimental Protocols

Below is a representative experimental protocol for a bioequivalence study designed to compare two different Penicillin V salt formulations, based on general principles of bioequivalence testing.

Title: A Randomized, Crossover, Single-Dose, Two-Period Bioequivalence Study of Two Oral Formulations of Penicillin V in Healthy Adult Volunteers.

Objective: To compare the rate and extent of absorption of a test formulation of Penicillin V (e.g., benzathine salt) with a reference formulation (e.g., potassium salt) in healthy adult subjects under fasting conditions.

Study Design:

  • Design: Single-center, randomized, single-dose, open-label, two-period crossover study.

  • Subjects: A sufficient number of healthy, non-smoking male and female volunteers aged 18-55 years.

  • Washout Period: A washout period of at least 7 days between the two treatment periods.

Methodology:

  • Inclusion and Exclusion Criteria: Subjects will be screened for eligibility based on a comprehensive medical history, physical examination, and laboratory tests.

  • Drug Administration: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference product with a standardized volume of water.

  • Blood Sampling: Blood samples will be collected at pre-defined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).

  • Analytical Method: Plasma concentrations of Penicillin V will be determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated for each subject: Cmax, Tmax, and AUC (from time zero to the last measurable concentration and extrapolated to infinity).

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products will be calculated to determine bioequivalence.

Mandatory Visualizations

Penicillin V Mechanism of Action

Penicillin V, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic stress. The key steps in the mechanism of action are outlined below.

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by Penicillin V PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidases Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibition Inhibition of Transpeptidation Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP CellWall Stable Bacterial Cell Wall Crosslinking->CellWall PenicillinV Penicillin V PenicillinV->PBP Binds to WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis and Bacterial Death WeakWall->Lysis

Caption: Penicillin V inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow for a clinical trial designed to assess the bioequivalence of two different drug formulations.

Start Subject Screening and Enrollment Randomization Randomization to Treatment Sequence Start->Randomization Period1 Period 1: Administer Formulation A or B Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Administer Formulation B or A Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Analysis Bioanalytical Assay of Plasma Samples Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats Conclusion Bioequivalence Determination Stats->Conclusion

Caption: A standard crossover design for a bioequivalence study.

References

A Comparative Analysis of the Long-Acting Properties of Benzathine and Procaine Penicillins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-acting properties of two widely used penicillin formulations: benzathine penicillin G and procaine penicillin G. By examining their pharmacokinetic profiles, supported by experimental data and detailed methodologies, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making in clinical and research settings.

Introduction

Benzathine penicillin G and procaine penicillin G are both repository forms of penicillin G, designed to prolong its therapeutic effect by delaying absorption from the intramuscular injection site. While both serve as long-acting parenteral antibiotic therapies, their distinct formulations result in significantly different pharmacokinetic profiles and, consequently, different clinical applications. Benzathine penicillin G is formed from the salt of two molecules of penicillin with one molecule of N,N'-dibenzylethylenediamine, while procaine penicillin G is a combination of penicillin G with the local anesthetic procaine.[1] These structural differences fundamentally influence their solubility and rate of hydrolysis to release active penicillin G into the bloodstream.

Comparative Pharmacokinetic Data

The long-acting properties of benzathine and procaine penicillins are best understood through a direct comparison of their key pharmacokinetic parameters. The following table summarizes data from various studies to provide a quantitative overview of their performance after intramuscular administration.

Pharmacokinetic ParameterBenzathine Penicillin GProcaine Penicillin GReference(s)
Time to Peak Plasma Concentration (Tmax) 24 - 48 hours1 - 4 hours[2][3]
Peak Plasma Concentration (Cmax) LowerHigher[4]
Elimination Half-life (t½) 189 hours (approximately 8 days)20 - 30 minutes (for penicillin G moiety)[2]
Duration of Therapeutic Concentration Up to 4 weeks12 - 24 hours[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both benzathine and procaine penicillin, once hydrolyzed to penicillin G, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. Penicillin G acylates the transpeptidase enzyme, preventing the cross-linking of peptidoglycan, an essential component of the cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors Transpeptidase Transpeptidase (PBP) Peptidoglycan_Precursors->Transpeptidase Binds to Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Catalyzes cross-linking Cell_Lysis Cell Lysis (Bacterial Death) Penicillin_G Penicillin G Penicillin_G->Transpeptidase Inhibits

Figure 1. Penicillin G inhibits the transpeptidase enzyme, preventing peptidoglycan cross-linking and leading to bacterial cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate and compare the long-acting properties of benzathine and procaine penicillins.

Determination of Penicillin G in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative analysis of penicillin G concentrations in plasma samples, allowing for the determination of pharmacokinetic parameters such as Cmax, Tmax, and AUC.

a. Sample Preparation:

  • Collect whole blood samples from subjects at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at approximately 1000 x g for 15 minutes to separate the plasma.

  • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of 215 nm.

  • Quantification: A standard curve is generated using known concentrations of penicillin G in plasma. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.

Microbiological Assay for Penicillin G Activity (Cylinder-Plate Method)

This bioassay determines the concentration of active penicillin G by measuring its inhibitory effect on the growth of a susceptible microorganism.

a. Materials:

  • Test Organism: Sarcina lutea (ATCC 9341) or other susceptible organism.

  • Culture Medium: Nutrient agar.

  • Standard: Penicillin G of known potency.

  • Equipment: Sterile Petri dishes, sterile stainless steel cylinders (cups), incubator.

b. Procedure:

  • Prepare a standardized inoculum of the test organism.

  • Inoculate a molten nutrient agar medium with the test organism and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Place sterile cylinders onto the surface of the agar.

  • Prepare serial dilutions of the penicillin G standard and the test samples (plasma).

  • Fill the cylinders with the standard and sample dilutions.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of growth inhibition around each cylinder.

  • Plot a standard curve of the zone diameter versus the logarithm of the penicillin G concentration.

  • Determine the concentration of penicillin G in the samples by interpolating their zone diameters on the standard curve.

Experimental Workflow for Comparative Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical trial designed to compare the pharmacokinetic profiles of benzathine and procaine penicillins.

PK_Study_Workflow Start Start Subject_Screening Subject Screening and Enrollment Start->Subject_Screening Randomization Randomization Subject_Screening->Randomization Group_A Group A: Benzathine Penicillin G Administration Randomization->Group_A Group_B Group B: Procaine Penicillin G Administration Randomization->Group_B Blood_Sampling_A Serial Blood Sampling Group_A->Blood_Sampling_A Blood_Sampling_B Serial Blood Sampling Group_B->Blood_Sampling_B Plasma_Separation_A Plasma Separation and Storage Blood_Sampling_A->Plasma_Separation_A Plasma_Separation_B Plasma Separation and Storage Blood_Sampling_B->Plasma_Separation_B Sample_Analysis Penicillin G Concentration Analysis (e.g., HPLC) Plasma_Separation_A->Sample_Analysis Plasma_Separation_B->Sample_Analysis PK_Modeling Pharmacokinetic Modeling and Data Analysis Sample_Analysis->PK_Modeling Comparison Comparative Analysis of PK Parameters PK_Modeling->Comparison End End Comparison->End

Figure 2. A typical workflow for a comparative pharmacokinetic study of two injectable drug formulations.

Conclusion

The long-acting properties of benzathine and procaine penicillin G are markedly different, driven by their distinct chemical formulations which dictate their rates of absorption and subsequent hydrolysis to active penicillin G. Benzathine penicillin G provides a much longer duration of action with lower peak plasma concentrations, making it suitable for the treatment of highly susceptible organisms where prolonged, low-level concentrations are effective, such as in the treatment of syphilis and for rheumatic fever prophylaxis.[6] In contrast, procaine penicillin G offers a more rapid onset of action with higher peak concentrations, but for a significantly shorter duration, making it appropriate for acute infections requiring higher initial antibiotic levels. The choice between these two formulations should be guided by the specific clinical indication, the susceptibility of the causative organism, and the desired pharmacokinetic profile.

References

Bridging the Gap: A Comparative Guide to Validating In Vitro Models for Predicting the In Vivo Efficacy of Penicillin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used in vitro models for predicting the in vivo efficacy of Penicillin V, a widely used beta-lactam antibiotic. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary tools to select and validate appropriate in vitro assays for their drug development pipelines.

Penicillin V, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] Specifically, it targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][2] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[1] Understanding this mechanism is fundamental to interpreting the results of both in vitro and in vivo efficacy studies.

The correlation between laboratory-based in vitro tests and clinical in vivo outcomes is a cornerstone of effective drug development.[3] For beta-lactam antibiotics, the time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) (%fT > MIC) is a key pharmacodynamic parameter that best predicts their killing profile.[3] This guide will explore various in vitro models, from basic susceptibility testing to dynamic infection models, and discuss their predictive power for the in vivo performance of Penicillin V and similar beta-lactams.

Mechanism of Action of Penicillin V

cluster_bacterium Bacterial Cell Penicillin_V Penicillin V PBP Penicillin-Binding Proteins (PBPs) Penicillin_V->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Prevents formation of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Figure 1. Mechanism of action of Penicillin V.

Comparison of In Vitro Models and In Vivo Efficacy

The predictive power of an in vitro model is determined by its ability to simulate the complex interplay between the drug, the pathogen, and the host environment. Below is a comparison of common in vitro models and their correlation with in vivo outcomes for Penicillin V and similar beta-lactams.

Data Presentation: In Vitro vs. In Vivo Efficacy
In Vitro ModelKey Parameter(s)OrganismPenicillin V/Similar Beta-Lactam DataCorresponding In Vivo Model & OutcomeCitation(s)
Minimum Inhibitory Concentration (MIC) Lowest concentration inhibiting visible growthStreptococcus pyogenesPenicillin V MIC: 0.03 mg/LRabbit Tissue Cage Model: Peak concentration in tissue fluid (0.4 mg/L) exceeded MIC for at least 6 hours, leading to a decline in viable bacterial count.[3]
Staphylococcus aureus (non-tolerant)Benzylpenicillin MIC: 0.06 mg/L, MBC: 0.06 mg/LMurine Thigh Infection Model: Effective in reducing bacterial load.[4]
Staphylococcus aureus (tolerant)Benzylpenicillin MIC: 0.06 mg/L, MBC: 16 mg/LMurine Thigh Infection Model: 268 times less active than against the non-tolerant strain.[4]
Time-Kill Assay Rate and extent of bacterial killing over timeStaphylococcus aureusAmoxicillin (2x MIC): Bacterial regrowth after 3 hours (t1/2=2h).Not directly correlated in the same study.[5]
Staphylococcus aureusAmoxicillin (5x MIC): Persistent killing with a 2.42 log10 reduction over 12 hours (t1/2=5.5h).Not directly correlated in the same study.[5]
Hollow-Fiber Infection Model (HFIM) T>MIC, bacterial clearanceStreptococcus pyogenesPenicillin G (≥0.016 mg/L): Suppressed growth to <1 log10 CFU/mL from 6 hours onwards.Not directly correlated in the same study, but provides a dynamic in vitro simulation of in vivo pharmacokinetics.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro models.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Start Prepare serial two-fold dilutions of Penicillin V in microtiter plate Inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) Start->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC

Figure 2. Workflow for MIC determination.

Protocol:

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of Penicillin V. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of Penicillin V that completely inhibits visible bacterial growth.

Time-Kill Assay

Start Prepare bacterial culture in logarithmic growth phase Add_Antibiotic Add Penicillin V at various multiples of the MIC Start->Add_Antibiotic Incubate Incubate at 37°C with shaking Add_Antibiotic->Incubate Sample Collect samples at predefined time points (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Plate Perform serial dilutions and plate on agar Sample->Plate Count_CFU Count colonies after overnight incubation Plate->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data

Figure 3. Workflow for a time-kill assay.

Protocol:

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 10^5 to 10^6 CFU/mL in fresh broth.

  • Antibiotic Addition: Add Penicillin V at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Hollow-Fiber Infection Model (HFIM)

Setup Assemble the HFIM system: central reservoir, pumps, hollow-fiber cartridge Inoculate Inoculate the extracapillary space of the cartridge with the bacterial suspension Setup->Inoculate Simulate_PK Administer Penicillin V to the central reservoir and simulate human pharmacokinetics Inoculate->Simulate_PK Sample_Bacteria Collect samples from the extracapillary space over time to determine bacterial count Simulate_PK->Sample_Bacteria Sample_Drug Collect samples from the central reservoir to confirm drug concentration Simulate_PK->Sample_Drug Analyze Analyze bacterial killing kinetics and emergence of resistance Sample_Bacteria->Analyze Sample_Drug->Analyze

Figure 4. Workflow for a hollow-fiber infection model.

Protocol (Adapted for Penicillin V against S. pyogenes):

  • System Assembly: Assemble the hollow-fiber system, which includes a central reservoir containing culture medium, a peristaltic pump for medium circulation, and a hollow-fiber cartridge.[7][8] The system is maintained at 37°C.

  • Inoculum Preparation and Inoculation: Prepare a suspension of S. pyogenes and inoculate it into the extracapillary space of the hollow-fiber cartridge. The initial inoculum can be varied to study the inoculum effect.[9]

  • Pharmacokinetic Simulation: Administer Penicillin V into the central reservoir to achieve a desired peak concentration (Cmax).[7] Use computer-controlled syringe pumps to infuse fresh medium and remove waste, simulating the human half-life of Penicillin V.

  • Sampling: At regular intervals over the course of the experiment (e.g., up to 144 hours), collect samples from the extracapillary space to determine the viable bacterial count.[2] Also, collect samples from the central reservoir to measure the Penicillin V concentration and confirm the simulated pharmacokinetic profile.

  • Analysis: Plate the bacterial samples to determine CFU/mL and assess the rate and extent of bacterial killing.[2] The emergence of resistance can also be monitored by plating on antibiotic-containing agar.

Validating In Vitro Models: A Logical Approach

The ultimate goal is to establish a strong correlation between in vitro observations and in vivo efficacy. This validation process is iterative and requires a systematic approach.

In_Vitro_Testing In Vitro Testing (MIC, Time-Kill, HFIM) PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vitro_Testing->PK_PD_Modeling Correlation Establish In Vitro-In Vivo Correlation (IVIVC) PK_PD_Modeling->Correlation In_Vivo_Studies In Vivo Animal Studies (e.g., Murine Thigh Model) In_Vivo_Studies->PK_PD_Modeling Prediction Predict Clinical Efficacy Correlation->Prediction

Figure 5. Logical workflow for validating in vitro models.

By systematically comparing the data generated from these in vitro models with outcomes from well-controlled in vivo studies, researchers can build confidence in the predictive power of their laboratory assays. This, in turn, facilitates more informed decision-making in the preclinical and clinical development of new antibiotic therapies.

References

Pediatric Streptococcal Pharyngitis: A Comparative Analysis of Miocamycin and Benzathine Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head clinical trial reveals differences in the bacteriological and clinical efficacy of oral miocamycin versus intramuscular benzathine penicillin G for the treatment of Group A streptococcal pharyngitis in a pediatric population. This guide provides a detailed comparison of the two therapeutic approaches, including quantitative outcomes and experimental protocols, to inform researchers and drug development professionals.

A controlled, randomized clinical trial was conducted to evaluate the comparative efficacy of miocamycin, a macrolide antibiotic, and benzathine penicillin G, a long-acting beta-lactam antibiotic, in the management of streptococcal pharyngitis. The study highlights significant differences in bacterial eradication rates, while clinical responses remained broadly similar between the two treatment arms.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the comparative clinical trial:

Outcome MeasureMiocamycinBenzathine Penicillin Gp-value
Bacteriological Eradication Rate 32%66%< 0.001[1][2]
Normalization of Appetite (at 3 days) 87.7%95.8%Not Reported[1][2]
Mean Duration of Fever 16 ± 14 hours13 ± 13 hoursNot Reported[1][2]

Experimental Protocols

Study Design: A randomized controlled therapeutic trial was conducted with 149 pediatric patients.[1][2]

Patient Population: The study enrolled 149 patients aged between 2 and 15 years with a culture-proven diagnosis of Group A beta-hemolytic streptococcal (GABHS) pharyngitis.[1][2]

Treatment Regimens:

  • Miocamycin Group: Patients in this arm received miocamycin orally at a dose of 15 mg/kg/day, administered in two divided doses (bid).[1][2]

  • Benzathine Penicillin G Group: Patients in this arm received a single intramuscular injection of either 600,000 or 1,200,000 units of benzathine penicillin G.[1][2] The dosage of penicillin G is often determined by the patient's weight, with 600,000 units for patients under 27 kg and 1,200,000 units for those 27 kg or heavier.[3][4][5]

Outcome Assessment:

  • Clinical Response: This was evaluated based on the duration of fever and the normalization of appetite at three days post-treatment.[1][2]

  • Bacteriological Response: Throat cultures were performed to confirm the eradication of Streptococcus pyogenes.[1][2]

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_followup Outcome Assessment cluster_analysis Data Analysis and Conclusion start Patient Pool (Ages 2-15 with Pharyngitis Symptoms) culture Throat Culture for Group A Streptococcus start->culture positive_culture Culture-Proven GABHS Pharyngitis culture->positive_culture Positive Result exclusion Excluded from Study culture->exclusion Negative Result randomization Random Assignment (n=149) positive_culture->randomization miocamycin Miocamycin Group (15 mg/kg/day, oral, bid) randomization->miocamycin Arm 1 penicillin Benzathine Penicillin G Group (Single IM Injection) randomization->penicillin Arm 2 clinical_assessment Clinical Response Assessment (Fever Duration, Appetite Normalization) miocamycin->clinical_assessment bacteriological_assessment Bacteriological Eradication (Follow-up Throat Culture) miocamycin->bacteriological_assessment penicillin->clinical_assessment penicillin->bacteriological_assessment analysis Comparative Efficacy Analysis clinical_assessment->analysis bacteriological_assessment->analysis conclusion Conclusion on Relative Efficacy analysis->conclusion

Caption: Workflow of the randomized controlled trial comparing Miocamycin and Benzathine Penicillin G.

Concluding Remarks

The findings from this clinical trial suggest that while both miocamycin and benzathine penicillin G demonstrate similar efficacy in resolving the clinical symptoms of streptococcal pharyngitis, benzathine penicillin G is significantly more effective at eradicating the causative bacteria, Streptococcus pyogenes.[1][2] This superior bacteriological efficacy is a critical consideration in the treatment of streptococcal pharyngitis, as incomplete eradication can lead to complications such as rheumatic fever and glomerulonephritis.[3] The choice of antibiotic should, therefore, be guided by both clinical and microbiological outcomes.

References

Assessing the impact of food on the absorption of oral Penicillin V benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The administration of oral antibiotics with food is a critical consideration in clinical practice and drug development, as the presence of food in the gastrointestinal tract can significantly alter a drug's absorption profile. This guide provides a comprehensive comparison of the impact of food on the absorption of oral Penicillin V, with a particular focus on Penicillin V potassium, and contrasts its performance with other commonly prescribed oral penicillins. The information herein is supported by experimental data to aid in research and development efforts.

Executive Summary

Oral Penicillin V, a widely used antibiotic for treating bacterial infections, exhibits altered absorption when administered with food. Experimental data consistently demonstrate that the bioavailability of Penicillin V, particularly the potassium salt, is reduced in the presence of food. This guide synthesizes available pharmacokinetic data, details experimental methodologies for assessing food effects, and provides a comparative analysis with other oral β-lactam antibiotics.

Impact of Food on Penicillin V Absorption: A Data-Driven Comparison

The presence of food in the stomach at the time of oral administration can significantly impact the rate and extent of drug absorption. For Penicillin V, co-administration with food generally leads to a decrease in peak plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve - AUC).

While specific pharmacokinetic data for the benzathine salt of oral Penicillin V in the fed state is limited in publicly available literature, studies comparing different salt forms indicate that Penicillin V potassium has superior bioavailability. Research in both children and adults has shown that the potassium salt is more rapidly absorbed and yields significantly higher plasma concentrations compared to the benzathine and calcium salts[1][2][3].

Given the more extensive availability of data for Penicillin V potassium, the following table summarizes the general effect of food on its key pharmacokinetic parameters. For comparative purposes, data for Amoxicillin and Ampicillin are also presented, highlighting the variability in food effect among different penicillins.

Table 1: Comparative Pharmacokinetic Parameters of Oral Penicillins With and Without Food

AntibioticConditionCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Key Finding
Penicillin V Potassium FastingHigherShorterHigherFood decreases the rate and extent of absorption[4].
FedLowerLongerLowerAdministration on an empty stomach is recommended for optimal absorption[5].
Amoxicillin Fasting8.9~1.026.9Food has little to no significant effect on absorption[6][7].
Fed8.8~1.022.2Can be taken without regard to meals.
Ampicillin Fasting5.4~1.017.4Food significantly decreases the rate and extent of absorption[6][7].
Fed4.0~1.012.0Administration on an empty stomach is recommended.

Note: Specific numerical values for Penicillin V potassium are not provided due to variability across studies and formulations. The table reflects the general trend observed in the literature.

Experimental Protocols for Assessing Food Effect

The evaluation of food's impact on drug bioavailability is a standard component of clinical pharmacology studies. A typical food-effect bioavailability study follows a randomized, crossover design.

Key Methodologies:

  • Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is standard[8]. Healthy adult volunteers are randomly assigned to receive the drug in either a fed or fasted state, with a washout period between treatments.

  • Fasting State Protocol: Subjects typically fast overnight for at least 10 hours before drug administration[8][9]. The drug is administered with a standardized volume of water. Food is withheld for a specified period (e.g., 4 hours) post-dose[9].

  • Fed State Protocol: Following an overnight fast, subjects consume a standardized high-fat, high-calorie meal approximately 30 minutes before drug administration. The drug is then administered with a standardized volume of water[8][10].

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose)[9].

  • Pharmacokinetic Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as LC-MS/MS. Key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data[9][11].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a food-effect bioavailability study.

FoodEffectStudyWorkflow cluster_screening Subject Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Recruitment of Healthy Volunteers s2 Informed Consent & Screening s1->s2 r1 Random Assignment to Treatment Sequence s2->r1 p1_fast Group A: Fasted State (Overnight Fast) r1->p1_fast p1_fed Group B: Fed State (High-Fat Meal) r1->p1_fed p1_dose Drug Administration p1_fast->p1_dose p1_fed->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample w1 Sufficient duration to eliminate drug p1_sample->w1 p2_fed Group A: Fed State (High-Fat Meal) w1->p2_fed p2_fast Group B: Fasted State (Overnight Fast) w1->p2_fast p2_dose Drug Administration p2_fed->p2_dose p2_fast->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) a1->a2 a3 Statistical Comparison (Fed vs. Fasted) a2->a3

Caption: Workflow of a typical crossover food-effect bioavailability study.

Signaling Pathways and Logical Relationships

The interaction between food and orally administered drugs is a complex process influenced by physiological changes in the gastrointestinal tract.

FoodDrugInteraction cluster_food Food Intake cluster_physio Physiological Response cluster_drug Drug Absorption Process food High-Fat Meal gastric_emptying Delayed Gastric Emptying food->gastric_emptying gi_ph Increased Gastric pH food->gi_ph bile Increased Bile Secretion food->bile dissolution Drug Dissolution gastric_emptying->dissolution Alters rate absorption Intestinal Absorption gastric_emptying->absorption Delays onset gi_ph->dissolution May affect stability bile->dissolution Can enhance for lipophilic drugs drug Oral Penicillin V drug->dissolution dissolution->absorption bioavailability Systemic Bioavailability absorption->bioavailability

Caption: Physiological effects of food on oral drug absorption.

Conclusion and Recommendations

The available evidence strongly suggests that the absorption of oral Penicillin V, particularly the more readily absorbed potassium salt, is negatively impacted by the presence of food. To ensure optimal efficacy, it is advisable to administer Penicillin V on an empty stomach. In contrast, other penicillins like Amoxicillin show minimal food effect, offering more flexibility in administration.

For drug development professionals, a thorough understanding of these food effects is crucial for designing optimized formulations and providing clear administration guidelines. Further studies focusing on the oral bioavailability of Penicillin V benzathine in the fed state are warranted to fill the existing data gap.

References

Navigating the Correlation Between In Vitro MIC and Clinical Outcomes for Penicillin V in Treating Streptococcus pyogenes Pharyngitis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Penicillin V remains a cornerstone in the treatment of pharyngitis caused by Streptococcus pyogenes (Group A Streptococcus, GAS), largely due to the organism's consistent and high susceptibility. This guide provides a comprehensive overview of the relationship between in vitro minimum inhibitory concentrations (MICs) of Penicillin V against S. pyogenes and the observed clinical outcomes. While a direct statistical correlation linking specific MIC values to varying cure rates is not extensively documented in clinical trials—primarily because MICs are almost universally very low—this guide synthesizes available data on susceptibility, clinical breakpoints, and treatment efficacy to inform research and development.

Understanding Penicillin V Susceptibility in Streptococcus pyogenes

S. pyogenes has remained remarkably susceptible to penicillin since its introduction. The vast majority of clinical isolates exhibit very low MICs for Penicillin V, typically well below the established susceptibility breakpoints. This high level of susceptibility is a key reason why Penicillin V continues to be a first-line treatment for GAS pharyngitis.

The following table summarizes the typical distribution of Penicillin V MICs for S. pyogenes as reported in surveillance studies.

Table 1: Penicillin V Minimum Inhibitory Concentration (MIC) Distribution for Streptococcus pyogenes

MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
≤0.004 - 0.012Typically ≤0.015Typically ≤0.015
Data synthesized from multiple surveillance studies. MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of isolates, respectively.

Clinical Breakpoints and a High Probability of Success

Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) establish clinical breakpoints to categorize bacteria as "Susceptible," "Intermediate," or "Resistant" to an antibiotic. For Penicillin V and S. pyogenes, the "Susceptible" breakpoint is set at a level that is many times higher than the MICs typically observed for wild-type isolates.

Table 2: Clinical Breakpoints for Penicillin V against Beta-hemolytic Streptococci (including S. pyogenes)

OrganizationSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
CLSI ≤0.12-≥0.25
EUCAST ≤0.25->0.25

Given that the vast majority of S. pyogenes isolates have MICs significantly lower than these breakpoints, there is a high a priori probability of achieving a successful clinical outcome with standard Penicillin V dosing regimens.

Clinical Efficacy of Penicillin V in Pharyngotonsillitis

Numerous clinical trials have evaluated the efficacy of Penicillin V in treating GAS pharyngotonsillitis. These studies consistently demonstrate high rates of both clinical cure and bacteriological eradication. However, these trials typically compare different dosing regimens rather than stratifying outcomes by the MIC of the infecting organism, a testament to the uniform susceptibility of S. pyogenes.

Table 3: Summary of Clinical and Bacteriological Outcomes from Select Penicillin V Clinical Trials for GAS Pharyngotonsillitis

Study/RegimenNumber of PatientsClinical Cure RateBacteriological Eradication Rate
10-Day Regimen (Standard) Varied across studies~85-95%~80-90%[1]
Shorter 5-Day Regimen Varied across studiesNon-inferior to 10-daySlightly lower than 10-day
Data synthesized from multiple clinical trials. Cure rates can vary based on the specific study population and definitions of outcomes.

It is important to note that treatment failures with Penicillin V are reported, but they are generally not attributed to antibiotic resistance (i.e., high MICs). Other factors are more commonly implicated, including:

  • Poor adherence to the full course of therapy.

  • Re-infection from a close contact.

  • The presence of a streptococcal carrier state .

  • Co-pathogenicity , where other bacteria in the pharynx (e.g., β-lactamase producers) may protect S. pyogenes by degrading penicillin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Penicillin V against S. pyogenes isolates is typically determined using standardized laboratory methods such as broth microdilution or agar dilution, following guidelines from organizations like CLSI and EUCAST.

Broth Microdilution Method (as per CLSI guidelines):

  • Preparation of Penicillin V dilutions: A two-fold serial dilution of Penicillin V is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum preparation: S. pyogenes colonies from an overnight culture on a blood agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35°C in ambient air for 20-24 hours.

  • Interpretation: The MIC is the lowest concentration of Penicillin V that completely inhibits visible growth of the organism.

Agar Dilution Method:

  • Preparation of agar plates: Serial two-fold dilutions of Penicillin V are incorporated into molten Mueller-Hinton agar supplemented with 5% sheep blood. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to deliver a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The bacterial suspension is spotted onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: Plates are incubated at 35°C in a CO₂-enriched atmosphere for 20-24 hours.

  • Interpretation: The MIC is the lowest concentration of Penicillin V that prevents the growth of the bacterial colonies.

Assessment of Clinical Outcomes in Clinical Trials

The evaluation of clinical outcomes in trials of Penicillin V for GAS pharyngotonsillitis involves assessing both the resolution of symptoms and the eradication of the bacteria.

  • Clinical Cure: This is typically defined as the complete resolution of the signs and symptoms of pharyngotonsillitis (e.g., sore throat, fever, tonsillar exudate, tender cervical lymph nodes) at a follow-up visit, usually within a few days after the completion of therapy.

  • Bacteriological Eradication: This is determined by a negative throat culture for S. pyogenes at the follow-up visit after treatment completion.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the conceptual workflow for correlating in vitro MIC with clinical outcomes and the logical relationship between MIC values and the probability of a successful clinical response.

G cluster_0 In Vitro Testing cluster_1 Clinical Trial Patient with Pharyngitis Patient with Pharyngitis Throat Swab Collection Throat Swab Collection Patient with Pharyngitis->Throat Swab Collection Penicillin V Treatment Penicillin V Treatment Patient with Pharyngitis->Penicillin V Treatment Isolation of S. pyogenes Isolation of S. pyogenes Throat Swab Collection->Isolation of S. pyogenes MIC Determination MIC Determination Isolation of S. pyogenes->MIC Determination Broth/Agar Dilution Correlational Analysis Correlational Analysis MIC Determination->Correlational Analysis Assessment of Clinical Outcome Assessment of Clinical Outcome Penicillin V Treatment->Assessment of Clinical Outcome Symptom Resolution Follow-up Throat Culture Follow-up Throat Culture Assessment of Clinical Outcome->Follow-up Throat Culture Bacteriological Eradication Bacteriological Eradication Follow-up Throat Culture->Bacteriological Eradication Bacteriological Eradication->Correlational Analysis G MIC_Value Penicillin V MIC for S. pyogenes Breakpoint ≤ Susceptibility Breakpoint (e.g., ≤0.12 µg/mL) MIC_Value->Breakpoint Success High Probability of Clinical Success Breakpoint->Success True Failure Low Probability of Clinical Success (Other factors likely involved) Breakpoint->Failure False

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Penicillin V Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like Penicillin V Benzathine is a critical component of laboratory best practices. Adherence to proper disposal protocols not only mitigates potential environmental hazards but also ensures a safe working environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, aligning with the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[1] This includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

  • In case of dust or aerosol formation, a respirator should be used.[1]

Spill Management: In the event of a spill, evacuate non-essential personnel from the area.[2] Use a damp cloth or a filtered vacuum to clean up dry solids to minimize dust generation.[2] Collect all spilled material and contaminated cleaning supplies in a clearly labeled, sealed container for proper disposal.[2][3] Prevent the spilled material from entering drains or waterways.[1][3]

Disposal Protocol for this compound

The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2] Improper disposal, such as flushing down the sink, can contribute to the development of antibiotic-resistant bacteria and have adverse effects on aquatic ecosystems.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including expired or unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, collect them in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.

Step 2: Deactivation and Disposal

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[3]

  • For Researchers: Package the collected waste according to your institution's guidelines for chemical waste pickup. Your EHS department will then arrange for its transportation to a certified disposal facility.

  • Combustible Solvent Method: One specific recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained professionals at a licensed facility.

Autoclaving is generally not a recommended method for the deactivation of antibiotic stocks. [4] While autoclaving can sterilize biohazardous material, it may not effectively degrade the antibiotic compound, and its efficacy against this compound is not well-documented.[4]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.

ParameterValue/InformationSource
Chemical State Solid[1]
Solubility Very low solubility in water[5]
Primary Disposal Route Chemical Incineration[3]
Environmental Hazards Hazardous to the aquatic environment. Discharge into the environment must be avoided.[1][6]
Primary Health Hazards Harmful if swallowed. May cause allergic or asthmatic symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2][3][6]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all safety and regulatory aspects are considered.

This compound Disposal Workflow cluster_0 Preparation cluster_2 Containerization cluster_3 Final Disposal A Identify this compound Waste B Consult SDS and Institutional Guidelines A->B C Wear Appropriate PPE B->C D Solid Waste E Liquid Waste F Contaminated Sharps G Labeled Hazardous Waste Container (Solid/Liquid) D->G E->G H Designated Sharps Container F->H I Arrange for Hazardous Waste Pickup G->I H->I J Transport to Licensed Disposal Facility I->J K Incineration J->K

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Penicillin V Benzathine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The handling of Penicillin V benzathine in a research environment demands stringent safety protocols to mitigate the risks of occupational exposure and allergic sensitization. This guide provides essential, procedural information for the safe handling and disposal of this antibiotic, ensuring the well-being of laboratory personnel and the integrity of research.

Core Safety and Handling Summary

This compound, also known as benzathine benzylpenicillin, is a potent antibiotic that can cause allergic reactions, including severe anaphylaxis, through inhalation of dust or direct skin contact.[1][2] Individuals with a known sensitivity to beta-lactam antibiotics are at a heightened risk.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE for various stages of handling.

Task StageRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Weighing & Aliquoting (Dry Powder) NIOSH/MSHA or EN 149 approved respirator[3]Two pairs of disposable, powder-free, chemical-resistant gloves[2][4]Chemical safety goggles[3]Disposable gown with a solid front, long sleeves, and tight-fitting cuffs[4]
Reconstitution & Handling Solutions Not required if performed in a certified chemical fume hoodTwo pairs of disposable, powder-free, chemical-resistant gloves[2][4]Chemical safety goggles or a face shield[5]Disposable gown with a solid front, long sleeves, and tight-fitting cuffs[4]
Disposal of Contaminated Waste Not typically requiredTwo pairs of disposable, powder-free, chemical-resistant gloves[2][4]Chemical safety goggles[3]Disposable gown with a solid front, long sleeves, and tight-fitting cuffs[4]

Note: Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.

Step-by-Step Operational and Disposal Plan

Handling and Preparation:

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.[6]

  • Hand Hygiene: Wash hands thoroughly before donning and after removing gloves.[4]

  • Gowning and Gloving: Wear a disposable gown over personal clothing.[4] Don two pairs of chemical-resistant gloves, with one pair tucked under the gown cuff and the second pair over the cuff.[4]

  • Eye and Face Protection: Wear chemical safety goggles.[3] A face shield may be used for additional protection against splashes.[5]

  • Respiratory Protection: When handling the powder form, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation.[3]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area.[4]

  • Post-Handling: After handling, remove the outer pair of gloves and dispose of them as chemical waste.[4] Remove the remaining PPE in a manner that avoids self-contamination and dispose of it appropriately. Wash hands again thoroughly.

Disposal Plan:

  • Waste Characterization: All materials that have come into contact with this compound, including unused product, contaminated labware, and PPE, must be treated as hazardous chemical waste.[7]

  • Containerization: Collect all waste in clearly labeled, leak-proof, and puncture-resistant containers.[7]

  • Disposal Method: The preferred method for the disposal of penicillin waste is high-temperature incineration by a licensed hazardous waste facility to ensure the complete destruction of the active pharmaceutical ingredient.[7]

  • Institutional Protocols: Always adhere to your institution's specific EHS protocols for hazardous waste disposal.[7]

Emergency Procedures

In the event of an exposure, follow these immediate steps:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[8]

  • Eye Contact: Rinse eyes for at least 15 minutes with water, holding the eyelids open.[8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) B Prepare Designated Handling Area (e.g., Fume Hood) A->B C Weigh and Aliquot This compound Powder B->C Proceed to Handling D Reconstitute and Prepare Solution C->D E Segregate Contaminated Waste D->E Proceed to Cleanup F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G H Dispose of Waste via Licensed Vendor (Incineration) G->H

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.